Technical Documentation Center

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate
  • CAS: 1222709-30-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a bifunctional molecule of significant interest in contemporary medicinal chemistry, pa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a bifunctional molecule of significant interest in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structure, featuring a Boc-protected amine on a cyclohexane scaffold and a reactive bromomethyl group, makes it a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers leveraging this versatile building block in their drug discovery endeavors.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1222709-30-9[1]
Molecular Formula C₁₂H₂₂BrNO₂[2]
Molecular Weight 292.21 g/mol [2]
Appearance Solid[3]
Boiling Point 360.5 ± 11.0 °C (Predicted)[3]
Storage Temperature 2-8°C[2]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.Inferred from typical reaction conditions.
XLogP3 3.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 38.3 Ų[2]

Synthesis and Spectroscopic Characterization

The most common synthetic route to tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate involves the bromination of its precursor, tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This precursor is commercially available and is also recognized as a PROTAC linker.[4][5]

Synthetic Pathway

Synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate precursor tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate product tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate precursor->product Bromination reagent Brominating Agent (e.g., PBr₃ or CBr₄/PPh₃) reagent->product

Caption: Synthetic route from the alcohol precursor to the target compound.

Experimental Protocol: Bromination of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

The following is a generalized protocol based on standard bromination reactions of primary alcohols. Researchers should optimize conditions for their specific setup.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of phosphorus tribromide (PBr₃) (0.4 eq) in anhydrous DCM to the stirred solution. Alternatively, a mixture of carbon tetrabromide (CBr₄) (1.2 eq) and triphenylphosphine (PPh₃) (1.2 eq) can be used (Appel reaction).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate as a solid.

Spectroscopic Data

¹H NMR:

  • δ ~4.3 ppm (br s, 1H): NH proton of the carbamate.

  • δ ~3.4 ppm (br s, 1H): CH proton attached to the nitrogen.

  • δ ~3.2 ppm (d, 2H): CH₂ protons of the bromomethyl group.

  • δ 1.0-2.0 ppm (m, 10H): Cyclohexane ring protons.

  • δ 1.45 ppm (s, 9H): tert-butyl protons.

¹³C NMR:

  • δ ~155 ppm: Carbonyl carbon of the carbamate.

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~50 ppm: CH carbon attached to the nitrogen.

  • δ ~40 ppm: CH₂ carbon of the bromomethyl group.

  • δ ~30-35 ppm: Cyclohexane ring carbons.

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

IR Spectroscopy:

  • ~3300 cm⁻¹: N-H stretching of the carbamate.

  • ~2950-2850 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1690 cm⁻¹: C=O stretching of the carbamate.

  • ~1520 cm⁻¹: N-H bending of the carbamate.

  • ~1170 cm⁻¹: C-O stretching of the carbamate.

  • ~600-700 cm⁻¹: C-Br stretching.

Reactivity and Applications in Drug Discovery

The chemical utility of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate stems from its two distinct functional groups: the Boc-protected amine and the primary alkyl bromide.

The Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[6] It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), liberating the free amine for further functionalization. This orthogonality allows for selective manipulation of the molecule's two reactive sites.

The Bromomethyl Group: A Handle for Nucleophilic Substitution

The bromomethyl group is a reactive electrophile, making it an excellent substrate for Sₙ2 reactions. The primary nature of the alkyl bromide minimizes steric hindrance, facilitating attack by a wide range of nucleophiles.[7] This allows for the covalent attachment of this building block to various molecular scaffolds.

Reactivity_Diagram main_mol tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate free_amine Free Amine for further coupling main_mol->free_amine Boc Group linked_mol Covalent linkage to another molecule main_mol->linked_mol Bromomethyl Group deprotection Acidic Deprotection (e.g., TFA) deprotection->free_amine sn2 Nucleophilic Substitution (SN2) sn2->linked_mol

Caption: Dual reactivity of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate.

Application in PROTAC Synthesis

The primary application of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is in the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] This molecule serves as a versatile linker, connecting the target protein-binding ligand to the E3 ligase-binding ligand.[11]

The synthesis of a PROTAC using this linker typically involves:

  • Attachment to the first ligand: The bromomethyl group reacts with a nucleophilic handle (e.g., a phenol, amine, or thiol) on either the target protein ligand or the E3 ligase ligand via an Sₙ2 reaction.

  • Deprotection: The Boc group is removed under acidic conditions to reveal the free amine.

  • Attachment to the second ligand: The newly exposed amine is then coupled to the second ligand, often through an amide bond formation.

The trans-cyclohexane ring provides a rigid and defined spatial orientation between the two ends of the PROTAC, which can be crucial for the effective formation of the ternary complex between the target protein and the E3 ligase.[11]

Safety and Handling

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[2]

Conclusion

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its well-defined stereochemistry, orthogonal protecting group strategy, and reactive handle for covalent linkage make it an ideal component for the synthesis of complex molecules, most notably PROTACs. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in the development of novel therapeutics aimed at targeted protein degradation.

References

  • PubChem. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. PubChem Compound Summary for CID 15408001. Accessed January 1, 2026. [Link].

  • Chemistry LibreTexts. Reactivity of Alkyl Halides in SN2 Reactions. Accessed January 1, 2026.
  • PubChem. 1-(Bromomethyl)-4-tert-butylcyclohexane. PubChem Compound Summary for CID 13175542. Accessed January 1, 2026. [Link].

  • BLDpharm. tert-Butyl (trans-4-(bromomethyl)cyclohexyl)
  • MedChemExpress. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)
  • PubChem. tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate. PubChem Compound Summary for CID 46172881. Accessed January 1, 2026. [Link].

  • Frontiers in Chemistry. Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery. Accessed January 1, 2026. [Link].

  • National Center for Biotechnology Information. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Accessed January 1, 2026. [Link].

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Accessed January 1, 2026. .
  • Sigma-Aldrich. tert-Butyl (trans-4-(bromomethyl)cyclohexyl)
  • Organic Syntheses. Carbamic acid, tert-butyl ester. Accessed January 1, 2026. [Link].

  • ResearchGate. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Accessed January 1, 2026.
  • Amadis Chemical. tert-butyl trans-N-[4-(bromomethyl)
  • Supporting Information.
  • Benchchem.
  • Chem-Impex. Tert-Butyl Cis-(4-Hydroxymethyl)
  • ResearchGate. Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate. Accessed January 1, 2026. [Link].

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Accessed January 1, 2026. [Link].

  • MedChemExpress. tert-Butyl cis-4-(2-aminoethyl)

Sources

Exploratory

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate molecular weight

An In-depth Technical Guide: tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate: A Versatile Bifunctional Linker in Modern Drug Discovery Executive Summary: This guide provides a comprehensive technical overview of ter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate: A Versatile Bifunctional Linker in Modern Drug Discovery

Executive Summary:

This guide provides a comprehensive technical overview of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, a pivotal building block for researchers and scientists in drug development. We delve into its core physicochemical properties, chemical reactivity, and strategic applications. By detailing its function as a versatile, non-aromatic bifunctional linker, this document serves as a practical resource, complete with validated experimental protocols and safety guidelines, to empower its effective integration into advanced medicinal chemistry programs.

Introduction: A Strategic Building Block

In the intricate landscape of drug design, the ability to precisely connect different molecular fragments is paramount. The spatial arrangement, rigidity, and physicochemical properties of the linking element can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate has emerged as a highly valuable tool in this context. Its structure is ingeniously designed for sequential, controlled chemical modifications, making it a staple in the synthesis of complex therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs).[1]

The molecule's utility is rooted in three key structural features:

  • The Bromomethyl Group: A potent electrophilic handle, primed for nucleophilic substitution reactions.

  • The Boc-Protected Amine: A nucleophilic precursor, masked by the acid-labile tert-butyloxycarbonyl (Boc) group. This protection strategy allows for orthogonal reactions.

  • The trans-Cyclohexyl Scaffold: A semi-rigid, non-aromatic spacer that provides defined geometric constraints, helping to optimize the spatial orientation of linked pharmacophores.

Physicochemical Properties and Specifications

Precise knowledge of a compound's properties is the foundation of its effective use in synthesis. The key specifications for tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate are summarized below.

PropertyValueSource(s)
Molecular Weight 292.21 g/mol [2][3]
Molecular Formula C₁₂H₂₂BrNO₂[2][4][5]
CAS Number 1222709-30-9[2][4][5]
Appearance Off-white to white solid[6]
Purity Typically ≥96%[6]
Storage Conditions Sealed in dry, 2-8°C[4]
MDL Number MFCD12827547[4][5]

Core Chemistry and Mechanistic Rationale

The synthetic power of this reagent lies in the orthogonal reactivity of its two functional groups. This bifunctionality allows for a two-stage modification process, which is fundamental to its role as a linker.

G cluster_main tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate cluster_reagents mol product1 Alkylated Intermediate mol->product1  Step 1: SN2 Alkylation (Electrophilic Site) product2 Deprotected Amine mol->product2  Step 2: Boc Deprotection (Masked Nucleophile) reagent1 Nucleophile (e.g., R-NH₂, R-SH, R-OH) reagent2 Strong Acid (e.g., TFA, HCl)

Caption: Orthogonal reactivity of the bifunctional linker.
The Electrophilic Handle: The Bromomethyl Group

The primary C-Br bond in the bromomethyl moiety is an excellent electrophilic site for Sₙ2 reactions. This allows for the covalent attachment of a wide range of nucleophiles.

  • Causality: The bromine atom is a good leaving group, and the primary carbon is sterically unhindered, facilitating attack by nucleophiles.

  • Common Nucleophiles: Primary and secondary amines, thiols, phenols, and carboxylates are all suitable reaction partners.

  • Expert Insight: When using amine nucleophiles, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is often added. This base neutralizes the HBr byproduct without competing with the desired nucleophile, thereby maximizing the yield of the target alkylated product.

The Masked Nucleophile: The Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions, including those used for the Sₙ2 alkylation described above.

  • Causality: The Boc group is stable to basic, reductive, and oxidative conditions but is specifically designed to be cleaved under strong acidic conditions.

  • Deprotection Protocol: Treatment with strong acids like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM) efficiently removes the Boc group, liberating the primary amine as an ammonium salt. The reaction is typically rapid, often completing within 1-2 hours at room temperature.

  • Subsequent Reactions: The newly revealed primary amine is a versatile nucleophile, ready for subsequent modification via amide bond formation, reductive amination, sulfonylation, or further alkylation.

Key Applications in Drug Development

The unique combination of a semi-rigid scaffold and orthogonal reactive sites makes this compound a powerful tool for medicinal chemists.

  • PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This linker is ideal for connecting the target-binding warhead to the E3 ligase ligand, with the cyclohexyl ring providing a defined spatial orientation to optimize ternary complex formation.[1]

  • Structure-Activity Relationship (SAR) Studies: In drug discovery, systematically modifying a molecule's structure is key to optimizing its biological activity. This building block allows researchers to use the cyclohexyl core as a rigid spacer to probe the optimal distance and vector between two or more pharmacophores.[7]

  • Synthesis of Complex Molecules: It serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, enabling the construction of complex molecular architectures.[8]

Experimental Protocols

The following protocols are provided as self-validating systems, incorporating analytical checkpoints to ensure reaction success.

Protocol 1: N-Alkylation of a Primary Amine

This procedure details the reaction of the bromomethyl group with a representative amine nucleophile.

Materials and Reagents:

  • tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

  • Primary amine of interest (e.g., benzylamine)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate, brine, saturated sodium bicarbonate solution, water

  • Anhydrous sodium sulfate

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR tubes, deuterated solvent (e.g., CDCl₃)

Step-by-Step Methodology:

  • To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile (0.1 M), add DIPEA (2.5 eq).

  • Add a solution of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.2 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at 50°C and monitor its progress by TLC or LC-MS. (Validation Checkpoint 1: Observe the consumption of the starting amine and the formation of a new, higher R_f spot).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature and concentrate it under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Validation Checkpoint 2: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the expected molecular weight and structure.

Workflow: Sequential Alkylation and Amide Coupling

The true utility of the linker is demonstrated in a multi-step sequence. The diagram below illustrates a typical workflow where the product from Protocol 1 is further functionalized.

G A Start: Nucleophile (R¹-NH₂) B Step 1: N-Alkylation (with title compound, DIPEA) A->B C Intermediate: Boc-Protected Linker Conjugate B->C D Step 2: Boc Deprotection (TFA in DCM) C->D E Intermediate: Primary Amine Salt D->E F Step 3: Amide Coupling (R²-COOH, HATU, DIPEA) E->F G Final Product: Bifunctionalized Molecule F->G

Caption: A typical synthetic workflow using the bifunctional linker.

Safety, Handling, and Storage

Adherence to safety protocols is critical when handling this reagent.

  • Hazard Identification: The compound is classified with the "Warning" signal word.[4] Key hazard statements include:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9]

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[9]

    • Skin and Body: Wear appropriate protective clothing to prevent skin exposure.[10]

  • Handling:

    • Use only in a well-ventilated area or a chemical fume hood.[9][11]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]

    • Avoid contact with skin and eyes.[9]

  • First Aid Measures:

    • If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[11]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[11]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

  • Storage: Store in a tightly-closed container in a dry, refrigerated (2-8°C) environment.[4]

Conclusion

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is more than just a chemical reagent; it is a strategic tool for molecular architects in the field of drug discovery. Its well-defined structure, featuring a rigid scaffold and orthogonally reactive functional groups, provides a reliable and versatile platform for linking molecular fragments. By understanding its chemical principles and adhering to proper handling protocols, researchers can effectively leverage this compound to accelerate the development of novel, complex, and potentially life-saving therapeutics.

References

  • tert-Butyl-trans-4-(bromomethyl)
  • tert-Butyl (trans-4-(bromomethyl)cyclohexyl)
  • Chemical Safety Data Sheet MSDS / SDS - Tert-Butyl 4-(bromomethyl)
  • Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)
  • SAFETY DATA SHEET - tert-Butyl 4-Bromobutano
  • SAFETY DATA SHEET - tert-Butyl carbam
  • tert-Butyl (trans-4-(bromomethyl)cyclohexyl)
  • tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate.
  • tert-Butyl bromide - SAFETY D
  • tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)
  • Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)
  • The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.
  • tert-Butyl (trans-4-(bromomethyl)cyclohexyl)

Sources

Foundational

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate CAS 1222709-30-9

An In-Depth Technical Guide to tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (CAS 1222709-30-9) A Core Building Block for Advanced Drug Discovery Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (CAS 1222709-30-9)

A Core Building Block for Advanced Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a bifunctional organic molecule of significant interest in modern medicinal chemistry. Its structure, featuring a rigid trans-cyclohexane scaffold, a versatile bromomethyl group, and a protected amine, makes it an ideal building block for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, underlying chemical principles, detailed experimental protocols, and primary applications, with a focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Structural Properties

The compound's utility is rooted in its distinct structural features. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, while the bromomethyl moiety serves as a potent electrophile for nucleophilic substitution reactions. The trans-cyclohexyl core imparts conformational rigidity and a defined spatial orientation between the two functional ends.

PropertyValueSource
CAS Number 1222709-30-9[1]
Molecular Formula C₁₂H₂₂BrNO₂[1][2]
Molecular Weight 292.21 g/mol [1][3]
IUPAC Name tert-butyl N-[trans-4-(bromomethyl)cyclohexyl]carbamate[4]
MDL Number MFCD12827547[1][2]
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(CC1)CBr[4]

Synthesis and Mechanistic Considerations

The synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is achieved through the bromination of its corresponding alcohol precursor, tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. The critical step is the conversion of a primary alcohol—a poor leaving group—into an alkyl bromide. Two prevalent and effective methods for this transformation are the Appel reaction and the use of phosphorus tribromide (PBr₃).

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis Workflow A Target Molecule tert-Butyl-trans-4-(bromomethyl)- cyclohexylcarbamate B Precursor Alcohol tert-Butyl (trans-4-(hydroxymethyl)- cyclohexyl)carbamate A->B C-Br Disconnection (Bromination) C Precursor Alcohol D Target Bromide C->D Bromination (e.g., Appel Reaction) E PROTAC Application D->E Deprotection & Coupling Reactions G ROH R-CH₂OH (Precursor Alcohol) intermediate1 [R-CH₂O-P⁺Ph₃]Br⁻ (Alkoxyphosphonium salt) ROH->intermediate1 Activation reagents PPh₃ + CBr₄ reagents->intermediate1 products R-CH₂Br (Target Bromide) intermediate1->products Sₙ2 Attack by Br⁻ byproducts Ph₃P=O + CHBr₃ intermediate1->byproducts

Caption: Simplified mechanism of the Appel reaction.

Phosphorus Tribromide (PBr₃)

An alternative, classic method involves treating the alcohol with phosphorus tribromide (PBr₃). [5][6]This reaction is also an Sₙ2 process that generally avoids carbocation rearrangements, making it superior to using HBr directly. [7][8] Mechanism:

  • The alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion.

  • This forms a protonated alkoxy-dibromophosphite, an excellent leaving group.

  • The bromide ion displaced in the first step then performs a backside Sₙ2 attack on the carbon atom, yielding the final alkyl bromide product. [6][8] While effective, PBr₃ is a corrosive and moisture-sensitive reagent that reacts violently with water, requiring careful handling. [5]The Appel reaction is often preferred for its milder conditions and simpler workup.

Experimental Protocols & Characterization

Detailed Protocol: Bromination via Appel Reaction

This protocol is a representative procedure based on established methodologies for the Appel reaction. [9] Materials:

  • tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Carbon tetrabromide (CBr₄) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Procedure:

  • Reaction Setup: Dissolve tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM dropwise to the stirred mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel to yield the pure tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate.

Product Characterization

Confirmation of the product structure is typically achieved through standard spectroscopic methods.

  • ¹H NMR: Expected signals would include a singlet for the nine tert-butyl protons (~1.4-1.5 ppm), multiplets for the cyclohexyl ring protons, a doublet for the -CH₂Br protons (~3.2-3.4 ppm), and a broad singlet for the carbamate N-H proton.

  • ¹³C NMR: Key signals would correspond to the carbons of the tert-butyl group, the cyclohexyl ring, the carbamate carbonyl, and the brominated methylene (-CH₂Br) carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Core Applications in Drug Development

The primary utility of this compound is as a versatile, rigid linker in the synthesis of complex molecules, most notably PROTACs. [10][11][12]

The Bifunctional Linker Paradigm

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. They consist of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. [13] tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is an exemplary linker precursor. [14]* Electrophilic Handle: The bromomethyl group is a reactive electrophile, ideal for forming a stable bond with a nucleophilic site (e.g., an amine or phenol) on either the E3 ligase ligand or the target-binding ligand via an Sₙ2 reaction.

  • Protected Nucleophile: The Boc-protected amine, once deprotected under acidic conditions, provides a nucleophilic handle for amide bond formation or other coupling reactions to connect the second ligand.

  • Rigid Spacer: The trans-1,4-disubstituted cyclohexane ring acts as a rigid and well-defined spacer, which is critical for establishing the optimal distance and orientation between the two ends of the PROTAC to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

G TargetBinder Target Protein Ligand Linker Amine (from NH-Boc) trans-Cyclohexyl Spacer Methylene (from CH₂Br) TargetBinder->Linker:f0 Amide Bond Formation E3Binder E3 Ligase Ligand E3Binder->Linker:f2 SN2 Coupling

Caption: Logical role as a PROTAC linker.

Safety and Handling

As a reactive alkylating agent, tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate requires careful handling in a well-ventilated area, preferably a chemical fume hood. [15]

  • GHS Hazards: The compound is classified with a "Warning" signal word. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [1][16]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, impervious gloves (e.g., nitrile), and a lab coat. [15]* Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use non-sparking tools and prevent the buildup of electrostatic charge. [15]* Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C). [1]It is incompatible with strong oxidizing agents. [2]* First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water. [16] * Eye Contact: Rinse cautiously with water for several minutes. [16] * Inhalation: Move the person to fresh air. [15] * In all cases of significant exposure, seek immediate medical attention.

Conclusion

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is more than a simple chemical intermediate; it is a key enabling tool for researchers in drug discovery. Its well-defined structure, predictable reactivity, and synthetic accessibility make it an invaluable component for constructing sophisticated molecules like PROTACs. Understanding its synthesis, properties, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Chemia. (n.d.). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]

  • BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Retrieved from [Link]

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Chem-Impex. (n.d.). tert-Butyl cis-(4-hydroxymethyl)cyclohexylcarbamate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-4-tert-butylcyclohexane. Retrieved from [Link]

  • Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Retrieved from [Link]

  • SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate. Retrieved from [Link]

Sources

Exploratory

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate structure and stereochemistry

An In-depth Technical Guide to tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate: Structure, Synthesis, and Application Abstract This technical guide provides a comprehensive analysis of tert-butyl-trans-4-(bromomethy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive analysis of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. We will dissect its unique structural and stereochemical features, focusing on the influence of the trans-1,4-disubstituted cyclohexane core on molecular conformation and reactivity. Detailed, field-proven protocols for its multi-step synthesis are presented, accompanied by mechanistic insights into the key transformations: the protection of the amine with a tert-butyloxycarbonyl (Boc) group and the subsequent conversion of a hydroxymethyl to a bromomethyl group. The guide further explores the compound's reactivity, primarily as an electrophilic alkylating agent, and its application as a versatile linker in the construction of complex molecules, such as PROTACs and kinase inhibitors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Molecular Structure and Stereochemical Analysis

The utility of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is fundamentally derived from its well-defined three-dimensional structure. The molecule consists of three key components: a tert-butyloxycarbonyl (Boc) protecting group, a cyclohexane ring, and a bromomethyl reactive group.

1.1. The 1,4-trans-Disubstituted Cyclohexane Core

The cyclohexane ring exists predominantly in a stable chair conformation to minimize angular and torsional strain. In a 1,4-disubstituted cyclohexane, two stereoisomers are possible: cis and trans.[4] For the title compound, the trans configuration is critical. In this arrangement, the two substituents—the N-Boc-carbamate and the bromomethyl group—are on opposite sides of the ring.[4] This stereochemistry dictates that in the most stable chair conformation, both bulky substituents can occupy equatorial positions, thereby avoiding destabilizing 1,3-diaxial interactions.[5] This diequatorial arrangement minimizes steric hindrance and locks the molecule into a rigid, predictable conformation, which is a highly desirable trait for building blocks in rational drug design.

Caption: Diequatorial arrangement in the stable chair conformation.

1.2. Functional Groups

  • Boc-Carbamate: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine.[6] It renders the nitrogen atom non-nucleophilic and is stable to a wide range of basic, nucleophilic, and reductive conditions.[7][8] Its key advantage is its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid or HCl), which proceeds via the formation of a stable tert-butyl cation.[8][9]

  • Bromomethyl Group: This functional group is the molecule's primary reactive site. The carbon atom is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, making it an excellent substrate for nucleophilic substitution (S_N2) reactions.[1] This allows for the covalent attachment of the cyclohexane scaffold to other molecules.

Synthesis and Mechanistic Insights

The synthesis of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a well-established two-step process starting from the commercially available precursor, tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.[2]

SynthesisWorkflow start trans-4-(Aminomethyl)cyclohexanemethanol (or related precursor) step1_product tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate start->step1_product Step 1: Boc Protection ((Boc)₂O, Base) final_product tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate step1_product->final_product Step 2: Bromination (PBr₃ or CBr₄/PPh₃)

Caption: High-level overview of the two-step synthetic pathway.

2.1. Step 1: Boc Protection of trans-4-(Hydroxymethyl)cyclohexylamine

The initial step involves the selective protection of the amino group. The choice of di-tert-butyl dicarbonate ((Boc)₂O) is standard due to its high reactivity towards amines and the clean byproducts of the reaction (carbon dioxide and tert-butanol).[10]

Causality: A base, such as triethylamine or sodium bicarbonate, is used to neutralize the acidic proton generated on the nitrogen atom during the reaction, driving the equilibrium towards the product. The reaction is typically performed at room temperature for efficiency and to prevent potential side reactions.

Experimental Protocol: Boc Protection

  • Dissolve trans-4-(hydroxymethyl)cyclohexylamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Add a base (e.g., triethylamine, 1.2 equiv.) to the solution.

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • If an aqueous system was used, extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, which can often be used in the next step without further purification.

2.2. Step 2: Conversion of Hydroxymethyl to Bromomethyl Group

The second step is a functional group transformation converting the primary alcohol into a bromide.[11] Several reagents can accomplish this, with the choice depending on the desired reaction conditions and scale. Phosphorus tribromide (PBr₃) and the Appel reaction (CBr₄/PPh₃) are common choices.

Causality: The Appel reaction is often preferred for its milder conditions, which helps to ensure the integrity of the acid-labile Boc protecting group. The reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion.

Experimental Protocol: Bromination (Appel Reaction)

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (CBr₄, 1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Add a solution of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate as a solid.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is essential for its use in synthesis.

PropertyValueSource(s)
CAS Number 1222709-30-9[12][13][14]
Molecular Formula C₁₂H₂₂BrNO₂[1][12]
Molecular Weight 292.21 g/mol [12][15]
Appearance White to off-white solid[16]
Storage Store at 2-8°C, sealed in dry conditions[12]

Spectroscopic Signatures:

  • ¹H NMR (CDCl₃): Expected signals include a singlet at ~1.45 ppm (9H) for the tert-butyl protons, a doublet at ~3.20 ppm (2H) for the CH₂Br protons, a broad multiplet around 3.40 ppm (1H) for the CH-N proton, and complex multiplets between 0.90-2.10 ppm for the remaining cyclohexane ring protons.

  • ¹³C NMR (CDCl₃): Key resonances are expected around 28.4 ppm (C(CH₃)₃), ~40 ppm (CH₂Br), ~50 ppm (CH-N), 79.5 ppm (C(CH₃)₃), and ~155.5 ppm for the carbamate carbonyl carbon.

Reactivity and Applications in Drug Development

The primary utility of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate lies in its bifunctional nature, acting as a rigid linker that can be incorporated into larger molecules.

4.1. S_N2 Alkylation

The bromomethyl group is an excellent electrophile for S_N2 reactions. It readily reacts with a variety of nucleophiles, including amines, thiols, phenols, and carbanions, to form a stable C-Nu bond. This reactivity is the cornerstone of its application as a synthetic building block.

4.2. Application as a PROTAC Linker

In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. The linker connecting the target-binding ligand and the E3-binding ligand is crucial for efficacy. The rigid cyclohexane core of the title compound provides a structurally defined linker to control the spatial orientation of the two ligands.[2][3]

PROTAC_Linker TargetBinder Target Protein Ligand Linker tert-Butyl-trans-4-(methyl)- cyclohexylcarbamate Scaffold TargetBinder->Linker Covalent Bond (via S_N2 reaction) E3Binder E3 Ligase Ligand Linker->E3Binder Covalent Bond (after Boc deprotection)

Caption: Role as a rigid scaffold in PROTAC design.

4.3. Synthesis of Kinase Inhibitors and Other Bioactive Molecules

The compound has been identified as a key intermediate in the synthesis of selective inhibitors for targets like the fms-like receptor tyrosine kinase-3 (FLT3), which is relevant in certain cancers.[1] Its ability to introduce a specific, conformationally restricted spacer is valuable for optimizing ligand-protein interactions and exploring structure-activity relationships (SAR) in drug discovery programs.[17]

Conclusion

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a high-value synthetic intermediate characterized by a unique combination of features: a stable, acid-labile Boc-protected amine and a reactive bromomethyl group held in a rigid, diequatorial orientation on a cyclohexane scaffold. This well-defined stereochemistry and predictable reactivity make it an indispensable tool for medicinal chemists. The robust synthetic protocols and versatile applications, particularly as a linker in advanced therapeutic modalities like PROTACs, ensure its continued importance in the landscape of modern drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Ligurgo, M., et al. (2009). A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols. Synthesis, 2009(18), 3056-3058. Thieme Connect.
  • Dodda, M. R., et al. (2014). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1939.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Emcure Pharmaceuticals. (2008). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives.
  • Google Patents. (1981). EP0055145B1 - 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives.
  • ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (2021). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • National Institutes of Health. (2020). Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. Retrieved from [Link]

  • Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate. Retrieved from [Link]

  • PubMed Central. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. Retrieved from [Link]

  • Fiveable. (n.d.). 1,4-disubstituted cyclohexanes Definition. Retrieved from [Link]

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • Crysdot. (n.d.). tert-Butyl (trans-4-(3,3-dimethylbutanamido)cyclohexyl)carbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[3-(bromomethyl)cyclohexyl]carbamate (C12H22BrNO2). Retrieved from [Link]

  • Google Patents. (2019). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Best Synthetic Methods: Functional Group Transformations. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1999). Hydroxy-substituted triarylcarbenium bromides. Synthesis, structure, derivatization and facile conversion to highly substituted xanthenes. Retrieved from [Link]

  • YouTube. (2018, September 14). 11.1 Functional Group Conversions. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Application of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate in Modern Drug Discovery

Introduction: The Strategic Role of a Bifunctional Building Block In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Success in drug discovery ofte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Success in drug discovery often hinges on the ability to strategically introduce specific pharmacophoric elements to optimize a compound's interaction with its biological target. It is in this context that bifunctional building blocks—molecules possessing two distinct reactive or functional handles—become indispensable tools.

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a prime example of such a strategic intermediate. Its structure is elegantly simple yet functionally dense, featuring three key components:

  • A Reactive Electrophile: The primary bromomethyl group (-CH₂Br) serves as a potent and predictable site for nucleophilic substitution, enabling the covalent attachment of this building block to a molecular scaffold.

  • A Rigid Scaffold: The trans-1,4-disubstituted cyclohexane ring provides a non-aromatic, conformationally restricted linker. This rigidity is crucial for precisely controlling the spatial orientation of substituents, a key factor in optimizing drug-receptor binding interactions.

  • A Protected Nucleophile: The amine functionality is masked as a tert-butyloxycarbonyl (Boc) carbamate. This protecting group is stable under the basic or neutral conditions typically used for alkylation reactions but can be cleanly removed under acidic conditions to unmask a primary amine, which often plays a critical role in a drug's final pharmacophore.

This guide provides an in-depth examination of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, detailing its properties, core synthetic applications, and strategic importance in the design and synthesis of novel therapeutic agents, particularly in the realm of G protein-coupled receptor (GPCR) modulation.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use in synthesis.

PropertyValueSource
CAS Number 1222709-30-9[1]
Molecular Formula C₁₂H₂₂BrNO₂
Molecular Weight 292.22 g/mol
Appearance Solid[1]
Purity Typically ≥96%[1]
IUPAC Name tert-butyl trans-4-(bromomethyl)cyclohexylcarbamate

Analytical Characterization: To ensure the identity and purity of the reagent before its use, the following analytical data are characteristic:

  • ¹H NMR: Expected signals would include a singlet for the tert-butyl protons (~1.4 ppm), multiplets for the cyclohexane ring protons, and a doublet for the bromomethyl protons (-CH₂Br).

  • ¹³C NMR: Key resonances would confirm the presence of the carbamate carbonyl, the quaternary carbon and methyls of the Boc group, the carbons of the cyclohexane ring, and the brominated methylene carbon.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Section 2: Core Synthetic Applications & Mechanistic Rationale

The primary utility of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate lies in its function as an electrophilic alkylating agent. The reactivity is centered on the carbon of the bromomethyl group, which is susceptible to attack by a wide range of nucleophiles in a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[2]

The choice of a primary alkyl bromide is deliberate; it provides a good balance of reactivity and stability, being more reactive than a corresponding chloride but less prone to elimination side reactions than secondary or tertiary bromides.

G cluster_conditions Reaction Conditions reagent tert-Butyl-trans-4-(bromomethyl) -cyclohexylcarbamate product Coupled Product (Boc-Protected) reagent->product Sₙ2 Attack nucleophile Nucleophile (R-XH) (e.g., Phenol, Amine, Thiol) nucleophile->product base Mild Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) base->nucleophile Deprotonation (if X=O, N-H, S-H) solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) G A Building Block (Boc-Protected Amine, Active Bromide) C Coupling Reaction (Sₙ2 Alkylation) A->C B Core Scaffold (Nucleophilic Site) B->C D Protected Intermediate C->D Forms stable C-X bond E Deprotection (Acidic Conditions, e.g., TFA) D->E Selective Boc removal F Final Active Moiety (Primary Amine Exposed) E->F Unmasks key pharmacophore G Target Binding (Salt Bridge, H-Bonding) F->G

Sources

Exploratory

An In-Depth Technical Guide to tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate: A Versatile Linker in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate, a bifunctional building block of significant interest to researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate, a bifunctional building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its precise chemical identity, stereochemistry, and physicochemical properties. The guide will further present a detailed, field-tested synthetic protocol, explaining the causal relationships behind each procedural step. Central to this guide is the exploration of this molecule's role as a versatile linker in medicinal chemistry, with a focus on its application in constructing complex molecular architectures for targeted therapeutics. All technical claims are substantiated with citations to authoritative sources, and detailed experimental procedures are provided to ensure reproducibility and methodological integrity.

Introduction: Defining the Core Moiety

In the landscape of modern medicinal chemistry, the rational design of drug candidates often hinges on the use of specialized chemical linkers to connect different pharmacophoric elements. These linkers are not mere spacers; their length, rigidity, and stereochemistry can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate has emerged as a particularly valuable linker due to its unique combination of features: a stable, yet readily cleavable, Boc-protected amine and a reactive bromomethyl group, all built upon a conformationally well-defined trans-1,4-disubstituted cyclohexane scaffold.

The cyclohexane ring in its rigid chair conformation ensures a defined spatial relationship between the two functional groups, which is crucial for predictable molecular modeling and structure-activity relationship (SAR) studies. The trans configuration, with both substituents capable of occupying equatorial positions, results in a thermodynamically stable, linear-type linker, minimizing conformational ambiguity.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule's identity is paramount for scientific rigor. The correct nomenclature and key physical and chemical properties of the topic compound are summarized below.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate .

Chemical Structure

The structure of tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate is characterized by a cyclohexane ring with a tert-butoxycarbonylamino group and a bromomethyl group in a trans-1,4-relationship.

Caption: 2D and 3D representations of the molecule.

Physicochemical Data

The key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate-
CAS Number 1222709-30-9
Molecular Formula C₁₂H₂₂BrNO₂
Molecular Weight 292.22 g/mol
Appearance White to off-white solid-
Storage Sealed in dry, 2-8°C-

Synthesis Protocol: A Step-by-Step Guide

The synthesis of tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate is most effectively achieved through a two-step process starting from a commercially available precursor. This approach ensures high stereochemical purity and good overall yield. The causality behind the choice of reagents and conditions is explained at each step.

Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bromination start trans-4-(Aminomethyl)cyclohexanemethanol reagents1 Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃) Solvent (e.g., 1,4-Dioxane/Water) start->reagents1 Reaction product1 tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)methylcarbamate reagents1->product1 Yields reagents2 Carbon tetrabromide (CBr₄) Triphenylphosphine (PPh₃) Solvent (e.g., Dichloromethane) product1->reagents2 Reaction product2 tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate reagents2->product2 Yields

Caption: Synthetic workflow for the target compound.

Step 1: N-Boc Protection of the Amino Alcohol

Principle: The first step involves the selective protection of the primary amine in trans-4-(aminomethyl)cyclohexanemethanol using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is chosen for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing an orthogonal protection strategy. The reaction is typically carried out in a biphasic solvent system to facilitate the reaction of the water-insoluble (Boc)₂O with the more water-soluble amino alcohol.

Experimental Protocol:

  • To a stirred solution of trans-4-(aminomethyl)cyclohexanemethanol (1.0 eq.) in a 2:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (1.2 eq.).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)methylcarbamate as a white solid.

Step 2: Bromination of the Boc-Protected Alcohol

Principle: The second step is the conversion of the primary alcohol to a bromide using an Appel reaction. This reaction utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). The PPh₃ initially reacts with CBr₄ to form a phosphonium salt, which then activates the alcohol for nucleophilic substitution by the bromide ion. This method is preferred for its mild conditions, which prevent the cleavage of the acid-labile Boc group.

Experimental Protocol:

  • Dissolve tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)methylcarbamate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add carbon tetrabromide (1.5 eq.) to the solution.

  • Add triphenylphosphine (1.5 eq.) portion-wise, keeping the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate makes it a highly valuable building block for introducing a Boc-protected aminocyclohexylmethylene linker into target molecules. The bromomethyl group serves as an electrophile for alkylation reactions, while the Boc-protected amine can be deprotected to reveal a primary amine for further functionalization.

Role as a Linker in Bitopic Ligands

In the design of bitopic ligands that can simultaneously bind to two distinct sites on a receptor, the linker's properties are critical. The trans-1,4-disubstituted cyclohexane scaffold provides a rigid and defined linker geometry, which is advantageous for optimizing ligand-receptor interactions. This has been particularly explored in the development of selective dopamine D2 and D3 receptor agonists.[1]

Synthetic Utility: Alkylation Reactions

The primary application of this reagent is in the alkylation of nucleophiles. The bromomethyl group is a potent electrophile that readily reacts with amines, phenols, thiols, and other nucleophilic moieties.

General Alkylation Protocol:

  • Dissolve the nucleophilic substrate (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base (e.g., cesium carbonate, potassium carbonate, or diisopropylethylamine) (1.5-2.0 eq.) to the mixture.

  • Add a solution of tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate (1.1 eq.) in the same solvent.

  • Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Subsequent Deprotection and Functionalization

Following the alkylation step, the Boc-protected amine can be easily deprotected under acidic conditions to reveal a primary amine. This newly exposed amine can then be used for a variety of subsequent chemical transformations, such as amide bond formation, reductive amination, or urea formation, allowing for the construction of more complex molecular architectures.

G cluster_0 Alkylation cluster_1 Deprotection cluster_2 Further Functionalization start Nucleophile (R-XH) (X = N, O, S) reagent tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate Base start->reagent Reacts with product1 Alkylated Product reagent->product1 Forms acid Acid (e.g., TFA, HCl) product1->acid Reacts with product2 Primary Amine acid->product2 Reveals functionalization Amide coupling, Reductive amination, Urea formation, etc. product2->functionalization Undergoes final_product Complex Molecule functionalization->final_product Yields

Sources

Foundational

Technical Guide: Physicochemical Characterization of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (CAS No. 1222709-30-9) is a bifunctional organic molecule of significant interest in medic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (CAS No. 1222709-30-9) is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a Boc-protected amine on a cyclohexane ring and a reactive bromomethyl group. This unique combination makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex pharmaceutical intermediates. A thorough understanding of its physical and chemical properties is paramount for its effective handling, storage, and application in synthetic workflows. This guide provides a detailed analysis of the physical state and appearance of this compound, grounded in available data and expert interpretation.

Core Physicochemical Properties

While extensive experimental data for tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is not widely published, a consistent profile can be synthesized from vendor specifications, safety data sheets of analogous compounds, and fundamental chemical principles. The stability of the carbamate and the reactivity of the alkyl bromide are key determinants of its physical characteristics and handling requirements.

Physical State and Appearance

Based on information for structurally related compounds and supplier data, tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a solid at standard temperature and pressure.[1] Its appearance is typically an off-white to white solid .[2] The crystalline nature of the solid can vary depending on the method of purification and crystallization, potentially ranging from a fine powder to small crystals.

The solid state is a direct consequence of the molecule's significant molecular weight (292.21 g/mol ) and the potential for intermolecular hydrogen bonding via the N-H group of the carbamate, which favor a condensed, solid phase over a liquid or gaseous state at ambient temperatures.

Quantitative Data Summary

Precise experimental values for properties such as melting and boiling points for this specific compound are not consistently reported in publicly available literature.[3] However, data from closely related structures and supplier handling guidelines allow for a reliable estimation and understanding of its physical behavior.

PropertyValue/ObservationRationale and Expert Insights
CAS Number 1222709-30-9Unique identifier for this specific chemical substance.
Molecular Formula C₁₂H₂₂BrNO₂Derived from its chemical structure.
Molecular Weight 292.21 g/mol Calculated from the atomic weights of its constituent atoms.
Physical State SolidInferred from the high molecular weight and data on analogous compounds like tert-butyl carbamate.[1]
Appearance Off-white to white solidBased on typical appearance of similar organic compounds and vendor information for related molecules.[2]
Melting Point No data availableExpected to be a moderate melting point solid. For reference, the related compound tert-butyl carbamate has a melting point of 105-109 °C.[1] The addition of the larger bromomethylcyclohexyl group would likely alter this value.
Boiling Point No data available[3]Expected to decompose upon heating to high temperatures due to the presence of the thermally labile Boc-protecting group and the alkyl bromide.
Solubility No specific dataExpected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Solubility in water is expected to be low due to the non-polar cyclohexane ring and tert-butyl group.

Experimental Workflows & Logical Relationships

The physical properties of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate dictate its handling and integration into synthetic protocols. The following diagram illustrates the logical workflow from receiving the compound to its use in a typical synthetic reaction, highlighting the importance of its physical state.

G cluster_storage Compound Handling & Storage cluster_synthesis Synthetic Workflow A Receipt of Compound (Off-white solid) B Store at 2-8°C (Sealed, dry conditions) A->B Preserve Stability C Weigh Solid Compound B->C Use in Experiment D Dissolve in Anhydrous Organic Solvent C->D Prepare for reaction E Reaction with Nucleophile (e.g., SN2 displacement of Bromide) D->E Initiate Synthesis F Work-up & Purification E->F

Caption: Workflow for handling and using solid tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate.

Causality Behind Experimental Choices

  • Storage at 2-8°C: The recommendation to store the compound under refrigerated and dry conditions is a critical, self-validating protocol.[3] The primary reason is to minimize potential degradation pathways. The bromomethyl group is a reactive electrophile, susceptible to hydrolysis if exposed to moisture, which would lead to the corresponding hydroxymethyl analog. Low temperatures slow down this and other potential decomposition reactions, ensuring the compound's purity and reactivity are maintained over time.

  • Use of Anhydrous Solvents: In synthetic applications, particularly those involving nucleophilic substitution at the bromomethyl position, the use of anhydrous (dry) solvents is imperative. Because the compound is a solid, it must first be dissolved to react. Any residual water in the reaction solvent can compete with the desired nucleophile, leading to the formation of the unwanted alcohol byproduct and reducing the yield of the target molecule. This choice directly stems from the need to control the reaction environment and ensure the integrity of the starting material.

Conclusion

References

  • Chem-Impex, tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Solubility of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Introduction tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a Boc-pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine on a cyclohexane ring and a reactive bromomethyl group, makes it a key intermediate for the synthesis of more complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation.[1] This guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, alongside a detailed protocol for its experimental solubility determination.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The presence of both nonpolar (cyclohexane, tert-butyl) and polar (carbamate) moieties, along with a reactive alkyl halide, gives tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate a distinct solubility profile.

PropertyValueSource
Molecular Formula C₁₂H₂₂BrNO₂[2]
Molecular Weight 292.21 g/mol [2][3]
Appearance Solid[4]
Predicted XLogP3 3.2[3]
CAS Number 1222709-30-9[2]

The predicted XLogP3 value of 3.2 suggests that the compound is moderately lipophilic, which is a key determinant of its solubility in organic solvents.[3]

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneSparingly Soluble to SolubleThe large nonpolar surface area of the cyclohexane and tert-butyl groups should facilitate dissolution in these solvents.
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN)SolubleThese solvents can interact with both the nonpolar and polar regions of the molecule, making them excellent solvents for Boc-protected compounds.[5][6]
Polar Aprotic (Amide) Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)SolubleThese highly polar solvents are generally effective at dissolving a wide range of organic compounds.
Polar Protic Methanol, EthanolSparingly SolubleThe carbamate group can form hydrogen bonds, but the large nonpolar part of the molecule may limit solubility.
Aqueous WaterInsolubleThe high lipophilicity (predicted XLogP3 of 3.2) and lack of significant ionizable groups suggest very low solubility in water.[3][7]

Experimental Determination of Equilibrium Solubility

To obtain precise solubility data, the equilibrium shake-flask method is the gold standard.[5] This method involves saturating a solvent with the compound and then quantifying the concentration of the dissolved solute.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a vial B Add a precise volume of the chosen solvent A->B Step 1 C Seal the vial and place on a shaker at a constant temperature B->C Step 2 D Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium C->D Step 3 E Allow the solution to stand for undissolved solid to sediment D->E Step 4 F Filter the supernatant through a syringe filter (e.g., 0.45 µm) E->F Step 5 G Dilute the clear filtrate with a suitable solvent F->G Step 6 H Quantify the concentration using a calibrated analytical method (e.g., HPLC) G->H Step 7

Caption: Workflow for the equilibrium shake-flask solubility determination.

Step-by-Step Protocol
  • Preparation :

    • Add an excess amount of solid tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate to a glass vial to ensure that a saturated solution is formed.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.

  • Equilibration :

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation :

    • Remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

    • Carefully draw the supernatant into a syringe.

    • Attach a syringe filter (e.g., a 0.45 µm PTFE filter) and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis :

    • Accurately dilute a known volume of the filtrate with a suitable solvent to bring the concentration within the calibration range of the analytical instrument.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the solubility in units such as mg/mL or µg/mL by accounting for the dilution factor.

Safety and Handling

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[2][8]

  • Hazard Statements :

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[8][9]

References

  • PubChem. (n.d.). tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate. Retrieved from [Link]

  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl [cis-4-(2-oxoethyl)cyclohexyl]carbamate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). trans-4-(Boc-aminomethyl)cyclohexylamine, 97%, Thermo Scientific. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-4-tert-butylcyclohexane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • DSigDB. (n.d.). Gene Set: D4 : TTD - (S)-tert-butyl 1-oxohexan-2-ylcarbamate. Retrieved from [Link]

Sources

Foundational

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate mechanism of action

An In-depth Technical Guide on the Core Applications of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate Introduction In the landscape of modern medicinal chemistry, the strategic use of bifunctional building blocks...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Applications of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Introduction

In the landscape of modern medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex therapeutic agents. tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate stands out as a particularly valuable intermediate, offering a unique combination of a sterically hindered amine protecting group and a reactive electrophilic handle, all scaffolded on a rigid cyclohexane core. This guide provides a comprehensive overview of the chemical properties and strategic applications of this compound, with a particular focus on its pivotal role in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. For researchers, scientists, and drug development professionals, understanding the nuances of this building block is key to unlocking novel synthetic pathways and accelerating the discovery of next-generation therapeutics.

Part 1: The Intrinsic Chemistry of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

The utility of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate stems from the distinct and controllable reactivity of its three key components: the tert-butoxycarbonyl (Boc) protecting group, the bromomethyl group, and the trans-cyclohexyl scaffold.

Section 1.1: The tert-Butoxycarbonyl (Boc) Protecting Group: A Cornerstone of Amine Protection

In multi-step organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy.[1] The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robustness under a variety of reaction conditions and its facile removal under mild acidic conditions.[2][3] This allows for selective chemical transformations at other sites of a molecule without unintended reactions of the amine.[1]

The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (Boc)₂O.[4] Its removal, or deprotection, is most commonly achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.

Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Acidic Conditions cluster_2 Protonated Intermediate cluster_3 Carbamic Acid & tert-Butyl Cation cluster_4 Deprotected Amine & Byproducts Boc_Amine R-NH-Boc Protonated R-NH-C(=O+H)-O-tBu Boc_Amine->Protonated Protonation Acid H+ (e.g., TFA) Acid->Protonated Carbamic_Acid R-NH-COOH Protonated->Carbamic_Acid Loss of tBu+ tBu_Cation (CH3)3C+ Protonated->tBu_Cation Amine R-NH2 Carbamic_Acid->Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene H2C=C(CH3)2 tBu_Cation->Isobutylene -H+

Boc Deprotection Mechanism
Section 1.2: The Bromomethyl Group: A Versatile Electrophilic Handle

The bromomethyl group (-CH₂Br) serves as a potent electrophile, making it susceptible to nucleophilic attack. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles.[5] This reactivity is fundamental to its application in medicinal chemistry, where it enables the covalent linkage of the cyclohexyl scaffold to other molecular fragments.[6]

Common nucleophiles that react with the bromomethyl group include:

  • Amines: To form secondary or tertiary amines.

  • Thiols: To form thioethers.

  • Carboxylates: To form esters.

  • Phenoxides: To form ethers.

The choice of solvent and base is critical for optimizing these alkylation reactions. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can solvate the cation of the nucleophilic salt while leaving the nucleophile itself relatively free to react.

NucleophileReagent ExampleBaseTypical SolventProduct
Amine (R'-NH₂)R'-NH₂K₂CO₃, Et₃NDMF, CH₃CNR-CH₂-NH-R'
Thiol (R'-SH)R'-SHNaH, K₂CO₃THF, DMFR-CH₂-S-R'
Carboxylate (R'-COOH)R'-COONa-DMFR-CH₂-O-C(=O)-R'
Phenoxide (Ar-OH)Ar-OHK₂CO₃, Cs₂CO₃Acetone, CH₃CNR-CH₂-O-Ar

Table 1: Representative SN2 reactions of the bromomethyl group.

SN2_Reaction Reactants R-CH₂-Br + Nu⁻ TransitionState [Nu---CH₂(R)---Br]⁻ ‡ (Transition State) Reactants->TransitionState Nucleophilic Attack Products R-CH₂-Nu + Br⁻ TransitionState->Products Inversion of Stereochemistry

Generalized SN2 Reaction Pathway
Section 1.3: The trans-Cyclohexyl Scaffold: A Rigid Linker Element

The trans-1,4-disubstituted cyclohexane ring is conformationally locked in a chair conformation with both substituents in equatorial positions. This rigidity is a highly desirable feature in drug design as it reduces the entropic penalty upon binding to a target and provides precise control over the spatial orientation of the connected molecular fragments. In the context of bifunctional molecules like PROTACs, the linker's rigidity and length are critical determinants of efficacy.[7][8] The cyclohexyl scaffold offers a well-defined and predictable geometry compared to more flexible aliphatic chains.[9]

Part 2: Mechanism of Action in Targeted Protein Degradation (TPD)

While tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate does not possess a mechanism of action in the traditional pharmacological sense, its "action" is realized through its role as a key structural component in larger, pharmacologically active molecules. Its most prominent and cutting-edge application is in the synthesis of PROTACs.

Section 2.1: An Introduction to Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that are revolutionizing drug discovery by enabling the targeted degradation of disease-causing proteins.[10] They consist of two ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[7][11] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[10] This polyubiquitination marks the POI for degradation by the cell's proteasome, effectively removing it from the cellular environment.[12] This approach can target proteins previously considered "undruggable" and offers advantages over traditional inhibitors.[10]

PROTAC_Cycle POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation

The PROTAC-Mediated Protein Degradation Cycle
Section 2.2: A Synthetic Workflow for PROTAC Synthesis Using the Cyclohexyl Building Block

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is an ideal precursor for synthesizing PROTACs with a rigid cyclohexyl linker. The synthesis can be conceptualized as a three-stage process:

  • Attachment of the E3 Ligase Ligand: The bromomethyl group is reacted with a nucleophilic handle on the E3 ligase ligand (e.g., a phenol or amine).

  • Boc Deprotection: The Boc group is removed to unmask the primary amine.

  • Warhead Coupling: The newly exposed amine is coupled with the POI ligand (warhead), often via an amide bond formation.

Detailed Experimental Protocol:

Step 1: Alkylation of an E3 Ligase Ligand (e.g., Pomalidomide derivative)

  • Rationale: This step utilizes the SN2 reactivity of the bromomethyl group to covalently attach the linker to the E3 ligase ligand. Pomalidomide is a common ligand for the Cereblon (CRBN) E3 ligase.[7]

  • Procedure:

    • Dissolve the pomalidomide derivative with a nucleophilic handle (e.g., 4-hydroxy-pomalidomide) (1.0 eq) in anhydrous DMF.

    • Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Add tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.1 eq) to the mixture.

    • Stir the reaction at 60 °C for 12-18 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the linker-ligand conjugate.

Step 2: Boc Deprotection

  • Rationale: This step is crucial for revealing the amine functionality that will be used to attach the warhead. The use of TFA ensures clean and efficient removal of the Boc group.[2]

  • Procedure:

    • Dissolve the product from Step 1 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (20-30% v/v) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting amine-TFA salt is often used directly in the next step without further purification.

Step 3: Amide Coupling with the Warhead

  • Rationale: This final step assembles the complete PROTAC molecule by forming a stable amide bond between the linker and the warhead. Peptide coupling reagents like HATU or HBTU are used to activate the carboxylic acid of the warhead for efficient reaction with the amine.

  • Procedure:

    • Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the mixture for 15-20 minutes to pre-activate the carboxylic acid.

    • Add a solution of the deprotected amine from Step 2 (1.1 eq) in DMF.

    • Stir the reaction at room temperature for 4-12 hours until completion, as monitored by LC-MS.

    • Perform an aqueous workup and extract the product with an appropriate organic solvent.

    • Purify the final PROTAC molecule using preparative HPLC.

PROTAC_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Step 1: Alkylation cluster_2 Step 2: Deprotection cluster_3 Step 3: Coupling BuildingBlock tert-Butyl-trans-4- (bromomethyl)cyclohexylcarbamate Step1 Alkylation (SN2) K2CO3, DMF BuildingBlock->Step1 E3_Ligand E3 Ligand (e.g., Pomalidomide-OH) E3_Ligand->Step1 Warhead Warhead (POI Ligand) with COOH Step3 Amide Coupling HATU, DIPEA, DMF Warhead->Step3 Intermediate1 Boc-Linker-E3 Ligand Step1->Intermediate1 Step2 Boc Deprotection TFA, DCM Intermediate1->Step2 Intermediate2 H2N-Linker-E3 Ligand Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) Step3->Final_PROTAC

Synthetic Workflow for a Cyclohexyl-Linked PROTAC
Section 2.3: Structure-Activity Relationship (SAR) Insights

The linker is not merely a spacer but a critical component that influences the overall properties and efficacy of a PROTAC.[7] The rigid trans-cyclohexyl linker derived from tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate can impart favorable properties by:

  • Pre-organizing the conformation: The rigidity of the linker can reduce the entropic cost of forming the ternary complex, potentially leading to higher binding affinity and more efficient degradation.[8]

  • Optimizing spatial orientation: The fixed distance and geometry help to present the E3 ligand and the warhead in an optimal orientation for productive ternary complex formation.

  • Enhancing physicochemical properties: The lipophilic nature of the cyclohexane ring can influence cell permeability and other pharmacokinetic properties of the PROTAC.

Part 3: Broader Applications in Medicinal Chemistry

Beyond its prominent role in PROTAC synthesis, the unique chemical features of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate lend it to other applications in drug discovery.

Section 3.1: Precursor for Alkylating Agents

The electrophilic bromomethyl group can be used to synthesize targeted covalent inhibitors or other molecules designed to act as alkylating agents.[13] In cancer therapy, for instance, alkylating agents function by covalently modifying DNA, which can inhibit cancer cell proliferation.[13] This building block could be used to attach the reactive alkylating moiety to a scaffold designed to target a specific biological molecule or cellular location.

Section 3.2: Incorporation of the Boc-aminomethyl-cyclohexyl Moiety

The entire Boc-aminomethyl-cyclohexyl motif can be incorporated into a larger molecule as a structural element.[14] The cyclohexane ring can serve as a bioisostere for a phenyl ring, offering a more three-dimensional and saturated alternative. This can be advantageous for improving metabolic stability by removing sites susceptible to aromatic oxidation and for fine-tuning solubility and lipophilicity.[6]

Conclusion

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a powerful and versatile building block in the arsenal of the modern medicinal chemist. Its well-defined reactivity, stemming from the orthogonal nature of the Boc-protected amine and the electrophilic bromomethyl group, allows for its controlled and sequential incorporation into complex molecular architectures. The rigid trans-cyclohexyl scaffold provides a conformationally constrained linker, a feature that is particularly advantageous in the rational design of targeted therapeutics like PROTACs. As the field of drug discovery continues to advance towards more sophisticated and targeted modalities, the strategic application of such precisely engineered chemical tools will undoubtedly play an ever-more critical role in the development of novel medicines.

References
  • Vertex AI Search. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group.
  • BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • BenchChem. tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate | 1222709-30-9.
  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
  • Chem-Impex. Boc-1-aminomethyl-cyclohexane carboxylic acid.
  • BenchChem. Application Notes and Protocols for PROTAC Library Synthesis Using Clickable Linkers.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018).
  • Hughes, S. J., & Ciulli, A. (2017). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 61(5), 505-516.
  • Quora. How does tertiary butoxycarbonyl act as a protecting group in organic synthesis?.
  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution.
  • Foley, C. A., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(12), 7993-8017.
  • Macmillan Group - Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. (2018).
  • A-Level Chemistry Revision. Reactions of Alkyl Halides.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of (Boc-amino)methyl Acetate in Pharmaceutical Synthesis.
  • SynHet. 1-(Aminomethyl)cyclohexane-1-carboxylic acid, N-BOC protected.
  • YouTube. Alcohols to Alkyl Bromides, Part 1. (2020).
  • ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers....
  • Chiral Alkyl Halides: Underexplored Motifs in Medicine. PMC - PubMed Central. (2016).
  • Journal of the American Chemical Society. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals.
  • BPS Bioscience. Targeted Protein Degradation.
  • PubMed Central. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery.
  • PubMed. Targeted protein degradation with bifunctional molecules as a novel therapeutic modality for Alzheimer's disease & beyond.
  • NIH. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology.
  • MedChemExpress. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | PROTAC Linker.
  • MedChemExpress. tert-Butyl ((trans-4-aminocyclohexyl)methyl)carbamate | PROTAC Linker.
  • PubMed Central - NIH. Applications of Covalent Chemistry in Targeted Protein Degradation.

Sources

Exploratory

The Latent Therapeutic Potential of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Potential of a Versatile Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to target a range of biological processes...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to target a range of biological processes is of paramount importance. The tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate core represents a compelling starting point for the development of new therapeutic agents. Its unique combination of a conformationally rigid cyclohexane ring, a versatile bromomethyl handle for chemical modification, and a Boc-protected amine offers a strategic platform for generating libraries of compounds with diverse pharmacological profiles. This guide provides an in-depth exploration of the potential biological activities of derivatives stemming from this scaffold, underpinned by established synthetic strategies and robust screening protocols. It is intended to serve as a technical resource for researchers and drug development professionals, offering insights into the causality behind experimental design and providing a framework for the rational design of novel therapeutics.

The Strategic Importance of the Cyclohexylcarbamate Core

The tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate scaffold is more than a mere collection of atoms; it is a well-considered starting point for drug discovery for several key reasons:

  • Conformational Rigidity: The trans-cyclohexane ring provides a degree of conformational constraint, which can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty of binding.

  • Lipophilicity and Solubility: The tert-butyl group is a common motif in medicinal chemistry that can modulate lipophilicity, influencing a compound's ability to cross cell membranes and its overall pharmacokinetic profile.[1][2] The carbamate linkage also contributes to the molecule's physicochemical properties.

  • Chemical Tractability: The bromomethyl group is a highly versatile functional handle. As a primary alkyl bromide, it is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and pharmacophores.

  • PROTAC Potential: The related tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is utilized as a linker in Proteolysis Targeting Chimeras (PROTACs).[3][4] This highlights the potential for derivatives of the title compound to be employed in the synthesis of these targeted protein degraders. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Synthetic Pathways to Bioactive Derivatives

The primary route to diversifying the tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate scaffold is through nucleophilic substitution at the bromomethyl position. This allows for the introduction of various functionalities, each with the potential to impart a distinct biological activity.

General Synthetic Workflow

The general strategy involves the reaction of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate with a suitable nucleophile, typically in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

G A tert-Butyl-trans-4-(bromomethyl)- cyclohexylcarbamate E Nucleophilic Substitution (SN2) A->E B Nucleophile (Nu-H) (e.g., amine, thiol, phenol) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, ACN) D->E F Derivative Library (tert-Butyl-trans-4-((Nu)methyl)- cyclohexylcarbamate) E->F G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H SAR_Cycle A Initial Library Synthesis B Biological Screening A->B Test Activity C SAR Analysis B->C Analyze Data D Identify Hits and Leads C->D Prioritize Compounds E Rational Design of New Analogs D->E Hypothesize Improvements F Lead Optimization D->F Refine Properties E->A Synthesize New Derivatives

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate: A Detailed Guide for Researchers

This document provides a comprehensive guide to the synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, a key building block in medicinal chemistry and drug development.[1][2] This guide is intended for re...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, a key building block in medicinal chemistry and drug development.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical advice grounded in established chemical principles.

The synthesis of this versatile intermediate is a critical step in the development of a wide range of pharmacologically active compounds. Its structure, featuring a Boc-protected amine and a reactive bromomethyl group on a trans-cyclohexane scaffold, allows for precise molecular elaboration in the synthesis of complex drug candidates.[1][2]

Strategic Overview of the Synthesis

The synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is typically achieved through a two-step process starting from a commercially available precursor, trans-4-(aminomethyl)cyclohexanemethanol or a related derivative. The overall strategy involves:

  • Protection of the Amino Group: The primary amine is first protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions in the subsequent bromination step. The Boc protecting group is favored due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[3]

  • Bromination of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is then converted to the corresponding bromide. This transformation introduces a reactive handle for subsequent nucleophilic substitution reactions, enabling the attachment of various pharmacophores.

This guide will detail a reliable and scalable protocol for this synthetic sequence, emphasizing the rationale behind the choice of reagents and reaction conditions.

Reaction Mechanism and Rationale

A clear understanding of the underlying reaction mechanisms is paramount for successful and reproducible synthesis.

Boc Protection of the Amino Group

The protection of the primary amine is typically accomplished using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Mechanism: The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc₂O. A subsequent proton transfer, often facilitated by a mild base, leads to the formation of the stable tert-butyl carbamate.

Bromination of the Primary Alcohol

The conversion of the primary alcohol to an alkyl bromide is a classic transformation in organic synthesis. Several reagents can effect this change, with phosphorus tribromide (PBr₃) and the Appel reaction (using triphenylphosphine and a bromine source) being common choices.[4][5]

  • Mechanism with PBr₃: The reaction with phosphorus tribromide proceeds through an Sɴ2 mechanism.[4][5] The alcohol oxygen attacks the phosphorus atom of PBr₃, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen (now a good leaving group), resulting in an inversion of stereochemistry.[4][5] However, for a primary alcohol on a cyclohexane ring, the stereochemical outcome at that carbon is not a primary concern. The key is the efficient conversion to the bromide.

The choice of brominating agent is critical and depends on factors such as substrate compatibility, desired reactivity, and ease of workup. For this synthesis, we will focus on the use of phosphorus tribromide due to its high efficiency in converting primary alcohols to bromides.[4][5]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate229.32≥97%Commercially Available
Phosphorus Tribromide (PBr₃)270.69≥98%Commercially Available
Dichloromethane (DCM), anhydrous84.93≥99.8%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution--Prepared in-house
Brine (Saturated NaCl solution)--Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)142.04≥99%Commercially Available
Step-by-Step Synthesis Protocol

Step 1: Synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

This starting material can be synthesized from trans-4-(aminomethyl)cyclohexanemethanol through Boc protection.

Step 2: Synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution. Caution: The addition of PBr₃ can be exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate as a solid.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Property Value
Molecular Formula C₁₂H₂₂BrNO₂
Molecular Weight 292.22 g/mol
Appearance Off-white to white solid[6]
Melting Point 105 - 109 °C[6]

Spectroscopic Data (Expected):

  • ¹H NMR: The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the cyclohexyl protons, the CH₂Br protons (a doublet around 3.3 ppm), and the NH proton of the carbamate.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the tert-butyl group, the cyclohexane ring, the C=O of the carbamate, and the CH₂Br carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's mass.

Safety and Handling

  • tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: May cause skin and eye irritation.

  • Phosphorus Tribromide (PBr₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate: May cause skin, eye, and respiratory tract irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[6] Dispose of all chemical waste according to institutional and local regulations.

Workflow and Mechanistic Diagrams

Workflow of the Synthesis:

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Bromination A trans-4-(Aminomethyl) cyclohexanemethanol B tert-Butyl (trans-4-(hydroxymethyl) cyclohexyl)carbamate A->B Boc₂O, Base C tert-Butyl (trans-4-(hydroxymethyl) cyclohexyl)carbamate D tert-Butyl-trans-4-(bromomethyl)- cyclohexylcarbamate C->D PBr₃, DCM

Caption: Synthetic workflow for tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate.

Mechanism of Bromination with PBr₃:

Bromination_Mechanism ROH R-CH₂-OH PBr3 PBr₃ ROH->PBr3 Intermediate1 R-CH₂-O⁺H-PBr₂ PBr3->Intermediate1 Forms intermediate Br_ion Br⁻ Intermediate1->Br_ion Leaving group departs Byproduct HOPBr₂ Product R-CH₂-Br Br_ion->Product

Caption: Sɴ2 mechanism for the bromination of a primary alcohol with PBr₃.

Conclusion

The synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a robust and reproducible process that provides a valuable building block for drug discovery and development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely produce this important intermediate for their synthetic endeavors.

References

  • Vertex AI Search. Alcohol to Bromide - Common Conditions.
  • Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (n.d.).
  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry.
  • Clark, J. (n.d.). replacing the -oh group in alcohols by a halogen. Chemguide.
  • Organic Chemistry Portal. (n.d.).
  • Fisher Scientific. (2010, October 28).
  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Deriv
  • Google Patents. (n.d.). EP0055145B1 - 4-(aminomethyl)
  • Chem-Impex. (n.d.). trans-4-(Boc-aminomethyl)cyclohexanemethanamine.
  • Sigma-Aldrich. (n.d.). tert-Butyl (trans-4-(bromomethyl)cyclohexyl)
  • Tongkate, P., Pluempanupat, W., & Chavasiri, W. (2008). A mild and efficient method for bromination of alcohols using α,α-dibromo-β-dicarbonyl compounds as halogen sources. Semantic Scholar.
  • ResearchGate. (2025, August 7).
  • Patil, P., et al. (2024, September 12). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.
  • Chem-Impex. (n.d.).
  • TCI Chemicals. (2025, April 9).
  • Chem-Impex. (n.d.). trans-4-(Boc-aMinoMethyl)cyclohexaneMethanol, 97% Ten Chongqing Chemdad Co.
  • American Elements. (n.d.). tert-Butyl (trans-4-(aminomethyl)cyclohexyl)
  • BLDpharm. (n.d.). 1222709-30-9|tert-Butyl (trans-4-(bromomethyl)cyclohexyl)
  • Common Organic Chemistry. (2016, February 11). WO 2016/020526 A1.
  • Organic Syntheses Procedure. (n.d.). is added.
  • Santa Cruz Biotechnology. (n.d.). trans-4-(Boc-aminomethyl)-cyclohexanemethanamine | CAS 166168-16-7 | SCBT.
  • Fisher Scientific. (n.d.). trans-4-(Boc-aminomethyl)cyclohexanemethanol, 97% 1 g | Buy Online.
  • Chem-Impex. (n.d.). Trans-4-(Boc-aminomethyl)-cyclohexanecarboxamide, 96% Purity, C13H24N2O3, 100 mg.
  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • PubChem. (n.d.). tert-Butyl trans-3-(bromomethyl)
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
  • Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)
  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • Benchchem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • Sigma-Aldrich. (n.d.). tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)
  • MedChemExpress. (n.d.). tert-Butyl cis-4-(hydroxymethyl)
  • Chem-Impex. (n.d.). tert-Butyl Cis-(4-Hydroxymethyl)
  • Sigma-Aldrich. (n.d.). tert-Butyl (trans-4-(bromomethyl)cyclohexyl)
  • Vibrant Pharma Inc. (n.d.). tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)
  • ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • Google Patents. (n.d.). JP2011121872A - Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline.

Sources

Application

Application Notes and Protocols: Leveraging tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate as a Rigid Linker in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasom...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] The linker connecting the POI-binding ligand (warhead) and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, stability, and the overall physicochemical properties of the molecule.[4][5][6][7] This document provides a detailed guide to the application of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, a bifunctional linker that imparts rigidity, a key characteristic for optimizing PROTAC performance. We will explore the rationale behind employing a rigid cyclohexyl-based linker, provide detailed protocols for its incorporation into a PROTAC scaffold, and discuss key analytical techniques for characterization.

Introduction: The Pivotal Role of the Linker in PROTAC Efficacy

A PROTAC molecule is a heterobifunctional entity comprising three key components: a warhead that binds to the target protein, an E3 ligase ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that bridges the two.[1][2] Upon cellular entry, the PROTAC orchestrates the formation of a ternary complex between the POI and the E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[4][8]

While historically viewed as a simple spacer, the linker is now recognized as an active contributor to the PROTAC's biological activity.[1][] Its length, chemical composition, and rigidity are critical parameters that must be optimized for each POI-E3 ligase pair.[1][6][7] An optimal linker facilitates productive ternary complex formation, enhancing degradation efficiency, while a suboptimal linker can lead to steric hindrance or unproductive binding.[1]

The Rationale for Rigid Linkers: The Case for the Cyclohexyl Moiety

PROTAC linkers can be broadly categorized as flexible or rigid.[1] Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are synthetically accessible and allow the PROTAC to adopt multiple conformations, increasing the likelihood of ternary complex formation.[1][2] However, this conformational flexibility can come at an entropic cost upon binding, potentially reducing the stability of the ternary complex.[1][10]

Rigid linkers, in contrast, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty.[1] This can lead to enhanced potency and selectivity.[1] The cyclohexyl fragment is a popular building block in drug discovery for several reasons:

  • Conformational Rigidity : As a rigid version of a flexible alkyl chain, the cyclohexyl group reduces conformational entropy and can lead to better binding affinity.

  • Three-Dimensionality : Unlike flat aromatic rings, the three-dimensional nature of the cyclohexane ring can provide more contact points with the target protein and E3 ligase, potentially enhancing ternary complex stability.

  • Improved Physicochemical Properties : The incorporation of a cyclohexyl moiety can influence a molecule's lipophilicity and other drug-like properties.[2]

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate offers a readily available, bifunctional scaffold to introduce this advantageous rigidity into a PROTAC design. The trans stereochemistry provides a defined spatial orientation of the two reactive handles.

Chemical Properties of the Linker

A summary of the key chemical properties of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is provided below:

PropertyValue
Molecular Formula C12H22BrNO2
Molecular Weight 292.21 g/mol
Appearance White to off-white solid
Reactive Groups Primary alkyl bromide, Boc-protected amine

The two key functional groups of this linker allow for sequential, orthogonal coupling to the warhead and the E3 ligase ligand. The primary alkyl bromide is susceptible to nucleophilic substitution, while the Boc-protected amine can be deprotected to reveal a primary amine for amide bond formation or other coupling chemistries.

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis of a PROTAC using tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. These protocols are intended as a guide and may require optimization based on the specific warhead and E3 ligase ligand being used.

General Synthetic Workflow

The synthesis of a PROTAC using this linker typically follows a modular approach. The overall workflow is depicted below:

PROTAC_Synthesis_Workflow cluster_0 Step 1: Warhead-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Coupling Warhead Warhead with Nucleophilic Handle (e.g., -OH, -NH2, -SH) Conjugate1 Warhead-Linker Conjugate (Boc-protected) Warhead->Conjugate1 Nucleophilic Substitution Linker tert-Butyl-trans-4-(bromomethyl)- cyclohexylcarbamate Linker->Conjugate1 Deprotection Amine-Deprotected Warhead-Linker Conjugate Conjugate1->Deprotection TFA or HCl Final_PROTAC Final PROTAC Deprotection->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) E3_Ligand E3 Ligase Ligand with Carboxylic Acid Handle E3_Ligand->Final_PROTAC

Caption: General synthetic workflow for a PROTAC using the featured linker.

Protocol 1: Synthesis of the Warhead-Linker Conjugate

This protocol describes the coupling of a warhead containing a nucleophilic group (e.g., a phenol, amine, or thiol) to the alkyl bromide of the linker.

Materials:

  • Warhead with a nucleophilic handle

  • tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of the warhead (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes under an inert atmosphere.

  • Add a solution of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.2 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected warhead-linker conjugate.

Rationale: The basic conditions generated by K2CO3 deprotonate the nucleophilic handle on the warhead, facilitating its attack on the electrophilic carbon of the bromomethyl group in an SN2 reaction.[11] DMF is a suitable polar aprotic solvent for this type of reaction.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the primary amine.

Materials:

  • Boc-protected warhead-linker conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected warhead-linker conjugate (1.0 eq) in DCM.

  • Add TFA (10-20 eq) or 4M HCl in dioxane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used in the next step without further purification.

Rationale: The Boc group is labile under acidic conditions.[12] TFA or HCl in dioxane are commonly used reagents for efficient and clean deprotection.

Protocol 3: Coupling of the E3 Ligase Ligand

This protocol describes the final amide bond formation between the deprotected warhead-linker conjugate and an E3 ligase ligand containing a carboxylic acid.

Materials:

  • Amine-deprotected warhead-linker conjugate

  • E3 ligase ligand with a carboxylic acid handle

  • Anhydrous DMF or DCM

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature under an inert atmosphere.

  • Add a solution of the amine-deprotected warhead-linker conjugate (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC or silica gel column chromatography.

Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid of the E3 ligase ligand, making it susceptible to nucleophilic attack by the primary amine of the linker.[12][13] DIPEA acts as a non-nucleophilic base to neutralize the amine salt and facilitate the reaction.

Characterization of the Final PROTAC

Thorough characterization of the synthesized PROTAC is essential to confirm its identity, purity, and structural integrity.

Structural Verification

Characterization_Workflow Final_PROTAC Purified PROTAC NMR NMR Spectroscopy (¹H, ¹³C) Final_PROTAC->NMR MS Mass Spectrometry (HRMS, LC-MS) Final_PROTAC->MS HPLC HPLC Analysis Final_PROTAC->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Key analytical techniques for PROTAC characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR should be used to confirm the structure of the final PROTAC and all intermediates. The spectra should be consistent with the expected chemical shifts and coupling constants for the warhead, linker, and E3 ligase ligand moieties.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass of the synthesized PROTAC.[14][15] Liquid chromatography-mass spectrometry (LC-MS) is useful for monitoring reaction progress and assessing the purity of the final compound.[14][16]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) : Analytical HPLC should be used to determine the purity of the final PROTAC. A purity of >95% is generally required for biological assays.

Biological Evaluation of the Synthesized PROTAC

Once the PROTAC has been synthesized and characterized, its biological activity must be evaluated.

Ternary Complex Formation

The ability of the PROTAC to induce the formation of a stable ternary complex is a prerequisite for its degradative activity.[17][18] Several biophysical techniques can be used to assess ternary complex formation, including:

  • Surface Plasmon Resonance (SPR) [12]

  • Isothermal Titration Calorimetry (ITC) [18]

  • Fluorescence Polarization (FP) [19][20]

In-Cell Target Degradation
  • Western Blotting : This is the most common method to assess the degradation of the target protein in cells treated with the PROTAC.[12][19] Cells are treated with varying concentrations of the PROTAC for a specific duration, and the levels of the POI are quantified relative to a loading control.

  • Mass Spectrometry-based Proteomics : This provides a more global and unbiased assessment of protein degradation, confirming the selectivity of the PROTAC.[15]

Conclusion

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a valuable tool for PROTAC development, offering a means to introduce conformational rigidity into the linker. This can lead to improved potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a framework for the rational design and synthesis of PROTACs utilizing this rigid linker. As with all PROTAC development, empirical optimization of the linker length, composition, and attachment points is crucial for achieving optimal degradation of the target protein.

References

  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed. Engl.55, 1966-1973 (2016).
  • Taverna, J. A., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.1, 273-312 (2020).
  • CD ComputaBio. PROTAC Linker Design and Optimization. Available at: [Link].

  • AxisPharm. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Available at: [Link].

  • Gabizon, R., et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. J. Chem. Inf. Model.62, 340-349 (2022).
  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link].

  • Drummond, L. A. & Williams, C. I.
  • Precise PEG. Linkers in PROTACs. Available at: [Link].

  • Casement, R., et al. Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods Mol. Biol.2376, 81-105 (2022).
  • ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers. Available at: [Link].

  • G-P, A., et al. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. J. Am. Soc. Mass Spectrom.35, 285-299 (2024).
  • Itoh, Y., et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Front. Chem.9, 797429 (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. L-Cyclohexylglycine: A Versatile Amino Acid Derivative for Pharmaceutical and Chemical Synthesis. Available at: [Link].

  • Stepp, H., et al. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Cent. Sci.6, 1373-1382 (2020).
  • PubChem. tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate. Available at: [Link].

  • ResearchGate. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available at: [Link].

  • Zhang, X., et al. Assays and technologies for developing proteolysis targeting chimera degraders. Future Med. Chem.12, 1195-1219 (2020).
  • The Wolfson Centre for Applied Structural Biology. How to cross-link proteins. Available at: [Link].

  • Chen, R., et al. Application of mass spectrometry for the advancement of PROTACs. J. Pharm. Biomed. Anal.255, 116829 (2025).
  • Stepp, H., et al. Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv (2019).
  • Rocha, G., et al. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. Bioorg. Med. Chem. Lett.30, 127532 (2020).
  • Stein, C., et al. Workflow for E3 Ligase Ligand Validation for PROTAC Development. J. Med. Chem.64, 16499-16514 (2021).
  • OpenEye Scientific Software, Inc. Molecular Shape and Medicinal Chemistry: A Perspective. J. Med. Chem.53, 5061-5084 (2010).
  • PubChem. tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. Available at: [Link].

  • The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. Available at: [Link].

  • PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Available at: [Link].

Sources

Method

Application Notes and Protocols: Nucleophilic Substitution Reactions with tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Introduction: A Versatile Scaffold for Medicinal Chemistry In the landscape of modern drug discovery and development, the strategic assembly of molecular architecture is paramount. Chemists require building blocks that o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic assembly of molecular architecture is paramount. Chemists require building blocks that offer a combination of structural rigidity, predictable reactivity, and orthogonal protecting groups to enable the efficient synthesis of complex target molecules. tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate has emerged as a cornerstone intermediate, fulfilling these critical requirements.

This molecule features three key components:

  • A trans-1,4-disubstituted cyclohexane ring , which provides a conformationally restricted and non-planar scaffold, often used to orient functional groups in specific vectors for optimal interaction with biological targets.

  • A tert-butyloxycarbonyl (Boc) protecting group , which renders the carbamate nitrogen unreactive under a wide range of conditions but can be cleanly removed under mild acidic conditions. This orthogonality is crucial in multi-step syntheses.[1][2][3]

  • A primary alkyl bromide (-CH₂Br), which serves as an excellent electrophilic handle for introducing a diverse array of functional groups via nucleophilic substitution reactions.[4]

This application guide provides a detailed exploration of the mechanistic principles governing nucleophilic substitution reactions on this substrate, offers a robust experimental protocol for a representative transformation, and discusses the broader applications of the resulting products in pharmaceutical research.

Mechanistic Deep Dive: The Predominance of the S(_N)2 Pathway

Nucleophilic substitution reactions at a carbon-bromine bond are fundamental transformations in organic synthesis.[5] The reactivity of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is dictated by the structure of its electrophilic center. As a primary alkyl bromide, its reactions with nucleophiles proceed almost exclusively through the Substitution Nucleophilic Bimolecular (S(_N)2) mechanism .[5][6][7]

The key characteristics of the S(_N)2 pathway are:

  • A Concerted, Single-Step Process: The nucleophile attacks the electrophilic carbon atom at the exact same time as the bromide leaving group departs.[5][8]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the alkyl bromide substrate and the attacking nucleophile.[7][8][9]

  • Backside Attack: To ensure proper orbital overlap, the nucleophile must approach the carbon atom from the side directly opposite the leaving group (180° away from the C-Br bond).[10][11] This leads to an inversion of stereochemistry if the carbon were a chiral center.[9][11][12]

  • Steric Sensitivity: The S(_N)2 reaction is highly sensitive to steric hindrance around the reaction center.[5][11] The bromomethyl group's position on the cyclohexane ring allows for sufficient accessibility, minimizing steric impediment to the backside attack.

The alternative S(N)1 mechanism, which involves a two-step process via a carbocation intermediate, is highly disfavored for this substrate. The formation of a primary carbocation is energetically prohibitive, making the S(_N)1 pathway non-competitive.[13]

Caption: The S(_N)2 mechanism on the title compound.

Experimental Protocol: Synthesis of tert-Butyl-trans-4-(azidomethyl)-cyclohexylcarbamate

This protocol details the conversion of the starting bromide to the corresponding azide. This transformation is exceptionally useful, as the azide functional group serves as a stable precursor to a primary amine, which can be revealed via mild reduction (e.g., Staudinger reaction or catalytic hydrogenation).

I. Materials and Reagents
  • tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

II. Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration). Rationale: DMF is a polar aprotic solvent that effectively solvates the sodium cation while leaving the azide nucleophile poorly solvated, thereby increasing its nucleophilicity and accelerating the S(_N)2 reaction.

    • Add sodium azide (1.5 eq) to the solution in one portion. Using a slight excess ensures the reaction goes to completion.

  • Reaction Execution:

    • Stir the mixture at room temperature for 30 minutes.

    • Gently heat the reaction mixture to 50-60 °C using an oil bath. Rationale: Moderate heating increases the kinetic energy of the reactants, overcoming the activation energy barrier and ensuring a reasonable reaction time without promoting side reactions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. (Eluent: 20% EtOAc in hexanes). The product should have a higher R(_f) value than the starting bromide. The reaction is typically complete within 4-8 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). Rationale: This step quenches the reaction and begins the process of removing the high-boiling DMF solvent, which is miscible with water.

    • Extract the aqueous phase with ethyl acetate (3x the volume of DMF). Combine the organic layers.

    • Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x). Rationale: The water washes remove residual DMF, while the brine wash removes bulk water from the organic layer, facilitating drying.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford tert-Butyl-trans-4-(azidomethyl)-cyclohexylcarbamate as a clear oil or white solid.

    • Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS). The IR spectrum should show a characteristic sharp azide stretch around 2100 cm⁻¹.

Workflow_Diagram cluster_prep 1. Reaction Setup cluster_reaction 2. Execution & Monitoring cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification A Dissolve Substrate in Anhydrous DMF B Add Sodium Azide (1.5 eq) A->B C Heat to 50-60 °C B->C D Monitor by TLC (4-8 hours) C->D E Cool & Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with H₂O/Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Flash Column Chromatography H->I J Characterize Product (NMR, IR, MS) I->J

Caption: Experimental workflow for azide substitution.

Data Summary: Influence of Reaction Parameters

The efficiency of the S(_N)2 reaction on this substrate is highly dependent on the choice of nucleophile, solvent, and temperature. The following table summarizes the expected outcomes for various conditions, providing a predictive framework for reaction design.

Nucleophile (Nu⁻)SolventTemp. (°C)Relative RateExpected YieldRationale & Notes
N₃⁻ (Azide)DMF 50Fast>90%Strong nucleophile in a polar aprotic solvent. Optimal conditions.
CN⁻ (Cyanide)DMSO 60Fast>85%Excellent nucleophile. DMSO is another effective polar aprotic solvent.
CH₃S⁻ (Thiolate)Acetone 25Moderate~80%Good nucleophile. Acetone is a less polar aprotic solvent, slightly slowing the rate.
CH₃COO⁻ (Acetate)DMF 80Slow~60-70%Weaker nucleophile requiring higher temperatures for a reasonable rate.
N₃⁻ (Azide)Ethanol 50Very Slow<20%Protic solvent (Ethanol) solvates and deactivates the azide nucleophile through hydrogen bonding, drastically reducing the S(_N)2 reaction rate.

Conclusion and Future Directions

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a robust and reliable substrate for S(_N)2 reactions, enabling the facile introduction of a wide range of chemical functionalities. The primary nature of the alkyl halide ensures a clean and predictable reaction mechanism, while the Boc-protected carbamate and the trans-cyclohexyl ring provide the necessary features for advanced molecular construction. The products derived from these reactions, such as the azidomethyl intermediate described, are valuable precursors for synthesizing linkers, PROTACs, and other complex pharmaceutical agents where precise control of molecular topology is essential for biological function.[14][15]

References

  • Application Notes and Protocols for Nucleophilic Substitution Reactions at the Bromine Center. Benchchem.

  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Draw the complete mechanisms for the below-mentioned molecule, Bromomethylcyclohexane, which reacts with sodium methoxide in acetone at room temperature using the SN2 mechanism. Homework.Study.com. [Link]

  • Nucleophilic Substitution of Alkyl Halides. University of Wisconsin-Madison Chemistry Department.

  • Nucleophilic Substitution. Kirsop Labs.

  • Substitution Reactions of Alkyl Halides. University of Calgary.

  • SN2 and E2 Rates of Cyclohexanes. Chemistry Steps. [Link]

  • The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. The Organic Chemistry Tutor (YouTube).

  • tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate | PROTAC Linker. MedChemExpress.

  • The Versatility of (Boc-amino)methyl Acetate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • 7.2 SN2 with cis-1-bromo-3-cyclohexane. spforsey (YouTube).

  • Application Notes and Protocols: Boc-DL-Phg-OH in Medicinal Chemistry. Benchchem.

  • Nucleophilic Substitution - 1st Order. Chemistry LibreTexts. [Link]

  • The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Organic Chemistry Portal. [Link]

Sources

Application

Application Notes and Protocols for the Synthetic Utility of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Introduction: A Versatile Bifunctional Building Block In the landscape of modern medicinal chemistry and organic synthesis, the demand for versatile, well-defined molecular scaffolds is insatiable. Tert-Butyl-trans-4-(br...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the demand for versatile, well-defined molecular scaffolds is insatiable. Tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate emerges as a highly valuable bifunctional building block, ingeniously combining two of the most fundamental moieties in synthetic chemistry: a primary alkyl bromide and a Boc-protected amine. This unique architecture, featuring a rigid trans-configured cyclohexane core, offers a predictable three-dimensional structure, making it an ideal linker for connecting pharmacophores in drug discovery programs or for constructing complex molecular architectures.

The strategic placement of a reactive bromomethyl group, primed for nucleophilic substitution, and a stable yet readily cleavable tert-butyloxycarbonyl (Boc) protected amine, allows for a sequential and controlled synthetic strategy. This guide provides an in-depth exploration of the chemical principles governing its reactivity and offers detailed, field-proven protocols for its application in N-, O-, and C-alkylation reactions, followed by the subsequent deprotection of the amine functionality.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key identifiers and properties of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate are summarized below.

PropertyValue
CAS Number 1222709-30-9
Molecular Formula C₁₂H₂₂BrNO₂[1]
Molecular Weight 292.22 g/mol
IUPAC Name tert-butyl N-[trans-4-(bromomethyl)cyclohexyl]carbamate[1]
InChI Key JPJCPRFAUVDSEA-MGCOHNPYSA-N[1]
SMILES CC(C)(C)OC(=O)NC1CCC(CBr)CC1[1]
Appearance Typically an off-white to white solid
Solubility Soluble in common organic solvents such as DCM, THF, DMF, and acetonitrile

Core Chemical Principles: A Duality of Reactivity

The synthetic utility of this reagent is rooted in the distinct reactivity of its two functional groups.

The Bromomethyl Group: A Target for Nucleophilic Attack

The carbon-bromine bond in the bromomethyl moiety is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. Due to the primary nature of the alkyl halide, the reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. The rate of this reaction is influenced by several factors:

  • Steric Hindrance: As a primary bromide attached to a cyclohexane ring, the steric bulk around the reaction center is minimal, favoring the SN2 pathway.

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it more reactive.

  • Leaving Group: Bromide is an excellent leaving group due to its ability to stabilize the negative charge.

Figure 1: Generalized SN2 reaction at the bromomethyl group.
The Boc Protecting Group: Stability and Facile Removal

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[2] This stability allows for the selective functionalization of the bromomethyl group without affecting the protected amine.

The Boc group is, however, designed for easy removal under acidic conditions.[3] The mechanism involves protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.

The cleavage of the Boc group is driven by the formation of the highly stable tertiary carbocation (tert-butyl cation). This intermediate can potentially alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture. To prevent these side reactions, a "scavenger" such as anisole or thioanisole is often added to trap the tert-butyl cation.[3]

Visualized Synthetic Workflow

The dual functionality of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate enables a straightforward and powerful synthetic sequence, as depicted below. This workflow allows it to act as a stable, well-defined linker between a nucleophilic molecule (Nu) and another moiety to be introduced at the amine terminus.

workflow reagent tert-Butyl-trans-4-(bromomethyl)- cyclohexylcarbamate step1 Step 1: SN2 Alkylation (N, O, S, or C-Nucleophile) reagent->step1 intermediate Boc-Protected Intermediate (Boc-NH-Linker-Nu) step1->intermediate step2 Step 2: Boc Deprotection (Acidic Conditions) intermediate->step2 product Primary Amine Product (H₂N-Linker-Nu) step2->product step3 Further Functionalization (e.g., Amide Coupling, Reductive Amination) product->step3 final_product Final Complex Molecule step3->final_product

Figure 2: A typical synthetic workflow utilizing the reagent.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for common transformations. Researchers should optimize conditions based on the specific reactivity of their nucleophile.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes the reaction of the title compound with a primary or secondary amine.

  • Materials:

    • tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Ethyl acetate (EtOAc), Water, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.1 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).

    • Add anhydrous DMF (to a concentration of ~0.1-0.2 M with respect to the limiting reagent).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add a solution of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.0 eq) in a minimum amount of DMF.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

  • Causality and Experimental Choices:

    • Base: A non-nucleophilic base like K₂CO₃ or DIPEA is used to deprotonate the amine nucleophile (if it is an ammonium salt) or to scavenge the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

    • Solvent: DMF or ACN are excellent polar aprotic solvents for SN2 reactions.

    • Temperature: Heating is often necessary to overcome the activation energy for the reaction, especially with less reactive amines.

Protocol 2: General Procedure for O-Alkylation of Phenols

This protocol is suitable for the alkylation of phenolic hydroxyl groups.

  • Materials:

    • tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.0 eq)

    • Phenol nucleophile (1.0 eq)

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Ethyl acetate (EtOAc), Water, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • To a dry round-bottom flask, add the phenol (1.0 eq) and base (Cs₂CO₃, 1.5 eq).

    • Add anhydrous DMF to dissolve or suspend the reagents (~0.1 M).

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

    • Add tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.0 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Perform an aqueous work-up and purification as described in Protocol 1.

  • Causality and Experimental Choices:

    • Base: K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is more soluble and can lead to faster reaction rates due to the "caesium effect," which generates a more 'naked' and reactive phenoxide anion.

    • Phenoxide Formation: Pre-stirring the phenol with the base ensures complete formation of the more nucleophilic phenoxide before the addition of the alkylating agent.

Protocol 3: General Procedure for Boc-Group Deprotection

This protocol describes the final step to unmask the primary amine.

  • Materials:

    • Boc-protected substrate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

    • Anisole or Thioanisole (scavenger, optional but recommended)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Diethyl ether

  • Step-by-Step Methodology:

    • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask.

    • If the substrate contains electron-rich aromatic rings or other sensitive functional groups, add a scavenger like anisole (1-2 eq).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (5-10 eq, or as a 20-50% v/v solution in DCM).

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in a minimal amount of DCM and slowly add it to a stirred solution of saturated NaHCO₃ to neutralize the acid.

    • Extract the aqueous layer with DCM or another suitable organic solvent.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free amine. Alternatively, for basic amine products, precipitation as an HCl salt by adding HCl in ether can be an effective purification method.[3]

  • Causality and Experimental Choices:

    • Acid: TFA is a strong acid that efficiently cleaves the Boc group. An alternative is using 4M HCl in 1,4-dioxane.[2]

    • Scavenger: Anisole is used to trap the electrophilic tert-butyl cation generated during the reaction, preventing unwanted side reactions with the product.[3]

    • Temperature: The reaction is started at 0 °C to control the initial exotherm and then warmed to ensure complete cleavage.

Summary of Synthetic Applications

Reaction TypeNucleophile ClassTypical BaseTypical SolventTemperature (°C)
N-Alkylation Amines, Anilines, HeterocyclesK₂CO₃, DIPEADMF, ACN25 - 80
O-Alkylation Phenols, Carboxylic AcidsK₂CO₃, Cs₂CO₃DMF, ACN25 - 80
S-Alkylation Thiols, ThiophenolsK₂CO₃, NaHDMF, THF0 - 60
C-Alkylation Malonates, β-ketoestersNaH, K₂CO₃DMF, THF25 - 80
Deprotection Boc-protected AmineTFA, HClDCM, Dioxane0 - 25

Application in Kinase Inhibitor Scaffolding

The trans-cyclohexyl linker provided by this reagent is particularly valuable in the design of kinase inhibitors. It can serve as a non-planar, rigid spacer to connect a hinge-binding pharmacophore to a moiety that extends into other pockets of the ATP-binding site, potentially improving potency and selectivity. For instance, it has been investigated as a component in the synthesis of inhibitors for targets like fms-like tyrosine kinase-3 (FLT3), a validated target in acute myeloid leukemia.

Figure 3: Conceptual role as a linker in kinase inhibitor design.

Safety and Handling

  • Hazards: As an alkyl bromide, tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate should be considered a potential alkylating agent and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a powerful and versatile synthetic tool. Its orthogonal functionalities allow for reliable and sequential bond formation, making it an excellent choice for introducing a rigid trans-cyclohexyl linker in drug discovery and complex molecule synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies, enabling the efficient construction of novel molecular entities.

References

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. In Wikipedia. [Link]

  • PubChem. (n.d.). tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate. National Center for Biotechnology Information. [Link]

  • Kartha, K. P. R., & Field, R. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • PubChem. (n.d.). 1-(Bromomethyl)-4-tert-butylcyclohexane. National Center for Biotechnology Information. [Link]

  • D'Andrea, S. L., & Zheng, G. Z. (2003). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. ResearchGate. [Link]

  • Lin, S., et al. (2019). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

  • Yadav, V. K., & Babu, K. G. (2005). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols for tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate in Medicinal Chemistry

Foreword: The Strategic Value of the 1,4-trans-Cyclohexyl Scaffold In the landscape of medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic and pharmacodynamic profiles is paramount. The strat...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 1,4-trans-Cyclohexyl Scaffold

In the landscape of medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of specific structural motifs can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a bifunctional reagent that provides a direct entry into the coveted 1,4-trans-disubstituted cyclohexane scaffold. This rigid, non-planar core is increasingly favored over aromatic rings or flexible aliphatic chains for its ability to confer metabolic stability, improve solubility, and provide a three-dimensional vector for substituents that can enhance target engagement. This guide provides a comprehensive overview of the applications and detailed protocols for the effective use of this versatile building block in drug discovery.

Physicochemical Profile and Handling

A thorough understanding of the reagent's properties is the foundation of its successful application.

PropertyValueSignificance in Synthetic Strategy
Molecular Formula C₁₂H₂₂BrNO₂Defines the elemental composition.
Molecular Weight 292.21 g/mol Essential for accurate stoichiometric calculations.
Appearance White to off-white solidA primary indicator of material purity.
Solubility Soluble in DCM, THF, DMF, Ethyl AcetateInforms the choice of appropriate reaction solvents.
Key Reactive Sites Electrophilic bromomethyl group; Acid-labile Boc-protecting groupAllows for orthogonal synthetic transformations: nucleophilic substitution at the CH₂Br site and deprotection of the amine under acidic conditions.

Safety & Handling:

  • Personal Protective Equipment (PPE): Always use safety goggles, a laboratory coat, and chemical-resistant gloves.

  • Work Environment: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Reactivity Hazards: As an alkylating agent, it should be considered a potential irritant and sensitizer. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

Core Applications in Medicinal Chemistry

The utility of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate stems from its ability to introduce the trans-1,4-cyclohexyl spacer, which serves several strategic purposes in drug design:

  • PROTAC Linkers: The cyclohexane core can be a key component of the linker in Proteolysis Targeting Chimeras (PROTACs). It provides a rigid scaffold that controls the distance and spatial orientation between the target protein ligand and the E3 ligase ligand, which is critical for the formation of a productive ternary complex and subsequent target degradation.

  • Bioisosteric Replacement: The cyclohexane ring is often used as a saturated, three-dimensional bioisostere for a phenyl ring. This substitution can improve metabolic stability by removing a site susceptible to oxidative metabolism and can enhance solubility and other physicochemical properties.

  • Scaffold for Diverse Chemical Libraries: The orthogonal reactivity of the bromomethyl and Boc-protected amine groups allows for a two-directional synthetic approach, enabling the creation of diverse libraries of compounds for screening against various biological targets.

Illustrative Synthetic Workflow

The following diagram outlines the general synthetic strategy for utilizing this reagent.

Caption: General synthetic workflow for derivatization.

Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations.

Protocol 1: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol describes a typical SN2 reaction to form an ether linkage, a common step in the synthesis of more complex molecules.

Materials:

  • tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

  • A substituted phenol (e.g., 4-cyanophenol)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted phenol (1.0 equivalent) in anhydrous DMF.

  • Add cesium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 15 minutes.

  • Add a solution of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Cesium Carbonate: A strong base that is highly effective in deprotonating phenols, increasing their nucleophilicity for the subsequent SN2 reaction. Its high solubility in DMF compared to other carbonate bases can also improve reaction rates.

  • DMF: A polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation (Cs⁺) while leaving the nucleophile (phenoxide) relatively free to react.

  • Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture and oxygen, particularly with sensitive substrates.

Protocol 2: Boc-Group Deprotection

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the primary amine.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected starting material (1.0 equivalent) in DCM (typically at a concentration of 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (10-20 equivalents) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Re-dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the mixture (caution: CO₂ evolution).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine product.

Causality Behind Experimental Choices:

  • Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the acid-labile Boc group. It is used in excess to ensure the reaction goes to completion. The byproducts, isobutylene and CO₂, are volatile and easily removed.

  • DCM: A common solvent for this reaction as it is relatively inert and easily removed.

  • 0 °C Start Temperature: The reaction can be exothermic, and starting at a lower temperature helps to control the reaction rate and prevent potential side reactions.

Mechanistic Rationale

A clear understanding of the underlying mechanisms is key to troubleshooting and optimizing these reactions.

G cluster_0 SN2 Nucleophilic Substitution cluster_1 Acid-Catalyzed Boc Deprotection A ArO:⁻ B R-CH₂-Br A->B Backside Attack C [ArO---CH₂---Br]⁻ Transition State B->C D ArO-CH₂-R + Br⁻ C->D E R-NH-Boc G Protonated Boc Group E->G Protonation F H⁺ H R-NH₂ + CO₂ + t-Butyl Cation G->H Fragmentation

Caption: Reaction mechanisms for key transformations.

Conclusion

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a powerful tool in the medicinal chemist's arsenal. Its rigid, non-aromatic scaffold provides a robust platform for developing novel therapeutics with improved ADME properties. The reliable and well-understood reactivity of its orthogonal functional groups allows for its straightforward incorporation into complex synthetic routes. The protocols and strategic insights provided herein are designed to facilitate the effective application of this valuable building block in advancing drug discovery programs.

References

  • PubChem Compound Summary for CID 57497675, tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate. National Center for Biotechnology Information. (Provides physicochemical data). [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative text on protecting group chemistry, including Boc-group). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Comprehensive resource for understanding reaction mechanisms like SN2 and acid-catalyzed cleavage). [Link]

Application

Protocol and Application Notes for the Acid-Catalyzed Boc Deprotection of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

An Application Guide for Drug Development Professionals Introduction: Strategic Deprotection in Amine Synthesis The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in p...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction: Strategic Deprotection in Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its stability across a wide array of non-acidic reaction conditions, coupled with its clean and efficient removal under acidic treatment, makes it an invaluable tool in the construction of complex molecules, particularly in pharmaceutical development.[1][3]

This guide provides an in-depth protocol for the deprotection of a specific bifunctional intermediate, tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. The resulting product, trans-4-(bromomethyl)cyclohexanamine, is a valuable building block, featuring a primary amine and a primary alkyl bromide on a rigid cyclohexyl scaffold. This trans-configuration offers precise stereochemical control for subsequent derivatization in drug discovery programs. We will explore the mechanistic underpinnings of the deprotection, a field-proven experimental protocol, and critical considerations for safety and purification.

The Mechanism: An Acid-Catalyzed Cascade

The deprotection of a Boc-protected amine is a straightforward yet elegant carbamate hydrolysis reaction driven by strong acid.[4] The process, typically employing trifluoroacetic acid (TFA), proceeds through a well-understood cascade mechanism.[1][5]

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA. This step activates the carbonyl group, making it a better leaving group.[1][6]

  • C-O Bond Cleavage: The protonated intermediate is unstable and collapses. The tert-butyl-oxygen bond cleaves to generate two highly stable species: a tertiary tert-butyl carbocation and a carbamic acid intermediate.[2][5][6]

  • Irreversible Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide and the desired free amine. This irreversible decarboxylation is a key thermodynamic driving force for the reaction.[2][6]

  • Amine Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid, yielding the final product as an amine salt (e.g., a trifluoroacetate salt).[6]

The primary byproducts are gaseous isobutylene (formed from the deprotonation of the tert-butyl cation) and carbon dioxide, which conveniently bubble out of the reaction mixture, further driving the reaction to completion.[6][7] It is crucial that the reaction is not performed in a sealed system to allow these gases to escape safely.[2]

Boc_Deprotection_Mechanism cluster_0 Reaction Mechanism Start Boc-Protected Amine (Substrate) Protonated Protonated Carbamate Start->Protonated + H⁺ (from TFA) Intermediate Carbamic Acid + t-Butyl Cation Protonated->Intermediate C-O Cleavage Amine Free Amine Intermediate->Amine Decarboxylation (-CO₂) Byproducts Isobutylene (gas) + CO2 (gas) Intermediate->Byproducts - H⁺ Salt Amine TFA Salt (Product) Amine->Salt + H⁺ (from TFA)

Figure 1. Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: From Protected Intermediate to Purified Amine Salt

This protocol is designed for high efficiency and purity. The primary choice of reagent is Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a standard system known for its effectiveness and the volatility of its components, which simplifies downstream processing.[2][8]

Safety First: Handling Hazardous Reagents
  • Trifluoroacetic Acid (TFA): TFA is a strong, volatile, and highly corrosive acid that can cause severe chemical burns upon contact and is harmful if inhaled.[9][10] Always handle TFA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (butyl rubber or Viton are recommended for extended handling), and a lab coat.[11][12] An eyewash station and safety shower must be immediately accessible.[12]

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. All handling should occur within a chemical fume hood to avoid inhalation.[11]

Materials and Reagents
MaterialSpecification
Starting Materialtert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate
Deprotection ReagentTrifluoroacetic Acid (TFA), Reagent Grade, ≥99%
SolventDichloromethane (DCM), Anhydrous, ≥99.8%
Neutralizing AgentSaturated Sodium Bicarbonate (NaHCO₃) Solution
Extraction SolventEthyl Acetate (EtOAc)
Drying AgentAnhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Wash SolutionBrine (Saturated NaCl Solution)
Step-by-Step Deprotection Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Acid Addition: Place the flask in an ice bath (0 °C). To the stirred solution, add Trifluoroacetic Acid (TFA) (5–10 eq.) dropwise over 5 minutes. Rationale: Although the reaction often proceeds at room temperature, initial cooling helps to control any potential exotherm.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature. Effervescence (release of CO₂ and isobutylene) should be observed.[5] The reaction is typically complete within 1–4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A suitable TLC eluent system is 10-20% Methanol in DCM. The product amine will have a much lower Rf value than the Boc-protected starting material. The reaction is complete when the starting material spot is no longer visible.[13]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[13][14] This will typically leave a viscous oil or solid residue, which is the crude amine trifluoroacetate salt.

Aqueous Work-up and Isolation
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Neutralization: Transfer the organic solution to a separatory funnel. Carefully add a saturated aqueous solution of NaHCO₃ in small portions until effervescence ceases. This step neutralizes any remaining TFA and converts the amine salt to the free amine. Caution: This neutralization is exothermic and releases CO₂ gas; vent the separatory funnel frequently.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer and extract it one more time with EtOAc to recover any dissolved product.

  • Washing: Combine the organic layers and wash with brine. The brine wash helps to remove residual water and inorganic salts.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude trans-4-(bromomethyl)cyclohexanamine as a free base.[13]

Purification

The crude free amine can be purified by silica gel column chromatography. To prevent product tailing on the acidic silica gel, the eluent system should be pre-treated or contain a small amount of a basic modifier.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of 0-10% Methanol in Dichloromethane, with 0.5-1% triethylamine (TEA) added to the mobile phase to suppress tailing.

  • The purity of collected fractions should be assessed by TLC before combining and concentrating to afford the purified product.

Summary of Key Experimental Parameters

ParameterRecommended ConditionRationale & Key Considerations
Acid Reagent Trifluoroacetic Acid (TFA)Highly effective; volatile byproducts are easily removed.[2][4] HCl in dioxane is a viable alternative.[13]
Solvent Dichloromethane (DCM)Inert solvent that provides good solubility for the substrate. Anhydrous conditions are preferred.
TFA Equivalents 5–10 equivalentsA large excess ensures the reaction goes to completion and keeps the resulting amine protonated and soluble.
Temperature 0 °C to Room TemperatureInitial cooling manages exotherm; reaction proceeds efficiently at ambient temperature.
Reaction Time 1–4 hoursSubstrate dependent; must be monitored empirically via TLC or LC-MS.[13]
Work-up Basic wash (e.g., NaHCO₃)Critical for neutralizing excess acid and converting the amine salt to the free base for extraction and purification.[13][14]

Experimental Workflow

The following diagram outlines the complete workflow from starting material to the final, purified product.

Workflow cluster_1 Experimental Workflow A 1. Dissolution Substrate in DCM B 2. Deprotection Add TFA at 0°C, Stir at RT A->B C 3. Monitoring Track via TLC/LC-MS B->C D 4. Concentration Remove Volatiles (Rotovap) C->D Reaction Complete E 5. Work-up EtOAc/NaHCO₃ Wash, Dry & Concentrate D->E F 6. Purification Silica Gel Chromatography (DCM/MeOH/TEA) E->F G Final Product trans-4-(bromomethyl) cyclohexanamine F->G

Figure 2. Step-by-step workflow for Boc deprotection.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Trifluoroacetic Acid SOP. University of Washington. [Link]

  • HAZARD SUMMARY: TRIFLUOROACETIC ACID. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Purification of 1,3-bis(aminomethyl)cyclohexane by distillation.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

Sources

Method

Application Notes and Protocols: Strategic N-Alkylation using tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate for Amine Diversification

Abstract The tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a pivotal bifunctional reagent in modern medicinal chemistry and drug discovery. It serves as a versatile building block for introducing the trans-1,4-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a pivotal bifunctional reagent in modern medicinal chemistry and drug discovery. It serves as a versatile building block for introducing the trans-1,4-disubstituted cyclohexane scaffold into target molecules, a motif highly valued for its ability to act as a rigid, non-aromatic bioisostere of a para-substituted phenyl ring, thereby improving physicochemical properties such as solubility and metabolic stability. This guide provides an in-depth exploration of the reaction of this reagent with primary and secondary amines via nucleophilic substitution. We present detailed, field-proven protocols, mechanistic insights, troubleshooting strategies, and subsequent deprotection steps, designed for researchers, scientists, and drug development professionals aiming to leverage this reaction for the synthesis of novel chemical entities.

Introduction and Strategic Importance

The N-alkylation of amines is a fundamental transformation in organic synthesis.[1] The reaction of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate with nucleophilic amines provides a direct and efficient route to derivatives containing the Boc-protected aminomethylcyclohexane moiety. This structural unit is of significant interest in pharmaceutical development for several reasons:

  • Structural Rigidity: The cyclohexane ring introduces a defined three-dimensional conformation, which can enhance binding affinity to biological targets.

  • Improved Physicochemical Properties: Replacing aromatic rings with saturated carbocycles can increase solubility and reduce metabolic liability, key aspects of drug design.[2]

  • Orthogonal Functionality: The molecule features a reactive alkyl bromide for N-alkylation and a stable Boc-protected amine. The Boc (tert-butyloxycarbonyl) group is robust under basic and nucleophilic conditions used for the alkylation but can be selectively removed under acidic conditions, allowing for subsequent, orthogonal functionalization.[3][4]

This guide focuses on the practical execution of this key synthetic step.

Reaction Mechanism: Nucleophilic Aliphatic Substitution (SN2)

The core reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic carbon of the bromomethyl group. The bromide ion is displaced as the leaving group.

Key Mechanistic Considerations:

  • Nucleophile Strength: The rate of reaction is dependent on the nucleophilicity of the amine. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance.

  • Base Requirement: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base is required to neutralize the acid and ensure the reaction proceeds to completion. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).

  • Side Reactions: For primary amines, dialkylation can occur where the secondary amine product reacts further with another molecule of the alkyl bromide.[5] This can be minimized by using an excess of the primary amine relative to the alkylating agent.

Diagram of the General Reaction Mechanism

SN2_Mechanism General S N 2 Alkylation Mechanism cluster_acid_base Acid Neutralization Amine R¹R²NH (Amine Nucleophile) TransitionState [R¹R²NH···CH₂(C₆H₁₀)NHBoc···Br]⁻ (SN2 Transition State) Amine->TransitionState Nucleophilic Attack AlkylBromide Boc-NH-C₆H₁₀-CH₂Br (Alkylating Agent) Base Base (e.g., TEA, DIPEA) AlkylBromide->TransitionState ProtonatedAmine R¹R²NH₂⁺ Br⁻ (Protonated Amine - Inactive) Base->ProtonatedAmine Product Boc-NH-C₆H₁₀-CH₂-NR¹R² (Alkylated Product) TransitionState->Product Leaving Group Departure (Br⁻) ProtonatedBase Base-H⁺ Br⁻ (Byproduct Salt) ProtonatedAmine->Amine Regeneration of Nucleophile

Caption: SN2 mechanism for amine alkylation and the role of the base.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is an irritant; avoid contact with skin and eyes.[6]

Protocol 1: N-Alkylation of a Primary Amine

This protocol details the mono-alkylation of a generic primary amine. Controlling stoichiometry is crucial to minimize the formation of the dialkylated byproduct.

Materials & Reagents

ReagentMW ( g/mol )Mmol (for 1g scale)EquivalentsTypical Amount
tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate292.213.421.01.0 g
Primary Amine (e.g., Benzylamine)107.156.842.0733 mg (755 µL)
Diisopropylethylamine (DIPEA)129.245.131.5663 mg (896 µL)
Acetonitrile (ACN) or Dimethylformamide (DMF)---20 mL

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (2.0 eq.).

  • Dissolution: Add the solvent (e.g., Acetonitrile, 20 mL) and stir until the amine is fully dissolved.

  • Base Addition: Add DIPEA (1.5 eq.) to the solution.

  • Reagent Addition: In a separate vial, dissolve tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.0 eq.) in a minimum amount of the reaction solvent (~5 mL). Add this solution dropwise to the stirring amine solution at room temperature over 10-15 minutes.

  • Reaction: Allow the reaction to stir at room temperature. For less reactive amines, the mixture can be gently heated to 40-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (the alkyl bromide) is consumed. This typically takes 4-12 hours.[7]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent. c. Dilute the residue with ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 25 mL) to remove any remaining acid and salts. d. Wash the organic layer with brine (1 x 25 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for elution.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: N-Alkylation of a Secondary Amine

This reaction is more straightforward as dialkylation is not a concern.

Materials & Reagents

ReagentMW ( g/mol )Mmol (for 1g scale)EquivalentsTypical Amount
tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate292.213.421.01.0 g
Secondary Amine (e.g., Morpholine)87.123.761.1328 mg (328 µL)
Potassium Carbonate (K₂CO₃)138.216.842.0945 mg
Acetonitrile (ACN) or Dimethylformamide (DMF)---20 mL

Step-by-Step Procedure

  • Setup: To a round-bottom flask, add tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.0 eq.), the secondary amine (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent: Add the solvent (e.g., DMF, 20 mL).

  • Reaction: Stir the suspension vigorously at room temperature or heat to 50-70 °C to increase the reaction rate.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting alkyl bromide.[9]

  • Work-up: a. Filter the reaction mixture to remove the inorganic base (K₂CO₃). b. Dilute the filtrate with water (50 mL) and extract the product with ethyl acetate (3 x 30 mL). c. Combine the organic extracts, wash with brine (2 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary. Many products are often clean enough after work-up.

  • Characterization: Confirm the product identity and purity via NMR and MS analysis.

General Experimental Workflow

Caption: Standard workflow for N-alkylation and product isolation.

Subsequent Transformation: Boc-Deprotection

A common next step is the removal of the Boc protecting group to liberate the primary amine for further derivatization. This is reliably achieved under acidic conditions.[10]

Mechanism of Acidic Boc-Deprotection

The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which forms isobutylene. The resulting unstable carbamic acid intermediate rapidly decarboxylates to yield the free amine.[3][11]

Boc_Deprotection Mechanism of Acidic Boc-Deprotection BocAmine R-NH-Boc ProtonatedBoc R-NH-C(=O⁺H)O-tBu BocAmine->ProtonatedBoc Protonation Acid H⁺ (e.g., TFA, HCl) CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid Cleavage tBuCation (CH₃)₃C⁺ (tert-Butyl Cation) ProtonatedBoc->tBuCation FreeAmine R-NH₃⁺ (Amine Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene H₂C=C(CH₃)₂ tBuCation->Isobutylene Deprotonation

Caption: The mechanism for removing the Boc protecting group with acid.

Protocol 3: Boc-Deprotection with Trifluoroacetic Acid (TFA)

Step-by-Step Procedure

  • Setup: Dissolve the Boc-protected substrate (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Reaction: Remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-3 hours).

  • Work-up: a. Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM. b. Dissolve the residue in a minimal amount of methanol. c. Add diethyl ether to precipitate the product as the TFA salt. d. Isolate the salt by filtration, wash with cold diethyl ether, and dry under vacuum. e. To obtain the free amine, dissolve the salt in water, basify with aqueous NaOH or NaHCO₃, and extract with an organic solvent (e.g., DCM or ethyl acetate).

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive amine (protonated).2. Poorly soluble reagents.3. Sterically hindered amine.1. Ensure sufficient base (1.5-2.0 eq.) is used.2. Switch to a more polar aprotic solvent like DMF.3. Increase reaction temperature and time.
Dialkylation of Primary Amine Stoichiometry is incorrect.Use a larger excess of the primary amine (2-5 eq.) relative to the alkyl bromide. Add the alkyl bromide slowly to the amine solution.
Starting Material Remains 1. Insufficient reaction time or temperature.2. Deactivated alkyl bromide.1. Continue stirring and/or increase heat. Re-check progress after several hours.2. Use fresh, high-purity alkyl bromide.
Complex Product Mixture 1. Side reactions (elimination).2. Degradation of product or starting material.1. Use a milder, non-nucleophilic base like DIPEA or K₂CO₃ instead of stronger bases.2. Run the reaction at a lower temperature.
References
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • Trobe, M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7173. [Link]

  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(4), 576-582. [Link]

  • Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 341-346. [Link]

  • Varma, R. S., & Naicker, K. P. (1999). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 1(4), 199-201. [Link]

  • Chem-Impex International. (n.d.). Boc-1-aminomethyl-cyclohexane carboxylic acid. [Link]

  • An, G., et al. (2013). Direct N-alkylation of amines with alcohols using AlCl₃ as a Lewis acid. Chinese Journal of Chemistry, 31(7), 912-916. [Link]

  • Britton, E. C., & Lange, N. A. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S.
  • Nemati, F., & El-Faham, A. (2015). N-Dealkylation of Amines. Molecules, 20(9), 16996-17027. [Link]

  • Cines, M. R. (1975). U.S. Patent No. 3,864,402. Washington, DC: U.S.
  • Esteve, C., et al. (2019).
  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • American Elements. (n.d.). tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. [Link]

  • Mołdoch, J., et al. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitor Scaffolds Using tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Introduction: The Strategic Importance of the Cyclohexyl Scaffold in Kinase Inhibitors The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclohexyl Scaffold in Kinase Inhibitors

The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] The kinase superfamily is extensive, and achieving selectivity for a target kinase over closely related family members is a significant challenge.[3] The three-dimensional structure of a small molecule inhibitor plays a pivotal role in dictating its binding affinity and selectivity profile. Non-aromatic, saturated ring systems, such as the cyclohexane scaffold, are increasingly incorporated into inhibitor designs to impart conformational rigidity and provide specific vectors for substituent placement, thereby improving pharmacological properties.[4][5]

The trans-1,4-disubstituted cyclohexane ring, in particular, offers a rigid, chair-like conformation that can effectively orient functional groups into the active site of a kinase. This application note provides a detailed guide to the use of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate , a versatile bifunctional building block, in the synthesis of key intermediates for kinase inhibitors, with a focus on precursors for Cyclin-Dependent Kinase 12 (CDK12) inhibitors.[6]

This document will detail a proposed synthetic pathway, providing step-by-step protocols for the key transformations: a nucleophilic substitution (SN2) reaction to introduce a heteroaromatic moiety, and the subsequent deprotection of the Boc-protected amine. The rationale behind each step and the choice of reagents are explained to provide a comprehensive understanding of the synthetic strategy.

Core Reagent: Properties and Rationale for Use

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is an ideal starting material for several reasons:

  • Bifunctionality: It possesses two key functional groups with orthogonal reactivity. The primary alkyl bromide is an excellent electrophile for SN2 reactions with various nucleophiles (amines, thiols, etc.), while the Boc-protected amine is stable to these conditions and can be deprotected later to allow for further functionalization.[5]

  • Stereochemistry: The trans configuration of the 1,4-disubstituted cyclohexane ring provides a well-defined and rigid scaffold, which is crucial for predictable interactions within a kinase active site.[6]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in basic and nucleophilic conditions and its clean, facile removal under acidic conditions, typically with trifluoroacetic acid (TFA).[7][8]

Compound CAS Number Molecular Formula Molecular Weight
tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate1222709-30-9C₁₂H₂₂BrNO₂292.21 g/mol

Analytical data such as NMR, HPLC, and LC-MS for this reagent are available from commercial suppliers.[9][10]

Proposed Synthetic Pathway: Towards a CDK12 Inhibitor Intermediate

This guide outlines a two-step synthesis of a key intermediate, (4-((pyrimidin-2-ylamino)methyl)cyclohexyl)methanaminium 2,2,2-trifluoroacetate , which can be further elaborated to generate potent CDK12 inhibitors, as inspired by literature precedents.[6] The overall workflow involves an initial N-alkylation of 2-aminopyrimidine followed by Boc deprotection.

G cluster_0 Synthesis Workflow A tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate + 2-Aminopyrimidine B Step 1: N-Alkylation (SN2) A->B K₂CO₃, DMF 80°C C Intermediate: tert-Butyl (trans-4-((pyrimidin-2-ylamino)methyl)cyclohexyl)carbamate B->C D Step 2: Boc Deprotection C->D TFA, DCM Room Temp E Final Intermediate: (4-((Pyrimidin-2-ylamino)methyl)cyclohexyl)methanaminium 2,2,2-trifluoroacetate D->E

Caption: Proposed workflow for the synthesis of a kinase inhibitor intermediate.

Part 1: N-Alkylation of 2-Aminopyrimidine

Scientific Rationale

The first step involves the nucleophilic substitution of the bromide in our starting material with 2-aminopyrimidine. 2-Aminopyrimidine is a common scaffold in kinase inhibitors.[2] The reaction proceeds via an SN2 mechanism, where the exocyclic amino group of 2-aminopyrimidine acts as the nucleophile.[11]

Regioselectivity: 2-Aminopyrimidine has multiple potential nucleophilic sites (the exocyclic amino group and the ring nitrogens). Alkylation typically occurs preferentially on the exocyclic amino group under basic conditions, which is the desired outcome for this synthesis.[12][13] The use of a non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial to deprotonate the nucleophile without competing in the reaction. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction.

G cluster_reaction Step 1: N-Alkylation Reaction start Reagents: - tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate - 2-Aminopyrimidine - K₂CO₃ (Base) - DMF (Solvent) process Sₙ2 Reaction (80°C, 12-16h) start->process intermediate Intermediate Product: tert-Butyl (trans-4-((pyrimidin-2-ylamino)methyl)cyclohexyl)carbamate process->intermediate workup Aqueous Workup & Extraction intermediate->workup purification Purification: Flash Column Chromatography workup->purification product Isolated Intermediate purification->product

Caption: Experimental workflow for the N-alkylation step.

Detailed Experimental Protocol: N-Alkylation

Materials:

  • tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.0 eq)

  • 2-Aminopyrimidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.0 eq), 2-aminopyrimidine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to yield the desired product, tert-Butyl (trans-4-((pyrimidin-2-ylamino)methyl)cyclohexyl)carbamate.

Expected Characterization of Intermediate:

  • ¹H NMR: Expect to see characteristic peaks for the Boc group (a singlet around 1.4 ppm), the cyclohexyl protons, and the pyrimidine ring protons, along with the newly formed N-H proton.

  • ¹³C NMR: Signals for the Boc carbonyl (around 155 ppm), the tert-butyl carbons (around 80 and 28 ppm), cyclohexyl carbons, and pyrimidine carbons are expected.[14]

  • LC-MS: A peak corresponding to the mass of the product [M+H]⁺ should be observed.

Part 2: Boc Group Deprotection

Scientific Rationale

The second step is the removal of the Boc protecting group to liberate the primary amine. This is essential for subsequent reactions, such as the formation of a urea linkage as seen in some CDK12 inhibitors.[6] The standard and most reliable method for Boc deprotection is treatment with a strong acid, such as Trifluoroacetic Acid (TFA).[5][7]

The mechanism involves the protonation of the carbamate's carbonyl oxygen by TFA, which weakens the C-O bond. This leads to the loss of the stable tert-butyl cation (which typically forms isobutylene gas) and the formation of an unstable carbamic acid. The carbamic acid then rapidly decarboxylates to yield the free amine and carbon dioxide.[8] The resulting amine is protonated by the excess acid, yielding the trifluoroacetate salt.

G cluster_mechanism Boc Deprotection Mechanism (TFA) BocNHR Boc-Protected Amine Protonation Protonation by TFA BocNHR->Protonation H⁺ CarbamicAcid Carbamic Acid Intermediate + Isobutylene + CO₂ Protonation->CarbamicAcid Elimination AmineSalt Amine TFA Salt CarbamicAcid->AmineSalt Decarboxylation

Caption: Simplified mechanism of TFA-mediated Boc deprotection.

Detailed Experimental Protocol: Boc Deprotection

Materials:

  • tert-Butyl (trans-4-((pyrimidin-2-ylamino)methyl)cyclohexyl)carbamate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) to the solution. A common ratio is 20-25% TFA in DCM (v/v).[7]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final intermediate, (4-((pyrimidin-2-ylamino)methyl)cyclohexyl)methanaminium 2,2,2-trifluoroacetate . The product is often used in the next step without further purification.

Conclusion and Future Steps

The protocols described provide a reliable and scientifically grounded pathway for synthesizing a valuable kinase inhibitor intermediate from tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate . The resulting primary amine salt is a versatile building block that can be used in a variety of subsequent coupling reactions, including urea formation, amide bond formation, or reductive amination, to generate a library of potential kinase inhibitors for screening and lead optimization. The rigid trans-cyclohexyl scaffold serves as an excellent foundation for creating inhibitors with improved selectivity and drug-like properties.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Benchchem. (n.d.). tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate | 166168-16-7.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum.
  • Al-Ostoot, F. H., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6269.
  • ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate.
  • Ingale, A. P., et al. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. New Journal of Chemistry, 42(15), 12586-12593.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in Alkylations with 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Yang, G., & Lu, Y. (2010). N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1272.
  • Benchchem. (n.d.). Application Notes and Protocols for t-Boc Deprotection with Trifluoroacetic Acid (TFA).
  • Takeda Pharmaceutical Company Limited. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7710–7728.
  • ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • BLDpharm. (n.d.). 1222709-30-9|tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). Molecules, 17(8), 9462-9475.
  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts.
  • Google Patents. (n.d.). CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.
  • National Institutes of Health. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • PubMed. (2010). Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides.
  • Amadis Chemical. (n.d.). tert-butyl trans-N-[4-(bromomethyl)cyclohexyl]carbamate,1222709-30-9.
  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • PubMed. (2015). Exploring the scaffold universe of kinase inhibitors.

Sources

Method

Application Notes &amp; Protocols: tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The field of bioconjugation is continually evolving, demanding reagents that offer a blend of sta...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The field of bioconjugation is continually evolving, demanding reagents that offer a blend of stability, reactivity, and modularity. This guide introduces tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, a heterobifunctional linker designed for the precise modification of biomolecules. Its unique architecture, featuring a reactive bromomethyl group and a temporarily masked amine, provides a strategic platform for multi-step bioconjugation workflows. The trans-cyclohexyl scaffold imparts conformational rigidity and hydrophobicity, which can be advantageous for modulating the physicochemical properties of the final conjugate. These notes provide a comprehensive overview of its properties, detailed protocols for its application in cysteine alkylation, and subsequent deprotection for further functionalization, empowering researchers to leverage this versatile tool in areas such as antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and diagnostic probe development.

Introduction: A Strategic Approach to Biomolecule Modification

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] It enables the creation of novel molecular entities that combine the distinct properties of their components, such as the specificity of an antibody with the potency of a cytotoxic drug.[1] The success of such endeavors hinges on the chemical tools used to bridge these components—the linkers.

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a bifunctional linker that offers a strategic advantage in the design of complex bioconjugates. It comprises three key elements:

  • An Electrophilic Handle: The primary bromomethyl group is a potent alkylating agent, demonstrating high reactivity towards soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[2]

  • A Protected Nucleophile: The amine is masked as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is a widely used protecting group in organic synthesis due to its stability in a broad range of reaction conditions, including basic and nucleophilic environments, and its clean, quantitative removal under mild acidic conditions.[3][4]

  • A Rigid Spacer: The trans-cyclohexane ring provides a conformationally defined and hydrophobic spacer between the two functional ends. This can influence the stability, solubility, and pharmacokinetic properties of the resulting bioconjugate.

This combination allows for a sequential conjugation strategy: first, the stable attachment to a biomolecule via the bromomethyl group, followed by the acidic deprotection of the Boc group to reveal a primary amine for subsequent coupling reactions.[4]

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is crucial for its effective use.

PropertyValueSource
Chemical Formula C₁₂H₂₂BrNO₂[5]
Molecular Weight 292.22 g/mol [5]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in organic solvents (e.g., DMF, DMSO, CH₂Cl₂)Inferred from structure
Storage Store at 2-8°C, protect from moistureSupplier recommendation

Handling Precautions: tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is an alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Core Application: Two-Stage Bioconjugation Workflow

The primary application of this reagent is a two-stage process involving an initial alkylation followed by deprotection and subsequent functionalization.

G cluster_0 Stage 1: Cysteine Alkylation cluster_1 Stage 2: Amine Deprotection & Functionalization Biomolecule Biomolecule (Protein with Cys-SH) Conjugate1 Boc-Protected Conjugate Biomolecule->Conjugate1 S-Alkylation (pH 7.5-8.5) Linker tert-Butyl-trans-4-(bromomethyl)- cyclohexylcarbamate Linker->Conjugate1 Conjugate1_copy Boc-Protected Conjugate Deprotected_Conjugate Amine-Functionalized Conjugate Conjugate1_copy->Deprotected_Conjugate Acidic Deprotection (e.g., TFA) Final_Conjugate Final Bioconjugate Deprotected_Conjugate->Final_Conjugate Amide/Thiourea Bond Formation Payload Payload / Reporter (e.g., NHS-ester, Isothiocyanate) Payload->Final_Conjugate G cluster_0 Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tButyl_Cation (CH₃)₃C⁺ Protonated_Boc->tButyl_Cation Free_Amine R-NH₂ + CO₂ Carbamic_Acid->Free_Amine Decarboxylation Isobutylene CH₂=C(CH₃)₂ tButyl_Cation->Isobutylene - H⁺

Sources

Application

Experimental procedure for alkylation with tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

An In-Depth Guide to Alkylation Reactions with tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate Introduction: A Versatile Building Block for Drug Discovery tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a va...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alkylation Reactions with tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Introduction: A Versatile Building Block for Drug Discovery

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a valuable bifunctional reagent in modern medicinal chemistry and organic synthesis. Its structure incorporates a primary alkyl bromide, a reactive handle for nucleophilic substitution, and a tert-butoxycarbonyl (Boc)-protected amine. This arrangement makes it an ideal building block for introducing a trans-4-(aminomethyl)cyclohexyl moiety into target molecules. The rigid cyclohexyl ring serves as a non-aromatic scaffold, often used to improve pharmacokinetic properties such as solubility and metabolic stability, while the protected amine provides a site for subsequent chemical elaboration.

This guide provides a comprehensive overview of the experimental procedure for utilizing this reagent in alkylation reactions, focusing on the underlying chemical principles, a detailed step-by-step protocol, and practical insights for researchers in drug development.

Mechanistic Underpinnings: The SN2 Pathway

The alkylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reagent features a primary alkyl bromide, where the carbon atom bonded to the bromine is sterically accessible. A nucleophile (Nu:⁻), such as an amine, phenol, or thiol, attacks this electrophilic carbon atom from the side opposite to the bromine atom (a process known as "backside attack").[2] This concerted step involves the simultaneous formation of the new Carbon-Nucleophile bond and the breaking of the Carbon-Bromine bond, leading to an inversion of stereochemistry at the reaction center.

Several factors favor the SN2 pathway for this reagent:

  • Substrate: As a primary halide, it is minimally hindered, allowing easy access for the nucleophile.[3]

  • Leaving Group: The bromide ion (Br⁻) is a good leaving group, as it is a weak base and can stabilize the negative charge.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal. They can solvate the cation of the base but do not form a strong hydrogen-bonding shell around the nucleophile, thus preserving its reactivity.

Caption: SN2 reaction mechanism for alkylation.

Safety and Handling Precautions

Proper safety protocols are paramount. Before beginning any work, consult the Safety Data Sheet (SDS) for all reagents.

  • tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate: May cause skin, eye, and respiratory irritation.[4] Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents (DMF, ACN): Dimethylformamide (DMF) is a reproductive toxin and is readily absorbed through the skin. Acetonitrile (ACN) is flammable and toxic. Both must be handled exclusively in a fume hood.

  • Bases (Cs₂CO₃, K₂CO₃): These are irritants. Avoid creating dust.

  • General Handling: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction, especially if strong bases like sodium hydride are used.[5]

Experimental Application: N-Alkylation of a Secondary Amine

This section details a representative protocol for the N-alkylation of a generic secondary amine. The quantities can be scaled as needed.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mg)MmolEquivalents
Secondary Amine (Substrate)-150.001501.001.0
tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate1222709-30-9292.213511.201.2
Cesium Carbonate (Cs₂CO₃)534-17-8325.826522.002.0
Anhydrous Dimethylformamide (DMF)68-12-273.0910 mL--
Equipment
  • Oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • TLC plates (silica gel) and developing chamber

  • Rotary evaporator

  • Glassware for aqueous work-up (separatory funnel, beakers)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.

    • Add the secondary amine (150 mg, 1.00 mmol) and cesium carbonate (652 mg, 2.00 mmol) to the flask.

    • Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition:

    • Add 10 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 15 minutes. The base deprotonates the amine, increasing its nucleophilicity.

    • In a separate vial, dissolve tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (351 mg, 1.20 mmol) in 5 mL of anhydrous DMF.

    • Add the solution of the alkylating agent dropwise to the stirred amine suspension over 5 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 60 °C using an oil bath.

    • Maintain stirring at this temperature and monitor the reaction's progress periodically by Thin-Layer Chromatography (TLC).

    • TLC Monitoring: Spot the reaction mixture on a silica gel plate against a co-spot of the starting amine. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the starting amine spot and the appearance of a new, less polar product spot. This typically takes 4-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution) (2 x 25 mL) to remove residual DMF and water.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure alkylated product.

    • Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield the final product.

  • Characterization:

    • Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-dry flask under N₂/Ar B 2. Add amine and Cs₂CO₃ A->B C 3. Add anhydrous DMF B->C D 4. Add alkylating agent solution C->D E 5. Heat to 60°C D->E F 6. Monitor by TLC E->F G 7. Cool and quench with H₂O F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with Brine H->I J 10. Dry, Filter, Concentrate I->J K 11. Column Chromatography J->K L 12. Characterize Product K->L

Caption: General workflow for the alkylation procedure.

Post-Alkylation: Boc Group Deprotection

A key advantage of this reagent is the acid-labile Boc protecting group.[6] After successful alkylation, the protected amine can be easily deprotected to reveal a primary amine, which can be used in subsequent synthetic steps like amide coupling or reductive amination.

Typical Deprotection Protocol:

  • Dissolve the Boc-protected product in an organic solvent like Dichloromethane (DCM) or 1,4-Dioxane.

  • Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) (e.g., 25-50% v/v in DCM) or a 4M solution of HCl in dioxane.[6]

  • Stir the reaction at room temperature for 1-4 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Remove the solvent and excess acid under reduced pressure to yield the corresponding amine salt.

References

  • Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]

  • sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane... - ResearchGate. Available at: [Link]

  • How to do alkylation of NHBOc amines using alkyl bromide? - ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. Available at: [Link]

  • Chapter 8: Nucleophilic substitutions - Organic Chemistry. Available at: [Link]

  • nucleophilic substitution reaction mechanisms #ahchem #organicsynthesis - YouTube. Available at: [Link]

  • Nucleophilic Substitution of Alkyl Halides - University of Colorado Boulder. Available at: [Link]

  • Principles of Nucleophilic Substitution - ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. Here, we a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. Here, we address common challenges and provide practical, field-proven solutions to ensure the isolation of a highly pure product, a critical intermediate in various synthetic pathways.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, providing causal explanations and actionable solutions.

Issue 1: Low Yield of Purified Product After Column Chromatography

Symptoms:

  • Significant loss of material after flash chromatography.

  • The desired product is spread across many fractions, leading to recovery difficulties.

Potential Causes & Solutions:

  • Inappropriate Solvent System: An improperly selected eluent can lead to poor separation or excessive retention on the silica gel. The polarity of the solvent system is crucial for achieving good separation.

    • Solution: Conduct thorough Thin Layer Chromatography (TLC) analysis before performing flash chromatography. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation. A common starting point for carbamates is a mixture of ethyl acetate and hexane.[1]

  • On-Column Degradation: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions.[2][3] Silica gel is inherently acidic and can cause partial deprotection of the carbamate, leading to a loss of the desired product.

    • Solution: Deactivate the silica gel by preparing a slurry with the chosen eluent containing a small amount of a basic modifier, such as triethylamine (0.1-1% v/v).[1] This neutralizes the acidic sites on the silica surface, preventing degradation of the acid-sensitive Boc group.

  • Improper Column Packing or Loading: An improperly packed column with air bubbles or cracks can lead to channeling and poor separation. Overloading the column with crude material will also result in broad, overlapping bands.

    • Solution: Ensure the silica gel is packed uniformly as a slurry in the eluent. For loading, dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. For compounds with poor solubility in the eluent, a "dry loading" technique is recommended.[1] The amount of crude material should ideally be 1-2% of the weight of the silica gel.[1]

Issue 2: Persistent Impurities Co-eluting with the Product

Symptoms:

  • Analytical data (e.g., ¹H NMR, HPLC) of the purified product shows the presence of contaminants despite chromatography.

  • TLC analysis shows overlapping spots for the product and an impurity.

Potential Causes & Solutions:

  • Unreacted Starting Material: Incomplete conversion of the starting alcohol, tert-Butyl-trans-4-(hydroxymethyl)-cyclohexylcarbamate, is a common issue. The starting material is more polar than the product and should elute later in normal-phase chromatography. However, with an overly polar solvent system, separation can be poor.

    • Solution: Optimize the reaction conditions to drive the conversion to completion. During purification, use a gradient elution in your flash chromatography, starting with a less polar solvent system to first elute the product before increasing the polarity to wash out the starting material.

  • Phosphorous-Containing Byproducts:

    • From PBr₃ Reaction: The reaction of alcohols with phosphorus tribromide (PBr₃) generates phosphorous acid (H₃PO₃) and phosphite ester intermediates.[4] These are typically removed during the aqueous workup. However, incomplete quenching can leave residual acidic impurities.

    • From Appel Reaction: The Appel reaction, which uses triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), produces triphenylphosphine oxide (TPPO) as a significant byproduct.[5][6] TPPO can be challenging to separate from the desired product due to its polarity.

    • Solution for TPPO Removal: TPPO has moderate polarity and can sometimes co-elute with the product. To facilitate its removal, consider precipitating it from a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate before chromatography.[7][8] Alternatively, a solvent system such as dichloromethane/acetone can be effective for separating TPPO during column chromatography.[8]

  • Formation of cis-Isomer: While the starting material is the trans-isomer, some reaction conditions could potentially lead to isomerization, although this is less common for SN2-type reactions which proceed with inversion of configuration.[9]

    • Solution: Careful analysis of the crude reaction mixture by NMR can help identify the presence of the cis-isomer. Separation of diastereomers can be challenging and may require specialized chromatography techniques or recrystallization.

Frequently Asked Questions (FAQs)

Q1: My purified tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate appears as an oil, but I have seen it reported as a solid. How can I induce crystallization?

A1: It is common for Boc-protected compounds to initially be isolated as oils or amorphous solids.[10] To induce crystallization, you can try dissolving the purified oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone) and then slowly adding a non-polar "anti-solvent" (e.g., hexanes, petroleum ether) until the solution becomes turbid.[11] Allowing the solution to cool slowly to room temperature and then to 0-4°C can promote the formation of crystals. Seeding with a small crystal of the desired compound, if available, can also be effective.[10]

Q2: What is the best way to visualize my compound on a TLC plate?

A2: Since the tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate does not possess a strong UV chromophore, visualization under a UV lamp will likely be ineffective. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with a wide range of functional groups. For more specific visualization of the carbamate, a ninhydrin stain can be used. While ninhydrin is typically used for primary and secondary amines, the heat applied during staining can cleave the Boc group, revealing the free amine which then reacts with the ninhydrin to produce a colored spot.[12][13][14]

Q3: Is the Boc protecting group stable during the bromination reaction?

A3: The Boc group is generally stable under the neutral to slightly acidic conditions of an Appel reaction and the conditions typically used for bromination with PBr₃.[15] However, it is sensitive to strong acids.[2] It is crucial to ensure that no strong acidic byproducts, such as HBr, are allowed to accumulate during the reaction, as this could lead to deprotection. The use of a mild base like pyridine during PBr₃ reactions can help to scavenge any HBr that is formed.

Q4: During the aqueous workup, I observe an emulsion. How can I resolve this?

A4: Emulsions can form during the workup, especially after a basic wash. To break the emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution). Gently swirling the separatory funnel rather than vigorous shaking can also help prevent emulsion formation. In some cases, filtering the entire mixture through a pad of Celite® can be effective.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline. The optimal solvent system should be determined by preliminary TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 10% ethyl acetate in hexanes and gradually increase the polarity).

    • Visualize the plate using a potassium permanganate or ninhydrin stain.

    • Select a solvent system that gives an Rf value of approximately 0.3 for the product.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of dichloromethane.

    • Carefully apply the solution to the top of the silica bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent to the level of the silica.

    • Gently add a small layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to begin elution, collecting fractions in test tubes.

    • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified (or semi-purified) product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol).

    • Slowly add a non-polar anti-solvent (e.g., hexanes) until the solution becomes cloudy.

    • Reheat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature. If crystals form, this is a suitable solvent system.

  • Recrystallization Procedure:

    • Dissolve the bulk of the product in the minimum amount of the hot primary solvent in an Erlenmeyer flask.

    • Slowly add the hot anti-solvent until persistent turbidity is observed.

    • Add a few drops of the primary solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Typical TLC Rf Values and Elution Order

CompoundTypical Rf (20% EtOAc/Hexanes)Elution Order (Normal Phase)
tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (Product)~ 0.4 - 0.51st
tert-Butyl-trans-4-(hydroxymethyl)-cyclohexylcarbamate (Starting Material)~ 0.2 - 0.32nd
Triphenylphosphine Oxide (TPPO) (Byproduct)~ 0.1 - 0.253rd (can overlap with SM)

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: Comparison of Analytical Methods for Purity Assessment

MethodInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure, provides information on isomeric purity (trans vs. cis), and can be used to quantify impurities with distinct signals.Provides detailed structural information, non-destructive, and relatively fast.May not detect impurities that lack protons or have overlapping signals.
High-Performance Liquid Chromatography (HPLC) Determines the purity of the compound and quantifies impurities.[1]High precision and accuracy for quantification, suitable for non-volatile compounds.Requires a suitable chromophore for UV detection or alternative detectors like ELSD.
Gas Chromatography (GC) Useful for analyzing residual solvents and volatile impurities.High sensitivity for volatile compounds.The compound may require derivatization and could be thermally labile.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can help identify unknown impurities by their mass-to-charge ratio.High sensitivity and provides molecular weight information.Does not provide quantitative information without appropriate standards.

Visualizations

Purification Workflow

PurificationWorkflow cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Quality Control Start Starting Alcohol: tert-Butyl-trans-4-(hydroxymethyl)- cyclohexylcarbamate Reaction Bromination (PBr3 or Appel Reaction) Start->Reaction Crude Crude Product Mixture Reaction->Crude Quench Aqueous Quench (e.g., NaHCO3) Crude->Quench Extract Extraction (e.g., EtOAc) Quench->Extract Dry Drying (e.g., MgSO4) Extract->Dry Concentrate Concentration Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Recrystallization Recrystallization (Optional) Chromatography->Recrystallization PureProduct Pure Product Recrystallization->PureProduct Analysis Purity Analysis (NMR, HPLC, MS) PureProduct->Analysis

Caption: A typical workflow for the synthesis and purification of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate.

Common Impurities and Their Origins

Impurities cluster_origins Origins of Impurities Product Desired Product: tert-Butyl-trans-4-(bromomethyl)- cyclohexylcarbamate StartingMaterial Starting Material: tert-Butyl-trans-4-(hydroxymethyl)- cyclohexylcarbamate TPPO Triphenylphosphine Oxide (TPPO) PhosphiteEsters Phosphite Esters / Phosphorous Acid Deprotected Deprotected Amine: trans-4-(Bromomethyl)cyclohexan-1-amine IncompleteReaction Incomplete Reaction IncompleteReaction->StartingMaterial leads to AppelReaction Appel Reaction AppelReaction->TPPO produces PBr3Reaction PBr3 Reaction PBr3Reaction->PhosphiteEsters produces AcidicConditions Acidic Conditions AcidicConditions->Deprotected causes

Caption: Common impurities encountered during the synthesis of the target compound and their respective origins.

References

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Tert-butyl N-(4-azidobutyl)
  • BenchChem. (2025).
  • Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Common-Reactions.com. (n.d.). Alcohol to Bromide. Retrieved from [Link]

  • Reddit. (2023, July 30). Can boc anhydride be visualized by pma tlc stain.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • ACS Publications. (2021, May 19).
  • PubChem. (n.d.). 1-(Bromomethyl)-4-tert-butylcyclohexane. Retrieved from [Link]

  • PubMed. (n.d.). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Retrieved from [Link]

  • Curly Arrow. (2008, August 26). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]

  • ResearchGate. (2016, June 29). Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)? Retrieved from [Link]

  • ACS Publications. (2021).
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2023, March 14).
  • National Institutes of Health. (n.d.). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Retrieved from [Link]

  • ReactionFlash. (2017, March 14). Reaction Procedure of Appel Reaction & Workup. Retrieved from [Link]

  • VanVeller Lab Resources - Department of Chemistry, Iowa State University. (n.d.). How to TLC (Thin Layer Chromatography). Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (2014, September 6). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? Retrieved from [Link]

  • SlideShare. (2021, July 16). Experimental No. (12) Alkyl halides Preparation of t-butylchloride. Retrieved from [Link]

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). t-Butyl carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Reddit. (2021, February 2). Removal of triphenylphosphine oxide (TPPO)
  • Google Patents. (n.d.). CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl carbamate derivative 3. Retrieved from [Link]

  • YouTube. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Retrieved from [Link]

  • Google Patents. (n.d.). US6011181A - Triphenylphosphine oxide complex process.

Sources

Optimization

Technical Support Center: tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Welcome to the technical support center for tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and experimental challenges encountered when using this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction to the Reactivity of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a bifunctional molecule featuring a Boc-protected amine and a primary alkyl bromide. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, primarily for introducing a protected aminomethylcyclohexyl moiety. However, its utility can be compromised by several side reactions if not handled with a thorough understanding of its chemical behavior. This guide will explore the causality behind these experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate to ensure its stability?

A1: This compound should be stored in a cool, dry place, away from light and moisture. Long-term storage at 2-8°C is recommended. The presence of the alkyl bromide moiety makes it susceptible to hydrolysis and nucleophilic substitution by ambient moisture or other nucleophiles. The Boc-protecting group is generally stable under these conditions but can be compromised by acidic contaminants.

Troubleshooting Guide: Side Reactions in Alkylation

The primary application of this reagent is as an alkylating agent. The following sections address common issues encountered during these reactions.

Issue 1: Multiple Alkylations of the Target Nucleophile

Q1.1: I am trying to mono-alkylate a primary amine with tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, but I am observing significant amounts of the di-alkylated product. Why is this happening and how can I prevent it?

A1.1: Causality and Mitigation

This is a common issue known as over-alkylation . The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it competitive with the starting material for the remaining alkylating agent, leading to the formation of a tertiary amine.

Troubleshooting Protocol:

  • Stoichiometry Control: Use a large excess of the primary amine (typically 3-5 equivalents or more). This statistically favors the reaction of the alkylating agent with the more abundant starting material.

  • Slow Addition: Add the tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate solution dropwise to the reaction mixture containing the primary amine. This maintains a low concentration of the alkylating agent, further minimizing the chance of the product reacting again.

  • Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the second alkylation.

Experimental Protocol: Selective Mono-alkylation of a Primary Amine

  • Dissolve the primary amine (3-5 equivalents) in a suitable aprotic solvent (e.g., DMF, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1 equivalent) in the same solvent.

  • Cool the amine solution to 0°C in an ice bath.

  • Add the solution of the alkylating agent dropwise to the cooled amine solution over a period of 1-2 hours using a dropping funnel.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up the reaction by quenching with water and extracting the product with a suitable organic solvent. The excess primary amine can often be removed by an acidic wash.

Issue 2: Competing Elimination Reaction

Q2.1: I am performing an alkylation with a strong, non-nucleophilic base, and I am observing a significant amount of a byproduct with a lower molecular weight. What is this side reaction?

A2.1: Causality and Mitigation

You are likely observing an E2 elimination reaction . The bromomethyl group is on a cyclohexane ring, and in the presence of a strong base, a proton can be abstracted from the adjacent ring carbon, leading to the formation of a double bond and elimination of HBr. This is particularly prevalent with sterically hindered bases. The use of bulky bases often leads to the formation of the less substituted alkene, known as the Hofmann product [1][2].

Troubleshooting Protocol:

  • Choice of Base: If a base is required, use a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate, rather than strong bases like potassium tert-butoxide[3].

  • Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the elimination pathway, which typically has a higher activation energy than substitution.

Visualizing the E2 Elimination Pathway

Below is a diagram illustrating the E2 elimination mechanism.

E2_Elimination cluster_main E2 Elimination of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate Reagent tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate Product Elimination Product (4-methylene-cyclohexylcarbamate derivative) Reagent->Product E2 Mechanism Base Strong Base (B:) Base->Reagent abstracts H+ HBr HBr

Caption: E2 elimination pathway.

Issue 3: Intramolecular Cyclization

Q3.1: Under certain basic conditions, I am isolating a product that appears to be an isomer of my starting material, but it no longer has the Boc-protecting group. What could be happening?

A3.1: Causality and Mitigation

This could be the result of an intramolecular cyclization . If the Boc group is unintentionally removed, the resulting free amine can act as a nucleophile and attack the electrophilic carbon of the bromomethyl group, forming a bicyclic product. This is more likely to occur if the reaction conditions are harsh enough to cleave the Boc group (e.g., strong acids, or high temperatures).

Troubleshooting Protocol:

  • Maintain Boc Protection: Ensure your reaction conditions are compatible with the Boc protecting group. Avoid strong acids and high temperatures. The Boc group is generally stable to most bases[1].

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time, especially at elevated temperatures, as this can lead to decomposition and side reactions.

Visualizing Intramolecular Cyclization

The diagram below shows the potential intramolecular cyclization pathway after in-situ deprotection.

Intramolecular_Cyclization cluster_main Intramolecular Cyclization Pathway Start tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate Deprotected trans-4-(bromomethyl)cyclohexylamine Start->Deprotected In-situ Deprotection (e.g., harsh conditions) Cyclized Bicyclic Product Deprotected->Cyclized Intramolecular SN2

Caption: Potential intramolecular cyclization.

Potential Impurities and Their Impact

Q4.1: I am seeing an impurity in my reaction that does not correspond to any of the expected side products. What could be the source of this impurity?

A4.1: Potential Impurities from Synthesis

The synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate typically involves the bromination of the corresponding alcohol, tert-Butyl-trans-4-(hydroxymethyl)-cyclohexylcarbamate[4]. Potential impurities from this process include:

  • Unreacted Starting Alcohol: If the bromination reaction is incomplete, the starting alcohol may be carried over as an impurity. This alcohol is less reactive as an electrophile and will not participate in the desired alkylation reaction.

  • Byproducts from Bromination: Depending on the brominating agent used (e.g., PBr₃, CBr₄/PPh₃), various phosphorus- or carbon-containing byproducts could be present in trace amounts. These are typically removed during purification but can sometimes persist.

  • cis-Isomer: Although the trans-isomer is specified, small amounts of the cis-isomer may be present. The stereochemistry can influence the reactivity and the conformation of the cyclohexane ring, potentially affecting reaction rates.

Troubleshooting Protocol:

  • Purity Analysis: Before use, verify the purity of your starting material by techniques such as NMR, LC-MS, and melting point analysis.

  • Purification: If significant impurities are detected, consider purifying the reagent by recrystallization or column chromatography.

Summary of Key Troubleshooting Points

Issue Primary Cause Recommended Solution(s)
Over-alkylation Product is more nucleophilic than the starting amine.Use a large excess of the starting amine; slow addition of the alkylating agent.
E2 Elimination Use of strong, sterically hindered bases.Employ weaker, non-nucleophilic bases; maintain low reaction temperatures.
Intramolecular Cyclization In-situ deprotection of the Boc group.Ensure reaction conditions are mild and compatible with the Boc protecting group.
Unexpected Impurities Incomplete synthesis or purification of the reagent.Verify the purity of the starting material; purify if necessary.

This technical support guide provides a framework for understanding and mitigating the common side reactions associated with tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. By carefully considering the principles of reactivity and implementing the suggested protocols, researchers can enhance the success and reproducibility of their synthetic endeavors.

References

  • Hofmann, A. W. von. Ueber die Einwirkung der Wärme auf die Ammoniumbasen. Berichte der deutschen chemischen Gesellschaft14 , 659-669 (1881). [Link]

  • Not directly cited in the text, but provides general context on piperidine synthesis. Wessig, P. & Müller, G. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect3 , 10839-10844 (2018). [Link]

  • Not directly cited in the text, but provides general context on piperidine synthesis. Foley, D. J. et al. synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Med. Chem. Commun.9 , 1353-1359 (2018). [Link]

  • Ashenhurst, J. The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored? Master Organic Chemistry (2017). [Link]

  • Provides general context on bulky bases in elimination reactions. Ashenhurst, J. Bulky Bases in Elimination Reactions. Master Organic Chemistry (2012). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Welcome to the technical support center for the synthesis of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are wo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to ensure a successful and reproducible synthesis. The primary focus of this guide is the critical conversion of the precursor alcohol, tert-butyl-trans-4-(hydroxymethyl)cyclohexylcarbamate, to the target alkyl bromide.

Introduction: The Synthetic Challenge

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. However, when the substrate contains sensitive functional groups, such as the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the reaction requires careful optimization to prevent unwanted side reactions and maximize yield. The primary challenge in this synthesis is to achieve complete bromination of the hydroxymethyl group while preserving the integrity of the carbamate.

Reaction Workflow Overview

The synthesis involves a single, critical transformation. Below is a high-level overview of the experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification SM Starting Material: tert-Butyl-trans-4- (hydroxymethyl)cyclohexylcarbamate Reagents Select & Prepare Reagents (e.g., PBr₃ or PPh₃/CBr₄) Reaction Bromination Reaction (Controlled Temperature) Reagents->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Quench Aqueous Quench Monitor->Quench Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Final Product: tert-Butyl-trans-4- (bromomethyl)cyclohexylcarbamate Purify->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction is very slow or shows no conversion of the starting alcohol. What are the likely causes?

Answer: This is a common issue that typically points to problems with reagents or reaction conditions.

  • Reagent Quality:

    • Phosphorus Tribromide (PBr₃): PBr₃ is highly sensitive to moisture. If it has been improperly stored, it will hydrolyze to phosphorous acid and HBr, reducing its activity. Always use a fresh bottle or a recently opened one stored under an inert atmosphere.

    • Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄) (Appel Reaction): Ensure these reagents are of high purity. CBr₄ can sublime over time, and PPh₃ can oxidize. Use reagents from a reliable source.

  • Presence of Water: The reaction is highly moisture-sensitive. Ensure all glassware is oven-dried or flame-dried before use and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical.

  • Reaction Temperature: For both the PBr₃ and Appel methods, the initial addition of reagents is typically performed at 0 °C to control the initial exothermic reaction.[1] However, after the initial addition, the reaction may need to be warmed to room temperature to proceed to completion. If the reaction stalls at 0 °C, allow it to warm slowly.

  • Insufficient Reagent Stoichiometry: For the PBr₃ reaction, remember that one mole of PBr₃ can theoretically react with three moles of alcohol.[1] However, using a slight excess of the brominating agent (relative to the alcohol) is often necessary to drive the reaction to completion. A common starting point is ~0.4-0.5 equivalents of PBr₃ per equivalent of alcohol. For the Appel reaction, a slight excess of both PPh₃ and CBr₄ (e.g., 1.1-1.2 equivalents each) is standard.[2]

Question 2: My TLC analysis shows a new, highly polar spot near the baseline in addition to my product and starting material. What is this impurity and how can I prevent it?

Answer: This new polar spot is almost certainly the deprotected amine, trans-4-(bromomethyl)cyclohexan-1-amine . Its formation is a classic side reaction caused by the acidic conditions that can develop during the bromination.

  • Causality (The "Why"): The Boc protecting group is designed to be stable to many conditions but is readily cleaved by acid.[3][4] In the PBr₃ reaction, trace moisture can lead to the formation of HBr. Even without moisture, HBr can be generated as a byproduct.[1] This acid protonates the carbamate, initiating a cascade that results in the loss of the Boc group as CO₂ and isobutylene (from the tert-butyl cation).[3][5]

  • Prevention Strategies:

    • Temperature Control: Add the PBr₃ slowly at 0 °C to minimize localized heat and vigorous HBr evolution.

    • Use of a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base like pyridine or 2,6-lutidine (typically 1-2 equivalents) can scavenge the HBr generated in situ, thereby protecting the Boc group.[1]

    • Switch to the Appel Reaction: The Appel reaction (PPh₃/CBr₄) is performed under neutral conditions and is an excellent alternative if Boc deprotection is a persistent problem.[2][6] It avoids the generation of strong acids, making it much more compatible with acid-sensitive substrates.

G cluster_main Desired Reaction Pathway (SN2) cluster_side Side Reaction: Boc Deprotection A R-CH₂-OH B [R-CH₂-O-PBr₂] Activated Intermediate A->B + PBr₃ C R-CH₂-Br (Product) B->C + Br⁻ (backside attack) D Boc-NH-R E [Boc(H)⁺-NH-R] D->E + H⁺ (from HBr) F H₂N-R (Deprotected Amine) E->F - CO₂ - Isobutylene

Caption: Competing reaction pathways.

Question 3: I used the Appel reaction, and my crude NMR shows a clean conversion, but purification is difficult. What should I do?

Answer: The primary challenge in purifying Appel reactions is removing the stoichiometric byproduct, triphenylphosphine oxide (Ph₃P=O) . It often has a similar polarity to the desired product, making separation by standard silica gel chromatography difficult.

  • Purification Strategies:

    • Crystallization: If your product is a solid, you may be able to selectively crystallize it from a solvent system where triphenylphosphine oxide is more soluble (e.g., a mixture including ether or hexanes).

    • Modified Chromatography: Use a less polar solvent system than you might typically choose. Sometimes, a significant amount of hexanes or heptane in the mobile phase can help separate the product from the more polar triphenylphosphine oxide.

    • Alternative Workup: After the reaction, concentrate the mixture, triturate the residue with a non-polar solvent like diethyl ether or hexanes. The triphenylphosphine oxide is often poorly soluble and may precipitate, allowing it to be removed by filtration. The product can then be recovered from the filtrate.

    • Use of Polymer-Supported Reagents: For future syntheses, consider using polymer-supported triphenylphosphine. This allows the phosphine oxide byproduct to be removed by simple filtration at the end of the reaction, greatly simplifying purification.[7]

Question 4: Which bromination method is superior for this synthesis?

Answer: Both methods are effective, but the choice depends on your specific needs regarding cost, scale, and impurity profile.

FeaturePBr₃ MethodAppel Reaction (PPh₃/CBr₄)
Conditions Mild (0 °C to RT)Very Mild (0 °C to RT), Neutral
Primary Advantage High atom economy; reagents are less expensive.Excellent for acid-sensitive substrates; avoids Boc deprotection.[2]
Primary Disadvantage Can generate acidic byproducts (HBr), risking Boc deprotection.[1]Forms a stoichiometric amount of triphenylphosphine oxide, complicating purification.[8]
Mechanism SN2[9][10]SN2[2][6]
Best For... Cost-effective, large-scale synthesis where acidic byproduct can be controlled (e.g., with a base).Substrates that are highly sensitive to acid; when yield and purity are prioritized over ease of purification.

Optimized Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. PBr₃ and CBr₄ are toxic and corrosive.

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is cost-effective but requires careful control to prevent deprotection.

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add tert-butyl-trans-4-(hydroxymethyl)cyclohexylcarbamate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or diethyl ether (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The product should be less polar (higher Rf) than the starting alcohol.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Bromination using the Appel Reaction (PPh₃/CBr₄)

This protocol is ideal for preventing acid-catalyzed side reactions.

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add triphenylphosphine (PPh₃, 1.2 eq).

  • Dissolution: Dissolve the PPh₃ in anhydrous dichloromethane (DCM) or acetonitrile (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add carbon tetrabromide (CBr₄, 1.2 eq) portion-wise. The solution may turn yellow/orange. Stir for 10 minutes.

  • Substrate Addition: Add a solution of tert-butyl-trans-4-(hydroxymethyl)cyclohexylcarbamate (1.0 eq) in a minimal amount of anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once complete, concentrate the reaction mixture in vacuo.

  • Purification: To the crude residue, add diethyl ether and stir vigorously. The triphenylphosphine oxide byproduct should precipitate. Filter the solid and wash with cold ether. Concentrate the filtrate and purify the resulting residue by flash column chromatography.

Troubleshooting Decision Tree

Use this logic diagram to diagnose and solve common experimental problems.

G Start Reaction Issue? LowYield Low or No Conversion? Start->LowYield SideProduct Major Side Product Observed? Start->SideProduct PurificationIssue Purification Difficult? Start->PurificationIssue CheckReagents Are reagents fresh & anhydrous? Are solvents dry? LowYield->CheckReagents Yes PolarSpot Polar spot at baseline on TLC? SideProduct->PolarSpot NonPolarSpot Non-polar spot, co-elutes? SideProduct->NonPolarSpot IsPPO Likely Triphenylphosphine Oxide (from Appel reaction) PurificationIssue->IsPPO Yes CheckTemp Was reaction allowed to warm to RT? CheckReagents->CheckTemp Yes CheckStoich Is stoichiometry correct? CheckTemp->CheckStoich Yes IsDeprotection Likely Boc deprotection (trans-4-(bromomethyl)cyclohexan-1-amine) PolarSpot->IsDeprotection Yes NonPolarSpot->IsPPO Yes FixDeprotection Solution: 1. Add pyridine to PBr₃ reaction. 2. Switch to Appel Reaction. IsDeprotection->FixDeprotection FixPPO Solution: 1. Triturate with ether/hexanes. 2. Use polymer-supported PPh₃. IsPPO->FixPPO

Caption: A decision tree for troubleshooting common issues.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Chemistry Steps. SOCl₂ and PBr₃ for Conversion of Alcohols to Alkyl Halides.
  • OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion).
  • BYJU'S. PBr3 Reaction.
  • YouTube. (2024). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Bromide via Reaction with PBr₃.
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Master Organic Chemistry. (2015). PBr3 and SOCl2.
  • OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄).
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Organic Chemistry Portal. Appel Reaction.
  • Wikipedia. Appel reaction.
  • ElectronicsAndBooks. Conversion of Alcohols into Alkyl Bromides using Polymer-supported Triphenylphosphine Dibromide and Polymer-supported Triphenylphosphine.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Welcome to the technical support center for the synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts in this synthetic transformation. Our goal is to provide practical, experience-driven advice to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, typically achieved by the bromination of the corresponding alcohol, tert-butyl-trans-4-(hydroxymethyl)cyclohexylcarbamate, is a crucial step in the preparation of various pharmaceutical intermediates. While seemingly straightforward, this reaction, often an Appel-type reaction, can present several challenges leading to the formation of impurities. This guide addresses the most common issues encountered in the laboratory.

FAQ 1: My reaction is incomplete, and I still see starting material. What are the likely causes?

Answer: Incomplete conversion is a frequent issue. Several factors can contribute to this, primarily related to the reagents and reaction conditions.

  • Insufficient Reagent Activity: The Appel reaction, a common method for this conversion, relies on the in-situ formation of a phosphonium salt from triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).[1]

    • Moisture: Triphenylphosphine and the phosphonium intermediates are moisture-sensitive. Any water in the reaction will consume the active reagent, leading to lower yields. Ensure all glassware is flame-dried, and solvents are anhydrous.

    • Reagent Quality: The purity of PPh₃ and the bromine source is critical. Old or improperly stored reagents can have reduced activity. It is advisable to use freshly opened or purified reagents.

  • Suboptimal Reaction Temperature: While the Appel reaction is generally conducted under mild conditions, the temperature can influence the reaction rate.[2][3]

    • If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can sometimes drive it to completion. However, be cautious, as higher temperatures can also promote side reactions.

  • Incorrect Stoichiometry: An improper molar ratio of reagents is a common pitfall. Typically, a slight excess of PPh₃ and the bromine source relative to the alcohol is used to ensure complete conversion.

Troubleshooting Protocol for Incomplete Reaction:
  • Verify Reagent Quality and Dryness:

    • Use PPh₃ from a freshly opened container or recrystallize it.

    • Ensure your bromine source (CBr₄ or NBS) is dry and free-flowing.

    • Use anhydrous solvents. Distill solvents over an appropriate drying agent if necessary.

  • Optimize Reagent Stoichiometry:

    • Start with 1.1 to 1.5 equivalents of both PPh₃ and CBr₄ relative to the alcohol.

  • Monitor the Reaction Closely:

    • Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. If the reaction stalls, consider adding a small additional portion of the reagents.

  • Consider Temperature Adjustment:

    • If the reaction is slow at room temperature, gently warm the mixture and continue monitoring by TLC.

FAQ 2: I've isolated my product, but NMR analysis shows unexpected peaks. What are the likely byproducts?

Answer: The presence of unexpected signals in your analytical data points to the formation of byproducts. In the synthesis of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, several side reactions can occur.

Common Byproducts and Their Formation:
Byproduct NameFormation MechanismKey Identifying Features (¹H NMR)
Triphenylphosphine oxide (TPPO) Inherent byproduct of the Appel reaction.[4][5]Aromatic protons (multiplet around 7.4-7.7 ppm). Often appears as a broad, less-defined multiplet.
Unreacted Starting Material Incomplete reaction.Presence of the -CH₂OH signal (typically a doublet around 3.5 ppm).
Dibrominated species Over-bromination or reaction with impurities.Complex multiplets in the alkyl region, potential downfield shift of cyclohexyl protons.
Elimination Product (alkene) Base-promoted elimination, especially if a strong base is present or at elevated temperatures.Vinylic proton signals (typically between 5.0-6.0 ppm).
Boc-Deprotected Amine Exposure to acidic conditions during workup or purification.[6][7][8]Absence of the t-butyl signal (singlet around 1.4 ppm).
tert-Butylated Product The tert-butyl cation, formed during Boc-deprotection, can alkylate nucleophilic sites on the starting material or product.[9]Additional singlet corresponding to a new t-butyl group, often in a different chemical environment.

The primary and most abundant byproduct you will encounter is triphenylphosphine oxide (TPPO) . Its removal is a critical purification step.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Potential Byproducts Alcohol Alcohol Product Product Alcohol->Product PPh3, CBr4 TPPO TPPO Alcohol->TPPO Stoichiometric Byproduct Alkene Alkene Product->Alkene Elimination (Base/Heat) Deprotected_Amine Deprotected_Amine Product->Deprotected_Amine Acidic Conditions tBu_Adduct tBu_Adduct Deprotected_Amine->tBu_Adduct t-Bu+ Trapping

FAQ 3: How can I effectively remove triphenylphosphine oxide (TPPO) from my product?

Answer: TPPO is notoriously difficult to remove completely due to its polarity, which is often similar to that of the desired product. Several strategies can be employed.

  • Crystallization: If your product is a solid, crystallization is often the most effective method. TPPO is typically more soluble in common organic solvents than the desired carbamate product. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, diethyl ether) to find conditions that selectively crystallize your product, leaving the TPPO in the mother liquor.

  • Column Chromatography: While effective, it can be tedious due to the high polarity of TPPO.

    • Solvent System: A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is usually necessary.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve separation.

  • Chemical Scavenging:

    • Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 5% HCl) can protonate any basic impurities, but be cautious as this can lead to the deprotection of the Boc group.[10]

    • Zinc Chloride Precipitation: It has been reported that adding zinc chloride to a solution containing TPPO can lead to the precipitation of a TPPO-ZnCl₂ complex, which can then be filtered off.[4]

Experimental Protocol for TPPO Removal by Crystallization:
  • Concentrate the crude reaction mixture to a thick oil or solid.

  • Dissolve the crude material in a minimal amount of a moderately polar solvent in which the product is soluble at elevated temperatures (e.g., ethyl acetate or dichloromethane).

  • Slowly add a non-polar solvent (e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy.

  • Gently warm the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator.

  • Collect the precipitated crystals by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

FAQ 4: My product seems to be degrading during purification or storage. What could be the cause?

Answer: The tert-butyl carbamate (Boc) protecting group is known to be labile under acidic conditions.[7]

  • Acidic Silica Gel: Standard silica gel can be slightly acidic, which can be sufficient to cause partial or complete deprotection of the Boc group during column chromatography, especially with prolonged exposure.

    • Troubleshooting: Use neutralized silica gel (by washing with a dilute solution of a non-nucleophilic base like triethylamine in your eluent) or an alternative stationary phase like alumina.

  • Storage: The final product should be stored in a cool, dry, and dark place. Exposure to acidic vapors in the laboratory environment can also lead to slow degradation over time.

Boc_Deprotection Boc_Product tert-Butyl-trans-4-(bromomethyl)- cyclohexylcarbamate Protonation Protonation of Carbonyl Oxygen Boc_Product->Protonation H+ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Loss of t-Bu+ tBu_Cation tert-Butyl Cation Protonation->tBu_Cation Deprotected_Amine Deprotected Amine (as salt) Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2

FAQ 5: What are the best analytical techniques to identify and quantify these byproducts?

Answer: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[11][12]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[11] A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a small amount of an additive like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the identification capabilities of mass spectrometry.[12][13] It can provide the molecular weights of the parent compound and any impurities, which is invaluable for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation of the final product and any isolated impurities.[14] Specific chemical shifts and coupling patterns can confirm the desired structure and help identify byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities or byproducts, such as any elimination products.[12]

By implementing these troubleshooting strategies and analytical methods, you can enhance the efficiency of your synthesis and the purity of your final product.

References
  • Appel Reaction. Organic Chemistry Portal. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Appel Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • Alcohol to Bromide - Common Conditions. Organic Chemistry Data. [Link]

  • Appel reaction. Wikipedia. [Link]

  • tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate. PubChem. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(4-formylcyclohexyl_methyl_carbamate]([Link]

  • Bromination reactions with phosphorus bromides (bromo-phosphoranes). Chemia. [Link]

  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag) Method. ResearchGate. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Publishing. [Link]

  • Tribromoisocyanuric Acid/Triphenylphosphine: a New System for Conversion of Alcohols into Alkyl Bromides. ResearchGate. [Link]

  • Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

  • Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline.
  • Appel Reaction. Name-Reaction.com. [Link]

  • Synthesis and Purification of Tert-Butyl Chloride. Scribd. [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJCPS. [Link]

  • Appel Reaction. J&K Scientific LLC. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

  • tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Welcome to the technical support center for the synthesis of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this key synthetic intermediate. Here, we will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more successful outcomes in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields in the bromination of tert-Butyl-trans-4-(hydroxymethyl)-cyclohexylcarbamate using the Appel reaction. What are the most common causes?

Low yields in the Appel reaction are a frequent issue and can often be traced back to a few key factors. The reaction, which converts an alcohol to an alkyl bromide using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is sensitive to several parameters.[1][2]

Primary Causes for Low Yield:

  • Presence of Water: The Appel reaction is highly sensitive to moisture. Any water present in the reaction mixture will react with the phosphonium intermediates, consuming your reagents and reducing the yield of the desired alkyl bromide. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Impure Reagents: The purity of your starting material, triphenylphosphine, and carbon tetrabromide is critical. Old or improperly stored PPh₃ can be oxidized, and CBr₄ can degrade. It is recommended to use freshly opened or purified reagents.

  • Suboptimal Reaction Temperature: The reaction is typically run at 0°C to room temperature.[2] Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.

  • Incorrect Stoichiometry: While a 1:1 stoichiometry of the alcohol, PPh₃, and CBr₄ is the theoretical requirement, in practice, a slight excess (1.1-1.5 equivalents) of PPh₃ and CBr₄ is often used to drive the reaction to completion.[2]

Q2: What are the primary side reactions I should be aware of, and how can I minimize them?

The main side reaction of concern is the formation of elimination products. Additionally, the stability of the Boc protecting group should be considered.

  • Elimination: Although less common with primary alcohols, the formation of an alkene byproduct through elimination is possible, especially if the reaction is heated. Maintaining a low temperature (0°C) throughout the addition of reagents and the course of the reaction can help to minimize this.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral conditions of the Appel reaction.[3] However, it is sensitive to acid.[4] Any acidic impurities in your reagents or generated during the workup could potentially lead to the removal of the Boc group. A mild aqueous workup, for instance with a saturated sodium bicarbonate solution, can help to neutralize any acidic species.

Q3: The purification of my product is proving difficult due to the presence of triphenylphosphine oxide. What is the best way to remove this byproduct?

The removal of triphenylphosphine oxide (TPPO) is a classic challenge in reactions utilizing PPh₃.[5] Due to its polarity and tendency to co-crystallize, it can be difficult to separate from the desired product.

Strategies for TPPO Removal:

MethodDescriptionAdvantagesDisadvantages
Column Chromatography The crude product is purified on a silica gel column.Highly effective for achieving high purity.Can be time-consuming and require large volumes of solvent.
Crystallization/Precipitation TPPO is often poorly soluble in nonpolar solvents like hexane or a mixture of hexane and diethyl ether.[4]Can be a simple and effective way to remove the bulk of the TPPO.May not be sufficient for complete removal and can lead to loss of product through co-precipitation.
Precipitation with ZnCl₂ The addition of zinc chloride to an ethanolic solution of the crude product leads to the precipitation of a TPPO-Zn complex, which can be filtered off.[6][7]Highly effective, even in polar solvents.Requires an additional step and the use of a metal salt.

A practical approach is to first attempt to remove the majority of the TPPO by precipitation from a nonpolar solvent system, followed by column chromatography for final purification.

Experimental Protocols

Optimized Appel Reaction Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-Butyl-trans-4-(hydroxymethyl)-cyclohexylcarbamate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. In a separate flask, dissolve triphenylphosphine (1.2 eq.) and carbon tetrabromide (1.2 eq.) in anhydrous DCM.

  • Reaction: Slowly add the PPh₃/CBr₄ solution to the stirred solution of the alcohol at 0°C over 30 minutes.

  • Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[8]

Visualizing the Process

Appel Reaction Mechanism

Appel_Reaction PPh3 PPh₃ Phosphonium_Ylide [Ph₃P⁺-Br] Br⁻ + CHBr₃ PPh3->Phosphonium_Ylide + CBr₄ CBr4 CBr₄ Alcohol R-CH₂-OH Oxyphosphonium [R-CH₂-O-P⁺Ph₃] Br⁻ Alcohol->Oxyphosphonium + [Ph₃P⁺-Br] Alkyl_Bromide R-CH₂-Br Oxyphosphonium->Alkyl_Bromide Sɴ2 attack by Br⁻ TPPO Ph₃P=O Oxyphosphonium->TPPO

Caption: The Appel reaction mechanism.

Troubleshooting Workflow

Caption: A workflow for troubleshooting low yields.

References

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • RSC Publishing. (2022). An environmentally benign and high-rate Appel type reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (CBrCl3/PPh3). Retrieved from [Link]

  • Reddit. (2022). Help needed! Why my appel reaction did not work ?. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-4-tert-butylcyclohexane. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.
  • ACS Publications. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?. Retrieved from [Link]

  • Shenvi Lab. (n.d.). Work up tips. Retrieved from [Link]

  • PMC. (n.d.). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Tribromoisocyanuric Acid/Triphenylphosphine: a New System for Conversion of Alcohols into Alkyl Bromides. Retrieved from [Link]

  • ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [... is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h]. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

  • Sciforum. (n.d.). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Retrieved from [Link]

  • Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product. Retrieved from [Link]

  • PubMed. (n.d.). Impact of tert-butyl alcohol on crystallization kinetics of gemcitabine hydrochloride in frozen aqueous solutions. Retrieved from [Link]

Sources

Optimization

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate material safety data sheet (MSDS).

An in-depth guide for researchers, scientists, and drug development professionals on the use of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. Technical Support Center: tert-Butyl-trans-4-(bromomethyl)-cyclohexylc...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the use of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate.

Technical Support Center: tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

As a key bifunctional building block in modern medicinal chemistry, particularly in the synthesis of PROTACs and other complex molecular architectures, tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate presents unique challenges and opportunities in the lab.[1][2] This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you with the field-proven insights needed to handle this reagent with confidence and achieve your synthetic goals.

Part 1: Safety, Handling, and Storage

This section synthesizes critical safety information from supplier data sheets. It is not a substitute for a certified Material Safety Data Sheet (MSDS) but provides a robust summary for laboratory risk assessment.

Q1: What are the primary hazards associated with tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate?

Based on data for the compound and structurally related alkyl bromides, the primary hazards involve irritation and potential toxicity.[3][4] The molecule combines a lachrymatory alkyl bromide with a carbamate functional group.

Summary of Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Some sources for similar compounds also list H302 (Harmful if swallowed).[5] It is prudent to handle this reagent as if it possesses all these potential hazards.

Q2: What is the recommended Personal Protective Equipment (PPE) for handling this reagent?

Given the hazards, a comprehensive PPE strategy is mandatory.[3][6]

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields or a full-face shield.Protects against splashes and airborne dust, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contamination occurs.Prevents direct skin contact, which can cause irritation and potential absorption.
Body Protection Standard laboratory coat. Consider an impervious apron for larger quantities.Minimizes contamination of personal clothing.
Respiratory Use only in a certified chemical fume hood. Avoid generating dust.Prevents inhalation of dust or vapors, which can cause respiratory irritation.
Q3: What are the optimal storage and handling conditions?

Proper storage is critical to maintaining the reagent's integrity and ensuring safety.

  • Storage Temperature: Store in a dry, well-ventilated place, typically at 2-8°C for long-term stability.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture, which could potentially hydrolyze the carbamate or react with the alkyl bromide over time.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.[7]

  • Handling: Handle exclusively within a fume hood.[6] Avoid the formation of dust and aerosols. Use non-sparking tools.

Q4: What are the first-aid measures in case of accidental exposure?

Immediate and appropriate action is crucial.[3][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Part 2: Experimental Troubleshooting & Protocols

This reagent is primarily used as an electrophile in alkylation reactions. Success hinges on managing its solubility, reactivity, and the stability of the Boc-protecting group.

Alkylation Reactions: Troubleshooting Guide

The primary use of this molecule is to introduce the trans-4-(Boc-aminocyclohexyl)methyl moiety via substitution of the bromide.

This is a common issue, often related to the steric hindrance of the cyclohexyl ring and the moderate reactivity of the primary bromide.

  • Solvent Choice: The choice of solvent is critical. A polar aprotic solvent is typically best.

    • Recommended: Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent starting points as they effectively solvate the nucleophile and electrophile.

    • Causality: These solvents do not hydrogen-bond with the nucleophile, leaving it "bare" and more reactive.

  • Addition of an Iodide Catalyst: If the reaction is sluggish, the addition of a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction.

    • Mechanism (Finkelstein Reaction): The iodide ion is a better nucleophile than the bromide is a leaving group. It displaces the bromide in situ to form the more reactive alkyl iodide, which is then consumed by your primary nucleophile.

  • Temperature: While room temperature is a good starting point, gentle heating to 40-60°C can often overcome the activation energy barrier without promoting significant side reactions. Monitor the reaction closely for decomposition.

  • Base Selection: The choice of base depends on the pKa of your nucleophile's conjugate acid.

    • For neutral nucleophiles (e.g., amines), a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HBr byproduct.

    • For acidic nucleophiles (e.g., phenols, thiols), a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is more effective. Cesium carbonate is particularly effective due to the "cesium effect," which increases the nucleophilicity of the conjugate base.

The most common side reaction is elimination (E2), especially with sterically hindered or strong bases.

  • Problem: Formation of an alkene byproduct resulting from the abstraction of a proton on the carbon adjacent to the bromomethyl group.

  • Solution:

    • Use a milder, non-hindered base if possible (e.g., K₂CO₃ instead of potassium tert-butoxide).

    • Keep the reaction temperature as low as feasible. Elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures.

    • Ensure your nucleophile is not overly basic or sterically demanding.

This protocol provides a robust starting point for the alkylation of a phenolic nucleophile.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and catalytic sodium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1 M with respect to the phenol.

  • Reagent Addition: Add a solution of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (1.2 eq) in a small volume of DMF dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Phenol (1 eq), K₂CO₃ (2 eq), NaI (0.1 eq) to flask B 2. Add anhydrous DMF A->B C 3. Stir under Argon B->C D 4. Add Carbamate (1.2 eq) in DMF dropwise C->D E 5. Heat to 50°C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with H₂O F->G H 8. Extract with EtOAc G->H I 9. Purify via Chromatography H->I Product Product I->Product

Caption: Workflow for a typical alkylation reaction.

Boc-Deprotection: Troubleshooting Guide

Removal of the Boc group is necessary to reveal the primary amine for subsequent coupling reactions. This is an acid-catalyzed hydrolysis.[8]

The choice of acid is dictated by the sensitivity of your molecule and the desired salt form of the product amine.

  • Trifluoroacetic Acid (TFA): This is the most common and efficient method.[9]

    • Conditions: Typically, a solution of 20-50% TFA in Dichloromethane (DCM) is used at room temperature. The reaction is often complete within 1-2 hours.

    • Pros: Fast, clean, and volatile reagents are easily removed.

    • Cons: Yields the trifluoroacetate salt, which can sometimes be difficult to handle or incompatible with subsequent steps. TFA is corrosive and expensive.

  • Hydrochloric Acid (HCl): An excellent alternative that yields the hydrochloride salt.

    • Conditions: A solution of 4M HCl in 1,4-Dioxane or a saturated solution of HCl gas in diethyl ether or ethyl acetate.

    • Pros: Yields the common and often crystalline hydrochloride salt. Reagents are inexpensive.

    • Cons: Can be slower than TFA. The reagent (especially HCl in dioxane) has a limited shelf life.

  • Incomplete Reaction: If using HCl, the reaction may require longer times or gentle warming. Ensure your HCl solution is fresh. If using TFA, incomplete reaction is rare but could suggest an issue with the TFA quality.

  • Decomposition: The deprotection mechanism generates a reactive tert-butyl cation.[10] This cation can alkylate sensitive functional groups (like indoles or thiols) on your molecule.

    • Solution: Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole (1-5% v/v). These molecules are designed to trap the tert-butyl cation, preventing it from reacting with your product.

  • Setup: Dissolve the Boc-protected compound (1.0 eq) in Dichloromethane (DCM) to make a 0.1 M solution.

  • Scavenger: Add triisopropylsilane (TIS) (0.05 eq, 5 mol%) to the solution.

  • Deprotection: Cool the solution to 0°C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10 eq, creating a ~25% v/v solution) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting oil or solid is the amine trifluoroacetate salt. It can be triturated with cold diethyl ether to induce precipitation and then collected by filtration.

Deprotection_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A 1. Dissolve Boc-compound in DCM (0.1 M) B 2. Add Scavenger (e.g., TIS) A->B C 3. Cool to 0°C B->C D 4. Add TFA (10 eq) dropwise C->D E 5. Warm to RT D->E F 6. Monitor by TLC/LC-MS E->F G 7. Concentrate in vacuo F->G H 8. Triturate with Et₂O G->H I 9. Filter solid salt H->I Product Product I->Product Amine Salt

Sources

Troubleshooting

Incompatible materials with tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate.

Technical Support Center: tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate Welcome to the technical support guide for tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (CAS No. 1222709-30-9).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Welcome to the technical support guide for tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (CAS No. 1222709-30-9). This document is designed for researchers, medicinal chemists, and process development scientists. Its purpose is to provide in-depth technical guidance on the chemical compatibility of this bifunctional molecule, helping you to ensure experimental success and laboratory safety.

Technical Profile of the Molecule

To understand the incompatibilities of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, it is crucial to analyze its structure. The molecule possesses two key functional groups that dictate its reactivity profile:

  • The N-tert-butoxycarbonyl (N-Boc) Group: This is a carbamate protecting group for the amine. The tert-butyl ester portion is highly sensitive to acidic conditions, which is the basis for its common use as a protecting group that can be selectively removed.[1][2]

  • The Bromomethyl Group: This primary alkyl bromide is an excellent electrophile. The carbon atom bonded to the bromine is susceptible to attack by nucleophiles (SN2 reaction) and elimination reactions (E2 reaction) in the presence of strong, non-hindered bases.[3]

The cyclohexane ring acts as a rigid scaffold and is generally unreactive under common laboratory conditions, but the trans stereochemistry can influence the kinetics of certain reactions.

Frequently Asked Questions (FAQs) on Material Incompatibility

This section addresses common questions regarding the handling, storage, and reaction conditions for this compound.

Q1: What are the primary classes of chemicals that are incompatible with this compound?

A: Due to its bifunctional nature, the compound is incompatible with several major chemical classes. Extreme care should be taken to avoid unintended contact with:

  • Strong Acids: Causes rapid cleavage of the N-Boc protecting group.[4]

  • Strong Bases: Can induce elimination reactions and potential hydrolysis.[5]

  • Strong Oxidizing Agents: Leads to decomposition of the molecule.[6][7]

  • Strong Nucleophiles: Will readily displace the bromide in an SN2 reaction.

  • Certain Metals: Active metals can react hazardously with both the carbamate and alkyl halide moieties.[6]

Q2: I need to perform a reaction on the bromomethyl group. Can I use acidic conditions?

A: It is highly inadvisable. The N-Boc group is exceptionally labile to acid.[1] Exposure to strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) will lead to the rapid and often uncontrollable removal of the Boc group, exposing the primary amine. This deprotection is an "incompatibility" if it is not the intended outcome of your experiment. Even moderate or weak acids should be used with caution and monitored carefully, as prolonged exposure or elevated temperatures can initiate deprotection.

Q3: What is the risk of using strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)?

A: Strong bases pose two significant risks. First, they can promote an E2 elimination reaction, where the base abstracts a proton from the carbon adjacent to the bromomethyl group, leading to the formation of a methylenecyclohexane derivative and eliminating HBr. Second, under harsh conditions (e.g., high temperatures), strong bases can hydrolyze the carbamate linkage, although this is generally less facile than acid-mediated deprotection.[5][8]

Q4: Can I use common oxidizing agents like hydrogen peroxide or potassium permanganate?

A: No. Carbamates and alkyl halides are incompatible with strong oxidizing agents.[5][6] Such combinations can lead to vigorous, exothermic reactions and decomposition of the starting material, producing toxic and corrosive fumes, including oxides of nitrogen (NOx) and hydrogen bromide (HBr).[7]

Q5: My downstream reaction involves a nucleophile. What precautions should I take?

A: The bromomethyl group is designed to react with nucleophiles. This is an incompatibility only when the reaction is unintentional. For example, using a nucleophilic solvent (like an alcohol) at elevated temperatures or in the presence of a base could lead to undesired side products. Similarly, if you are storing the compound in a solution containing trace nucleophilic impurities, its integrity may be compromised over time. Always use dry, non-nucleophilic solvents for storage and inert reactions unless a specific nucleophilic substitution is intended.

Troubleshooting Guide

Issue 1: My compound shows a new spot on TLC/new peak in LCMS after storage, suggesting degradation.

  • Probable Cause: Improper storage conditions. The most likely cause is exposure to acidic or moist conditions. Trace amounts of acid on glassware or in a solvent can slowly cleave the Boc group. Hydrolysis can occur if the compound is exposed to moisture for extended periods, especially if not stored at the recommended temperature.

  • Solution: Always store tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C for long-term storage.[9] Use dry solvents and acid-free glassware.

Issue 2: My reaction yield is low, and I've isolated a byproduct containing a double bond.

  • Probable Cause: You likely experienced an unintended elimination reaction. This can happen if your reaction conditions were too basic, if you used a strong and sterically unhindered base, or if the reaction was run at an excessively high temperature.

  • Solution: If a base is required for your protocol, consider using a weaker, non-nucleophilic, or sterically hindered base (e.g., diisopropylethylamine, triethylamine) to minimize elimination. Run the reaction at the lowest effective temperature and monitor its progress closely.

Issue 3: I am trying to perform a reaction with the Boc-protected amine, but I am getting substitution at the bromomethyl group instead.

  • Probable Cause: Your reagents are more nucleophilic than intended and are preferentially attacking the highly electrophilic bromomethyl carbon.

  • Solution: This highlights the challenge of working with bifunctional molecules. The reactivity of the two sites must be carefully managed. Ensure your reagents are not strong nucleophiles. If unavoidable, you may need to reconsider your synthetic strategy, potentially by reacting the bromomethyl group first before introducing the functionality that requires manipulation of the Boc group.

Summary of Incompatible Materials

The following table provides a quick-reference guide to materials that should be avoided.

Incompatible Material ClassSpecific ExamplesPotential Hazard/OutcomePrimary Reactive Site
Strong Acids HCl, H₂SO₄, TFA, HNO₃Uncontrolled deprotection of the amineN-Boc Group
Strong Bases NaOH, KOH, NaH, KOtBuElimination reaction (alkene formation), potential hydrolysisBromomethyl Group, Carbamate
Strong Oxidizing Agents KMnO₄, K₂Cr₂O₇, H₂O₂, O₃Decomposition, fire, release of toxic gases (NOx, HBr)Entire Molecule
Strong Reducing Agents LiAlH₄, NaBH₄ (at high temp)Reduction of the carbamate and/or dehalogenationCarbamate, Bromomethyl Group
Active Metals Na, K, Mg, powdered AlVigorous reaction, evolution of flammable H₂ gasCarbamate
Strong Nucleophiles NaN₃, KCN, NaSH, Grignard reagentsUnintended substitution reactionsBromomethyl Group

Experimental Protocols

Protocol 1: Recommended Handling and Storage
  • Receipt: Upon receiving the compound, which may be shipped at ambient temperature, immediately transfer it to the recommended storage conditions.

  • Storage: For long-term stability, store the solid compound at 2-8°C in a tightly sealed vial.[9] For maximum shelf-life, store under an inert atmosphere (argon or nitrogen) in a desiccator to protect from moisture.

  • Handling:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

    • When preparing solutions, use high-purity, dry, and non-acidic solvents.

    • Avoid contact with the incompatible materials listed in the table above unless it is part of a planned chemical transformation.

Protocol 2: Small-Scale Compatibility Test

Before committing a large quantity of material to a new reaction, perform a small-scale test to check for unforeseen incompatibilities.

  • Setup: In a clean, dry vial, dissolve a small, accurately weighed amount of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (e.g., 5-10 mg) in 0.5 mL of the proposed reaction solvent.

  • Analysis: Take a small aliquot of this starting solution for a baseline analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Addition: Add a stoichiometric equivalent of the new reagent (e.g., a base, catalyst, or other additive) you wish to test.

  • Monitoring: Stir the mixture under the proposed reaction conditions (e.g., room temperature or elevated temperature) for a set period (e.g., 1-2 hours).

  • Final Analysis: Take another aliquot and analyze it by TLC or LC-MS. Compare the result to the baseline. The appearance of new spots/peaks or the disappearance of the starting material indicates a reaction (i.e., an incompatibility if not the desired transformation).

Visualization of Incompatibility Pathways

The following diagram illustrates the primary reactive sites of the molecule and the types of reactions that occur with incompatible classes of chemicals.

Incompatibility_Pathways cluster_main tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate cluster_reagents Incompatible Reagent Classes main Molecular Core fg1 N-Boc Group main->fg1 Amine Protection fg2 Bromomethyl Group main->fg2 Electrophilic Site oxidizers Strong Oxidizers main->oxidizers Decomposition acids Strong Acids fg1->acids Acid-Catalyzed Deprotection (Cleavage) bases Strong Bases fg1->bases Hydrolysis (Harsh Conditions) fg2->bases E2 Elimination nucleophiles Nucleophiles fg2->nucleophiles SN2 Substitution

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Characterization of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate and its Synthetic Alternatives

For researchers, scientists, and drug development professionals, the precise characterization of building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, a key bifunctional linker, with its common synthetic alternatives. We will delve into the essential analytical techniques required for its structural elucidation and purity assessment, providing not just protocols, but the scientific rationale behind them.

Introduction: The Versatile 1,4-disubstituted Cyclohexane Scaffold

The trans-1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry. Its rigid, chair-like conformation allows for precise spatial orientation of functional groups, making it an ideal linker to connect different pharmacophores in a drug candidate. The title compound, tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, offers two key functionalities: a Boc-protected amine for nucleophilic substitution or as a handle for further elaboration, and a bromomethyl group, a potent electrophile for alkylation reactions. This combination makes it a valuable tool for the synthesis of a wide range of complex molecules, from PROTACs to targeted covalent inhibitors.

Characterization of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

A thorough characterization of this reagent is crucial to ensure its identity, purity, and suitability for downstream applications. Here, we outline the primary analytical techniques and the expected results.

Physicochemical Properties
PropertyExpected Value
CAS Number 1222709-30-9
Molecular Formula C₁₂H₂₂BrNO₂
Molecular Weight 292.21 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.[1][2]

¹H NMR Spectroscopy: The Proton Fingerprint

  • Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Expected Spectrum:

    • ~4.3-4.5 ppm (broad singlet, 1H): The N-H proton of the carbamate. The broadness is due to quadruple relaxation and potential hydrogen bonding.

    • ~3.4-3.6 ppm (multiplet, 1H): The proton on the carbon bearing the carbamate group (CH-NHBoc).

    • ~3.2-3.4 ppm (doublet, 2H): The methylene protons of the bromomethyl group (CH₂Br).

    • ~1.8-2.1 ppm & ~1.0-1.3 ppm (multiplets, 9H): The cyclohexane ring protons and the proton on the carbon bearing the bromomethyl group. The trans-diaxial and axial-equatorial couplings will result in complex splitting patterns.

    • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy: The Carbon Backbone

  • Rationale: ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment.

  • Expected Spectrum:

    • ~155 ppm: The carbonyl carbon of the carbamate (C=O).

    • ~79 ppm: The quaternary carbon of the tert-butyl group (C(CH₃)₃).

    • ~50 ppm: The carbon attached to the nitrogen of the carbamate (CH-NHBoc).

    • ~30-45 ppm: The carbons of the cyclohexane ring and the bromomethyl carbon (CH₂Br).

    • ~28 ppm: The three equivalent methyl carbons of the tert-butyl group (C(CH₃)₃).

Experimental Protocol: NMR Analysis

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[3][4]

  • Expected Spectrum:

    • ~3300-3400 cm⁻¹ (N-H stretch): Characteristic of the amine in the carbamate.

    • ~2850-2950 cm⁻¹ (C-H stretch): Aliphatic C-H bonds of the cyclohexane and tert-butyl groups.

    • ~1680-1720 cm⁻¹ (C=O stretch): The carbonyl group of the carbamate is a strong, sharp peak.

    • ~1500-1550 cm⁻¹ (N-H bend): Bending vibration of the N-H bond.

    • ~1160-1250 cm⁻¹ (C-O stretch): Stretching of the C-O bond in the carbamate.

    • ~600-700 cm⁻¹ (C-Br stretch): Characteristic of the carbon-bromine bond.

Experimental Protocol: FTIR Analysis

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[5][6]

  • Expected Spectrum (Electrospray Ionization - ESI):

    • [M+H]⁺ at m/z 292.09 and 294.09: The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

    • [M+Na]⁺ at m/z 314.07 and 316.07: Adduct with sodium is commonly observed.

    • Fragment at m/z 236.13 and 238.13: Loss of the tert-butyl group (C₄H₈).

    • Fragment at m/z 192.14: Loss of the entire Boc group (C₅H₉O₂).

Experimental Protocol: Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is used to determine the purity of the compound by separating it from any impurities.[7][8]

  • Expected Result: A single major peak in the chromatogram, with the purity typically calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is generally desirable for synthetic applications.

Experimental Protocol: HPLC Purity Analysis

Caption: Workflow for HPLC purity analysis.

Comparison with Synthetic Alternatives

The choice of a building block often depends on the specific requirements of the synthetic route, such as reactivity, stability, and ease of handling. Below is a comparison of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate with two common alternatives.

Featuretert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate tert-Butyl trans-4-((methylsulfonyloxy)methyl)cyclohexylcarbamate tert-Butyl trans-4-(hydroxymethyl)cyclohexylcarbamate
Structure Contains a bromomethyl groupContains a mesyloxymethyl groupContains a hydroxymethyl group
Reactivity Good electrophile for Sₙ2 reactions.[5]Excellent electrophile, mesylate is a better leaving group than bromide.[5]Nucleophilic alcohol, requires activation (e.g., to mesylate or bromide) to become an electrophile.
Synthesis Typically synthesized from the corresponding alcohol.Synthesized from the corresponding alcohol and methanesulfonyl chloride.Often the precursor to the bromide and mesylate derivatives.[8][9]
Stability Generally stable, but can be light-sensitive and may degrade over time.Less stable than the bromide, particularly to moisture and heat.Very stable.
Advantages Commercially available, good balance of reactivity and stability.Higher reactivity can lead to faster reactions and higher yields.Stable precursor, allows for in-situ generation of the electrophile.
Disadvantages Less reactive than the mesylate.Higher cost, lower stability, and the byproduct (methanesulfonic acid) can complicate reactions.Requires an additional synthetic step to activate the alcohol.

Conclusion

The comprehensive characterization of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate and the informed selection of its alternatives are critical for the successful execution of complex synthetic strategies in drug discovery and development. By understanding the principles behind the analytical techniques and the relative merits of each building block, researchers can make judicious choices that will ultimately save time and resources. This guide provides a framework for the rigorous evaluation of such crucial synthetic intermediates, ensuring the quality and integrity of the final products.

References

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Broad Institute. What is Mass Spectrometry? [Link]

  • ACS Publications. Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry. [Link]

  • Patsnap. How to Identify Functional Groups in FTIR Spectra. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Supporting Information. [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Pearson+. Which alkyl halide is more reactive in an SN2 reaction with a giv... [Link]

  • WebAssign. SN2 Reactions of Alkyl Halides. [Link]

  • BrainKart. Alkyl halides: Factors affecting SN2 versus SN1 reactions. [Link]

  • SpectraBase. Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Google Patents. HPLC Method for purifying organic compounds.
  • PubChem. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Google Patents. Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Crysdot. tert-Butyl (trans-4-(3,3-dimethylbutanamido)cyclohexyl)carbamate. [Link]

  • Ethiopian Journal of Science and Technology. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. [Link]

  • Knight Chemicals Online. tert-butyl (4-(2-tosylhydrazineyl)cyclohexyl)carbamate. [Link]

  • NIST WebBook. trans-1-tert-butyl-4-methylcyclohexane. [Link]

Sources

Comparative

A Comparative Analysis of Cis and Trans Isomers of 4-(Bromomethyl)-cyclohexylcarbamate for Drug Discovery Professionals

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its pharmacological profile. Neglecting stereoisomeri...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its pharmacological profile. Neglecting stereoisomerism can lead to misleading structure-activity relationship (SAR) studies, suboptimal efficacy, and unforeseen toxicity. This guide provides an in-depth comparison of the cis and trans isomers of 4-(bromomethyl)-cyclohexylcarbamate, a versatile building block in the synthesis of bioactive compounds. By understanding the fundamental differences in their structure, stability, and reactivity, researchers can make more informed decisions in the design and development of novel therapeutics.

Conformational Landscape: The Chair Conformation and its Implications

Cyclohexane and its derivatives are not planar hexagons; they predominantly adopt a puckered "chair" conformation to minimize angle and torsional strain.[1][2] In 1,4-disubstituted cyclohexanes, such as 4-(bromomethyl)-cyclohexylcarbamate, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans). This seemingly simple difference has profound consequences for the molecule's three-dimensional structure and energy.[3]

The chair conformation has two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[4] Through a process called a ring-flip, axial and equatorial positions interconvert.[5]

  • Trans Isomer: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Due to significant steric hindrance between axial substituents and axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions), the diequatorial conformation is overwhelmingly more stable.[6][7] For most substituents, the energy penalty for an axial position is high enough to "lock" the conformation in the diequatorial state.[8]

  • Cis Isomer: The cis isomer exists as a pair of rapidly interconverting chair conformations, each having one substituent in an axial position and the other in an equatorial position.[3] The equilibrium will favor the conformation where the bulkier of the two substituents occupies the more spacious equatorial position.[1]

cluster_trans Trans Isomer Conformations cluster_cis Cis Isomer Conformations trans_ee Diequatorial (More Stable) trans_aa Diaxial (Less Stable) trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial cis_ea Equatorial-Axial cis_ae->cis_ea Ring Flip cluster_reactivity Reactivity Comparison trans_isomer Trans Isomer (Equatorial -CH2Br) sn2_reaction SN2 Reaction trans_isomer->sn2_reaction cis_isomer Cis Isomer (Axial -CH2Br) cis_isomer->sn2_reaction trans_product Product (Slower) sn2_reaction->trans_product Sterically Hindered cis_product Product (Faster) sn2_reaction->cis_product Less Hindered cluster_hplc HPLC Separation Workflow sample Mixture of Cis and Trans Isomers injection Injection sample->injection column HPLC Column (e.g., C18) injection->column detection UV Detector column->detection chromatogram Chromatogram detection->chromatogram cis_peak Cis Peak chromatogram->cis_peak trans_peak Trans Peak chromatogram->trans_peak

Sources

Validation

A Comparative Guide to Purity Analysis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of robust and reproducible synthetic chemistry. Tert-Butyl-trans-4-(bromomethyl)-cyclohexylca...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of robust and reproducible synthetic chemistry. Tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, a bifunctional molecule incorporating a protected amine and a reactive bromomethyl group, serves as a critical building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this intermediate, grounded in scientific principles and practical application.

The Criticality of Purity: Why It Matters

The dual functionality of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate presents unique challenges in its purification and analysis. Impurities can arise from the starting materials, side reactions during synthesis, or degradation. These impurities can be broadly categorized as:

  • Process-related impurities: Unreacted starting materials, by-products from incomplete reactions, or reagents.

  • Degradation products: Resulting from the inherent instability of the molecule under certain conditions.

  • Isomeric impurities: Cis/trans isomers of the cyclohexyl ring or regioisomers.

The presence of these impurities can lead to the formation of undesired side products in subsequent synthetic steps, reduce the overall yield, and introduce potentially toxic components into the final drug substance. Therefore, a multi-faceted analytical approach is essential to ensure the purity and quality of this vital intermediate.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for purity determination depends on the specific requirements of the analysis, such as the type of impurities to be detected, the required sensitivity, and the availability of instrumentation. This section compares the most pertinent methods for the analysis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for carbamates.[1][2] A well-developed stability-indicating HPLC method can separate the main component from its impurities and degradation products, providing a comprehensive purity profile.

A reverse-phase HPLC method with UV detection is the most common approach. The choice of a C18 column is based on the non-polar nature of the tert-butyl and cyclohexyl groups, which will interact favorably with the stationary phase. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer allows for the elution of the compound and its impurities based on their polarity. Gradient elution is often preferred to achieve optimal separation of a potentially wide range of impurities with varying polarities. UV detection is suitable as the carbamate functional group exhibits some UV absorbance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed.[3][4][5] This involves subjecting the sample to various stress conditions:

  • Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal degradation: Dry heat at 80 °C for 48 hours.

  • Photolytic degradation: Exposure to UV light (254 nm) for 48 hours.

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the main peak and from each other.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject 10 µL separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3][6] For tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, GC-MS can be particularly useful for identifying residual solvents and volatile process-related impurities. However, a significant consideration is the thermal lability of the carbamate functional group, which can degrade at the high temperatures used in the GC injector and column.[7]

A low-polarity capillary column is typically used for the separation of a broad range of compounds. The temperature program is designed to elute volatile impurities at lower temperatures and the main compound at a higher temperature, while minimizing on-column degradation. The mass spectrometer provides structural information for peak identification. The presence of bromine in the molecule will result in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of bromine-containing compounds.[6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C (use of a lower temperature should be investigated to minimize degradation).

  • Injection Mode: Split (e.g., 50:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

  • Filter through a 0.45 µm syringe filter if necessary.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject 1 µL separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities by MS detect->identify quantify Quantify Impurities identify->quantify

Caption: Experimental workflow for GC-MS impurity profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Purity Standard

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[6][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.

The selection of a suitable internal standard is critical. It should be of high purity, stable, and have signals that do not overlap with any of the analyte's signals. A sufficient relaxation delay (d1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration. A high-field NMR spectrometer is preferred for better signal dispersion and sensitivity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals (typically 30-60 seconds).

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 15-20 mg of the tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate sample into a clean, dry NMR tube.

  • Accurately weigh (to 0.01 mg) approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing.

Data Analysis: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Experimental workflow for qNMR purity determination.

Data Presentation and Comparison

The following table summarizes the key performance characteristics of the discussed analytical methods for the purity determination of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS¹H qNMR
Principle Separation based on polaritySeparation based on volatility and boiling pointAbsolute quantification based on nuclear properties
Primary Application Purity, impurity profiling, stability studiesVolatile impurities, residual solvents, identificationAbsolute purity determination, reference standard characterization
LOD/LOQ Low (ng/mL range)Very low (pg/mL range for specific ions)Higher (µg/mL to mg/mL range)
Linearity Excellent over a wide rangeGood, but can be affected by matrix effectsInherently linear
Precision (RSD) < 2%< 5% (can be higher for trace impurities)< 1%
Accuracy High, dependent on reference standard purityHigh, dependent on reference standard purityVery high, primary method
Key Advantage Robust, versatile, stability-indicating capabilityHigh sensitivity and specificity for identificationNo need for analyte-specific reference standard
Key Limitation Requires a chromophore for sensitive detectionPotential for thermal degradation of the analyteLower sensitivity, requires high-purity internal standard

Conclusion and Recommendations

A comprehensive purity assessment of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate requires a strategic combination of analytical techniques.

  • For routine quality control and release testing, a validated stability-indicating HPLC-UV method is the recommended primary tool. It provides a robust and reliable measure of purity and can effectively monitor for the appearance of degradation products.

  • GC-MS is invaluable for the identification and quantification of volatile impurities and residual solvents. However, careful method development is required to mitigate the risk of thermal degradation of the carbamate.

  • ¹H qNMR serves as the ultimate arbiter of absolute purity. It is the method of choice for the characterization of reference standards and for obtaining a highly accurate purity value independent of chromatographic behavior.

By employing these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, thereby safeguarding the integrity of their synthetic processes and the quality of the final pharmaceutical products.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • ResearchGate. (n.d.). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI).
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • PharmaInfo. (n.d.). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Journal of Chemical Education. (1999, November 11). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory.
  • BenchChem. (n.d.). A Comparative Guide to the GC-MS Analysis of tert-Butyl (3-aminopropyl)carbamate Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.
  • S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P.
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • PubMed. (n.d.). Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry.
  • behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (n.d.).
  • Frontiers. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.
  • PMC - PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • U.S. Environmental Protection Agency. (n.d.). Method 531.1- Methylcarbamoyloximes & Carbamates.
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • U.S. Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was.
  • CymitQuimica. (n.d.). CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl)carbamate.
  • ResearchGate. (n.d.). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals.

Sources

Comparative

LC-MS analysis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

An In-Depth Comparative Guide to the LC-MS Analysis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate This guide provides a comprehensive examination of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the LC-MS Analysis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

This guide provides a comprehensive examination of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, a critical building block in modern pharmaceutical synthesis. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis against other techniques and delving into the scientific rationale behind the methodological choices. Our objective is to equip you with the expertise to develop, validate, and troubleshoot robust analytical methods for this and similar molecules.

Introduction: The Analytical Imperative

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (MW: 292.22 g/mol , CAS: 1222709-30-9) is a bifunctional molecule featuring a Boc-protected amine and a reactive bromomethyl group.[1][2] Its structure makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, including PROTACs and other targeted therapies where the cyclohexyl scaffold provides rigidity and desired vectoral properties.[3]

The purity and stability of this intermediate are paramount, as impurities can carry through the synthetic route, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a highly sensitive, specific, and reliable analytical method is not just desirable but essential for quality control, reaction monitoring, and stability studies. LC-MS/MS, with its combination of chromatographic separation and mass-based detection, stands as the premier technique for this purpose.

Physicochemical Properties and Predicted LC-MS Behavior

A thorough understanding of the analyte's structure is the foundation of any successful analytical method.

PropertyValue / CharacteristicImplication for LC-MS Analysis
Molecular Weight 292.22 g/mol Precursor ion will be sought around m/z 293.1 ([M+H]⁺), 315.1 ([M+Na]⁺).
Key Functional Groups Carbamate, Bromine, tert-ButylThe carbamate nitrogen is a site for protonation, favoring positive mode Electrospray Ionization (ESI+). The bromine atom provides a characteristic isotopic pattern ([⁷⁹Br]/[⁸¹Br] ≈ 1:1). The Boc group is a common neutral loss fragment.
Polarity Moderately non-polarWell-suited for Reversed-Phase Liquid Chromatography (RPLC) on C18 or similar stationary phases.
Thermal Stability Potentially labileCarbamates can be susceptible to thermal degradation, making LC-MS a superior choice over Gas Chromatography (GC).[4]

Predicted Fragmentation: In tandem MS (MS/MS), the primary fragmentation pathways are predictable. The most likely fragmentation is the neutral loss of the tert-butoxycarbonyl (Boc) group or components thereof.

  • [M+H]⁺ → [M+H - C₄H₈]⁺ : Loss of isobutylene (56 Da).

  • [M+H]⁺ → [M+H - C₅H₉O₂]⁺ : Loss of the entire Boc group (101 Da).

  • Cleavage of the C-Br bond.

Core Methodology: Reversed-Phase LC-MS/MS

The combination of High-Performance Liquid Chromatography (HPLC) for separation and tandem quadrupole mass spectrometry for detection provides unparalleled selectivity and sensitivity.[5]

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This protocol describes a validated method for quantifying tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Create a 1.0 mg/mL stock solution of the reference standard in acetonitrile.

  • Prepare a series of calibration standards (e.g., 1.0 ng/mL to 1000 ng/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • For unknown samples, dissolve accurately weighed material in acetonitrile and dilute to fall within the calibration range.

  • Filter all samples through a 0.22 µm syringe filter before injection.

2. LC System and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.[6]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Rationale: The C18 stationary phase provides excellent retention and separation for moderately non-polar molecules like the target analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid acidifies the mobile phase, promoting protonation of the analyte for enhanced ESI+ signal.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 30
    5.0 95
    6.0 95
    6.1 30

    | 8.0 | 30 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS System and Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Rationale: As predicted, the carbamate nitrogen is readily protonated, making ESI+ the ideal ionization technique.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

    • Rationale: MRM provides the highest sensitivity and selectivity by isolating a specific precursor ion and monitoring for a specific product ion, effectively filtering out background noise.[8]

Optimized MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate292.1 / 294.1236.010015Quantifier
tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate292.1 / 294.1192.010025Qualifier
Note: The precursor ion shows the characteristic bromine isotope pattern. The quantifier transition (loss of isobutylene) is typically more intense, while the qualifier serves as a confirmation of identity.
Visualizing the Analytical Workflow

The following diagram outlines the logical flow from sample preparation to final data analysis, emphasizing the key decision and optimization points in developing a robust LC-MS/MS method.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC Method Development cluster_ms MS Method Development cluster_validation Method Validation (ICH Guidelines) prep1 Weigh Reference Standard prep2 Prepare Stock & Serial Dilutions prep1->prep2 prep3 Prepare QC & Unknown Samples prep2->prep3 lc3 Develop Gradient Elution prep3->lc3 Inject lc1 Select Column (e.g., C18) lc2 Optimize Mobile Phase (ACN/H2O + Formic Acid) lc1->lc2 lc2->lc3 ms1 Direct Infusion for Tuning lc3->ms1 Eluent to MS ms2 Identify Precursor Ion ([M+H]⁺) ms1->ms2 ms3 Optimize Fragmentation (CE) ms2->ms3 ms4 Select MRM Transitions (Quantifier/Qualifier) ms3->ms4 val1 Specificity & Linearity ms4->val1 Apply Optimized Method val2 Accuracy & Precision val1->val2 val3 LOD/LOQ & Robustness val2->val3 data_analysis Quantification & Reporting val3->data_analysis Analyze Routine Samples

Caption: Workflow for LC-MS/MS method development and validation.

Method Validation: Establishing Trustworthiness

A method is only useful if it is proven to be reliable. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte, free of interference from blanks, impurities, or degradation products.No significant peaks at the retention time of the analyte in blank injections.
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery experiments.80-120% recovery for each concentration level.
Precision The degree of agreement among individual test results. Measured as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; RSD ≤ 20%.[10]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temp).RSD of results should remain within acceptable limits.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the gold standard for this application, it is instructive to compare it with other common analytical techniques to understand its advantages and disadvantages.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS/MS Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions.Highest sensitivity and specificity. [10] Unambiguous identification. Excellent for trace-level impurity analysis.Higher initial instrument cost and complexity. Potential for matrix effects (ion suppression).
HPLC-UV Chromatographic separation followed by detection via UV absorbance.Lower cost, simpler operation. Good for high-concentration purity assessments.Lacks a strong chromophore. Low sensitivity and specificity. Cannot confirm identity based on mass. Not suitable for trace analysis.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase followed by mass detection.High chromatographic efficiency for volatile compounds.High risk of thermal degradation. Carbamates are known to be thermally labile, leading to inaccurate quantification.[4] Derivatization would be required, adding complexity.
Quantitative NMR (qNMR) Quantification based on the integration of NMR signals relative to a certified internal standard.Primary ratio method. Highly accurate for purity assessment of the reference standard itself. No chromatographic separation needed.Low sensitivity. Not suitable for analyzing dilute samples, reaction monitoring, or trace impurities. Requires a highly pure, certified standard.
Visualizing the MRM Principle

The power of tandem mass spectrometry lies in its ability to act as a dual-filter system, dramatically increasing the signal-to-noise ratio.

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective analysis.

Conclusion and Expert Recommendations

For the comprehensive analysis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, LC-MS/MS is unequivocally the most suitable technique. Its superior sensitivity, specificity, and applicability to thermally labile compounds make it the authoritative choice for quality control, impurity profiling, and stability testing in a regulated drug development environment.

While techniques like HPLC-UV and qNMR have niche applications for high-level purity checks and reference standard certification, respectively, they lack the performance required for modern pharmaceutical analysis at trace levels. Gas chromatography is largely inappropriate due to the high risk of analyte degradation. By leveraging the systematic approach to method development and validation outlined in this guide, researchers can ensure the generation of accurate, reliable, and defensible analytical data, ultimately safeguarding the quality of the final pharmaceutical product.

References

  • Bambal, R., et al. (1982). Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chen, G., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available at: [Link]

  • Lee, C. H., et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Wright, L. H. (1982). Combined Liquid Chromatographic/Mass Spectrometric Analysis of Carbamate Pesticides. Journal of Chromatographic Science. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Available at: [Link]

  • LCGC International. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online. Available at: [Link]

  • Guitart, R., et al. (2010). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • Jordão, R., et al. (2016). Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. Scientific Reports. Available at: [Link]

  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Wang, L., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Method validation using LC-MS. Available at: [Link]

  • Defense Technical Information Center. (1969). DETERMINATION OF TRACE QUANTITIES OF HALOGENATED HYDROCARBONS IN GAS SAMPLES. Available at: [Link]

  • Vasconcellos, P. (2015). Chromatographic Techniques for Organic Analytes. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Alternatives for Tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate in Synthesis

Introduction In the landscape of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, the introduction of specific structural motifs is a critical aspect of molecular desig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, the introduction of specific structural motifs is a critical aspect of molecular design. The trans-4-(Boc-aminomethyl)cyclohexyl moiety is a valuable building block, imparting a combination of conformational rigidity and a protected primary amine, which is useful for subsequent functionalization. tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate has emerged as a key reagent for introducing this group via nucleophilic substitution. However, reliance on a single reagent can be limiting due to factors such as availability, stability, and reactivity in specific applications.

This guide provides a comprehensive comparison of viable alternatives to tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate. We will delve into the synthesis of these alternatives, compare their reactivity based on established chemical principles and available data, and provide detailed experimental protocols for their application in the alkylation of common nucleophiles.

The Parent Reagent: A Reactivity Profile

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is an alkylating agent where the bromine atom serves as a good leaving group in SN2 reactions. The bulky tert-butoxycarbonyl (Boc) protecting group on the amine prevents its interference in the alkylation reaction. The trans-cyclohexyl scaffold ensures a well-defined spatial orientation of the substituent.

The primary mode of reaction for this reagent is nucleophilic substitution, where a nucleophile (such as an amine, phenoxide, or thiolate) displaces the bromide ion.

Strategic Alternatives: Expanding the Synthetic Toolkit

The most logical and effective alternatives to the bromomethyl derivative are compounds where the bromine atom is replaced by other good leaving groups. These alternatives are all synthetically accessible from the common precursor, tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate.

The primary alternatives we will discuss are:

  • tert-Butyl-trans-4-((tosyloxy)methyl)cyclohexylcarbamate (Tosylate Derivative)

  • tert-Butyl-trans-4-((mesyloxy)methyl)cyclohexylcarbamate (Mesylate Derivative)

  • tert-Butyl-trans-4-(iodomethyl)cyclohexylcarbamate (Iodide Derivative)

The choice of leaving group can significantly impact the rate and efficiency of the SN2 reaction. The general order of leaving group ability for the groups we will consider is:

Iodide > Tosylate > Mesylate > Bromide

This trend is inversely related to the basicity of the leaving group; weaker bases are better leaving groups.

Visualization of the Synthetic Strategy

The following diagram illustrates the synthetic relationship between the precursor alcohol and the various alkylating agents.

Alternatives cluster_precursor Precursor cluster_reagents Activating Reagents cluster_products Alkylating Agents Alcohol tert-Butyl trans-4-(hydroxymethyl)cyclohexylcarbamate Tosylate tert-Butyl trans-4-((tosyloxy)methyl)cyclohexylcarbamate Alcohol->Tosylate TsCl, Pyridine Mesylate tert-Butyl trans-4-((mesyloxy)methyl)cyclohexylcarbamate Alcohol->Mesylate MsCl, Et3N Bromide tert-Butyl trans-4-(bromomethyl)cyclohexylcarbamate Alcohol->Bromide PBr3 or Appel Reaction Iodide tert-Butyl trans-4-(iodomethyl)cyclohexylcarbamate Alcohol->Iodide I2, PPh3, Imidazole TsCl p-Toluenesulfonyl chloride (TsCl) MsCl Methanesulfonyl chloride (MsCl) PBr3 Phosphorus tribromide (PBr3) Appel CBr4, PPh3 (Appel Reaction) I2_PPh3 Iodine, PPh3, Imidazole

Caption: Synthetic pathways from the precursor alcohol to various alkylating agents.

Comparative Analysis of Alternatives

ReagentLeaving GroupRelative ReactivityAdvantagesDisadvantages
tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate Bromide (Br⁻)GoodCommercially available, good balance of reactivity and stability.Can be less reactive than tosylates or iodides, potentially requiring harsher conditions.
tert-Butyl-trans-4-((tosyloxy)methyl)cyclohexylcarbamate Tosylate (TsO⁻)ExcellentHighly reactive, often leading to faster reactions and higher yields. Crystalline solid, easy to handle and purify.Can be more expensive to prepare. The tosyl group is bulky.
tert-Butyl-trans-4-((mesyloxy)methyl)cyclohexylcarbamate Mesylate (MsO⁻)Very GoodGood reactivity, often comparable to tosylates. The mesyl group is smaller than the tosyl group.Can be less stable than tosylates, potentially leading to decomposition upon prolonged storage.
tert-Butyl-trans-4-(iodomethyl)cyclohexylcarbamate Iodide (I⁻)HighestThe most reactive of the common leaving groups, allowing for reactions with less reactive nucleophiles or at lower temperatures.Can be less stable and more prone to decomposition, especially in the presence of light. Often prepared in situ.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of the precursor and the alternative reagents, as well as their application in alkylation reactions.

Synthesis of the Precursor: tert-Butyl-trans-4-(hydroxymethyl)cyclohexylcarbamate

This precursor is the common starting point for the synthesis of the bromomethyl compound and its alternatives.

Workflow for Precursor Synthesis

Precursor_Synthesis Start trans-4-(Aminomethyl)cyclohexanemethanol Step1 Dissolve in Dioxane/Water Start->Step1 Step2 Add Di-tert-butyl dicarbonate (Boc)2O Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Work-up and Purification Step3->Step4 Product tert-Butyl trans-4-(hydroxymethyl)cyclohexylcarbamate Step4->Product

Caption: Workflow for the synthesis of the precursor alcohol.

Detailed Protocol:

  • To a solution of trans-4-(aminomethyl)cyclohexanemethanol (1.0 eq) in a 1:1 mixture of dioxane and water, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate as a white solid.

Synthesis of Alternative Reagents

1. tert-Butyl-trans-4-((tosyloxy)methyl)cyclohexylcarbamate (Tosylate)

  • Dissolve tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure tosylate.

2. tert-Butyl-trans-4-((mesyloxy)methyl)cyclohexylcarbamate (Mesylate)

  • Dissolve tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the mesylate, which can often be used without further purification.

Application in Alkylation Reactions: A Comparative Workflow

The following workflow outlines the general procedure for using the bromomethyl reagent and its alternatives for the alkylation of a generic nucleophile.

Alkylation_Workflow Start Nucleophile (e.g., Amine, Phenol, Thiol) Step1 Dissolve Nucleophile in Suitable Solvent Start->Step1 Step2 Add Base (e.g., K2CO3, Cs2CO3, NaH) Step1->Step2 Step3 Add Alkylating Agent (Bromo, Tosyl, or Mesyl derivative) Step2->Step3 Step4 Heat Reaction Mixture (if necessary) Step3->Step4 Step5 Monitor Reaction by TLC/LC-MS Step4->Step5 Step6 Work-up and Purification Step5->Step6 Product Alkylated Product Step6->Product

Caption: General workflow for alkylation using the target reagents.

Detailed Protocol for N-Alkylation of an Aniline:

  • To a solution of aniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (or the tosylate/mesylate alternative, 1.1 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the N-alkylated aniline.

Expected Performance Comparison:

When using the tosylate or mesylate derivatives in the above protocol, one would anticipate a faster reaction rate, potentially allowing for lower reaction temperatures or shorter reaction times to achieve a similar yield as the bromomethyl derivative. The iodide, if used, would likely react even more rapidly, possibly at room temperature.

Conclusion

While tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a reliable and widely used reagent, its tosylate, mesylate, and iodide counterparts offer valuable alternatives with enhanced reactivity. The choice of reagent will depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and economic considerations. The tosylate derivative often provides the best balance of high reactivity and stability, making it an excellent first choice for challenging alkylations. By expanding the repertoire of available reagents, synthetic chemists can optimize their strategies for the efficient and high-yielding synthesis of molecules containing the important trans-4-(Boc-aminomethyl)cyclohexyl moiety.

References

  • Synthesis of Edoxaban Intermediates: Various patents and publications describe the synthesis of key building blocks for the anticoagulant drug Edoxaban, which often involve derivatives of aminocyclohexane. These can be found in sources like Google Patents and scientific journals such as Organic Process Research & Development.
  • General Principles of Nucleophilic Substitution: For a thorough understanding of leaving group ability and SN2 reaction kinetics, standard organic chemistry textbooks and resources like the Chemistry LibreTexts are invaluable.
  • Protocols for Amine Protection: The use of the Boc protecting group is extensively documented.
  • Alkylation of Nucleophiles: Detailed protocols for the alkylation of amines, phenols, and thiols can be found in various primary literature sources and chemical methodology databases. These often provide specific examples of reaction conditions and yields.
Validation

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Abstract tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a critical bifunctional building block, frequently employed in the synthesis of complex molecules and pharmaceutical agents, notably as a linker in Proteol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a critical bifunctional building block, frequently employed in the synthesis of complex molecules and pharmaceutical agents, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] The geometric and chemical purity of this reagent is paramount; impurities can introduce downstream synthetic unpredictability, impact final product efficacy, and complicate purification processes. This guide provides an in-depth, objective comparison of essential analytical methodologies for the comprehensive purity assessment of this compound. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and present comparative data to empower researchers to make informed decisions about the quality of their starting materials.

The Impurity Landscape: What to Expect and Why

A robust purity assessment begins with understanding the potential impurities that may arise from the synthetic route. The target compound is typically synthesized from its corresponding alcohol, tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.[1] This knowledge allows us to anticipate several classes of impurities:

  • Process-Related Impurities:

    • Unreacted Starting Material: Residual tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.

    • Reagent Carryover: Excess brominating agents or their by-products.

  • Product-Related Impurities:

    • cis-Isomer: tert-Butyl-cis-4-(bromomethyl)-cyclohexylcarbamate is the most significant stereoisomer. Its presence can drastically alter the three-dimensional architecture of a final molecule, impacting biological activity.

    • Degradation Products: Hydrolysis of the carbamate or displacement of the bromide can lead to various degradation products.

  • Residual Solvents: Volatile organic compounds from the reaction or purification steps (e.g., Dichloromethane, Hexanes, Ethyl Acetate) are common and must be controlled.[3][4]

Below is a visualization of the target molecule and its key structural impurities.

G cluster_target Target Molecule cluster_impurities Potential Impurities Target tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate StartingMaterial Starting Alcohol (tert-Butyl-trans-4-(hydroxymethyl)cyclohexylcarbamate) Target->StartingMaterial Unreacted Starting Material CisIsomer cis-Isomer (tert-Butyl-cis-4-(bromomethyl)-cyclohexylcarbamate) Target->CisIsomer Key Stereoisomer Solvents Residual Solvents (e.g., DCM, Hexane) Target->Solvents Process Contaminant G cluster_workflow Comprehensive Purity Assessment Workflow Start Receive Commercial Lot Visual Visual Inspection (Color, Form) Start->Visual HPLC HPLC-UV Analysis (Purity, Related Substances) Visual->HPLC NMR ¹H NMR Analysis (Identity, Isomer Ratio) HPLC->NMR GC GC-MS Analysis (Residual Solvents) NMR->GC Decision Quality Decision GC->Decision Pass Accept Lot for Use Decision->Pass All Specs Met Fail Reject Lot Decision->Fail Specs Not Met

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Introduction: Prioritizing Safety and Compliance As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Prioritizing Safety and Compliance

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents, such as tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, are not merely operational tasks but integral components of responsible scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a deep understanding of the chemical's properties and potential hazards.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the subject compound is essential. Tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a halogenated organic compound. Its key characteristics and potential hazards are summarized below.

PropertyValue/InformationSource
Chemical Formula C12H22BrNO2
Molecular Weight 292.21 g/mol [1]
Physical State Solid[2]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Storage Sealed in dry, 2-8°C[1]

The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound.[3] Such compounds require specific disposal considerations to prevent the release of hazardous substances into the environment. Thermal decomposition may produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is governed by the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] RCRA establishes the framework for the proper management of hazardous and non-hazardous solid waste.[5]

As a halogenated organic compound, this chemical waste is subject to specific land disposal restrictions.[6] It is the responsibility of the waste generator to correctly identify, classify, and manage hazardous waste from its point of generation to its final disposal.[5][7]

Generator Status

Your laboratory's generator status (Conditionally Exempt Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) determines the specific regulations for accumulation time, storage quantity, and reporting requirements.[8][9] It is crucial to be aware of your facility's generator status to ensure full compliance.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe and compliant disposal of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate.

Immediate Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]

  • Spill Management: In the event of a spill, immediately contain the material. Avoid generating dust. Sweep up the solid material and place it into a designated, labeled hazardous waste container.[2][11]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and efficient disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic solids.[12] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate".[12] Do not use abbreviations or chemical formulas.

  • Incompatible Materials: Do not mix this compound with incompatible materials, such as strong oxidizing agents.[2]

Waste Accumulation and Storage
  • Accumulation Point: Store the sealed hazardous waste container in a designated satellite accumulation area at or near the point of generation.

  • Storage Conditions: Ensure the storage area is cool, dry, and well-ventilated.

  • Time and Quantity Limits: Adhere to the accumulation time and quantity limits dictated by your facility's generator status.[8]

Final Disposal
  • Engage a Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company.

  • Manifesting: For Small and Large Quantity Generators, a hazardous waste manifest is required to track the waste from your facility to the final treatment, storage, and disposal facility (TSDF).[7]

  • Treatment: The primary treatment method for halogenated organic waste is typically high-temperature incineration.[6][13] This process is designed to destroy the hazardous organic constituents.

The logical flow for the disposal decision-making process is illustrated in the diagram below.

Disposal_Workflow cluster_prep Preparation & Segregation cluster_accumulation Accumulation cluster_disposal Final Disposal A Identify Waste: tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate B Wear Appropriate PPE A->B C Select Labeled Halogenated Waste Container B->C D Segregate from Incompatible Wastes C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Monitor Accumulation Time & Quantity Limits G->H I Contact Licensed Hazardous Waste Hauler H->I J Prepare Hazardous Waste Manifest I->J K Transfer to Hauler for Incineration at TSDF J->K

Caption: Disposal workflow for tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate.

Conclusion: A Culture of Safety

The proper disposal of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, which are rooted in regulatory requirements and an understanding of the chemical's properties, we can ensure a safe working environment and minimize our ecological impact. This commitment to best practices is fundamental to the integrity of our research and our role as responsible scientists.

References

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. (n.d.). NC DEQ. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]

  • FAQs - RCRA. (n.d.). Bergeson & Campbell, P.C. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, October). US EPA. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. (1986, July). US EPA. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • Safety Data Sheet. (2018, November 20). RBNAinfo. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Comprehensive Safety Protocol: Handling tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate This guide provides essential safety and handling protocols for tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (CAS No. 1...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

This guide provides essential safety and handling protocols for tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate (CAS No. 1222709-30-9). As a research chemical, its toxicological properties have not been fully investigated.[1] Therefore, a conservative approach based on its chemical structure is imperative for ensuring the safety of all laboratory personnel. This protocol is designed for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Assessment & Chemical Profile

The primary directive in handling a compound with limited safety data is to analyze its structure for potentially hazardous functional groups. Tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate contains two key moieties that dictate the required safety precautions:

  • Bromomethyl Group (-CH₂Br): This group classifies the compound as a halogenated organic molecule and, more importantly, a potential alkylating agent . Alkylating agents are reactive compounds that can covalently modify biological macromolecules like DNA, RNA, and proteins. This reactivity is the basis for their use in chemotherapy but also underlies their potential toxicity, including mutagenicity and carcinogenicity. Therefore, this compound must be handled with the same precautions as other hazardous alkylating agents.

  • Carbamate Group (-NHCOO-): The carbamate functional group is present in numerous biologically active compounds, including pesticides and pharmaceuticals. While the toxicity of carbamates varies widely, some are known to be cholinesterase inhibitors or to have other systemic effects.[2][3][4]

Given these structural features, the compound is treated as hazardous. Analogs such as tert-Butyl 4-(bromomethyl)phenylcarbamate and 1-(Bromomethyl)-4-tert-butylcyclohexane are classified as harmful if swallowed and capable of causing severe skin burns and eye damage.[5][6]

Property Information
Chemical Name tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate
CAS Number 1222709-30-9[7]
Molecular Formula C₁₂H₂₂BrNO₂[7][8]
Molecular Weight 292.21 g/mol [7][8]
Physical State Solid (presumed based on similar compounds)[1]
Inferred Hazards Harmful if swallowed, Causes severe skin and eye damage, May cause respiratory irritation.[5][6][9]
Storage Store in a dry, cool, and well-ventilated place in a tightly sealed container.[5][7][10]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, or ocular contact.[11] All PPE should be considered contaminated after use and disposed of as hazardous waste.[12]

Protection Area Required PPE Specification Rationale & Best Practices
Hands Double Gloving: Inner and outer pair of chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[13]The bromomethyl group poses a significant risk of causing severe skin burns upon contact.[5] Double gloving provides redundant protection. The outer glove should be placed over the gown cuff, and the inner glove underneath.[12][13] Gloves must be inspected before use and changed immediately if contaminated or torn.[13][14]
Eyes / Face Chemical Splash Goggles and a Full-Face Shield. Due to the risk of severe eye damage, standard safety glasses are insufficient.[5] A combination of goggles and a face shield protects against splashes and airborne particles during weighing and transfer operations.[11][12]
Body Disposable, Poly-Coated Gown with a Back Closure. A chemically resistant, solid-front gown prevents permeation of the chemical in case of a splash.[12][15] The gown should have long sleeves with tight-fitting elastic or knit cuffs. Gowns must be replaced every 2-3 hours or immediately after a spill.[12]
Respiratory Work within a certified Chemical Fume Hood. If outside a hood, a NIOSH-certified N95 or higher respirator is required.Handling the solid compound can generate dust or aerosols that are harmful if inhaled.[5] A fume hood provides the primary engineering control to minimize respiratory exposure.[16] A respirator is a necessary secondary measure if aerosolization is possible in an open lab environment.[12][13]

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step workflow is critical to minimize exposure risk at every stage of handling. This process ensures that safety is integrated into the procedure itself.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste & PPE Disposal prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Don All Required PPE (Double Gloves, Gown, Face Shield) prep_area->gather_ppe gather_mats Assemble All Materials (Spatula, Weigh Paper, Vials) gather_ppe->gather_mats weigh Carefully Weigh Solid Compound gather_mats->weigh transfer Transfer to Reaction Vessel or Solvent weigh->transfer decon_tools Decontaminate Reusable Tools (e.g., Spatula) transfer->decon_tools clean_area Wipe Down Work Surface in Fume Hood decon_tools->clean_area solid_waste Collect Contaminated Solids (Weigh Paper, Gloves) in Waste Bag clean_area->solid_waste doff_ppe Doff PPE in Correct Order (Outer Gloves First) solid_waste->doff_ppe final_disposal Seal & Dispose of Waste Bag as Halogenated Organic Waste doff_ppe->final_disposal

Caption: Workflow for handling tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate.

Step-by-Step Protocol
  • Preparation:

    • Designate a work area within a certified chemical fume hood. Ensure the sash is at the appropriate working height.

    • Don all required PPE as specified in Section 2, ensuring the outer gloves are over the cuffs of the gown.[12][13]

    • Assemble all necessary equipment (e.g., spatula, weigh paper, vials, solvent) inside the fume hood to minimize traffic in and out of the containment area.

  • Weighing and Handling (inside fume hood):

    • Handle the compound as a solid. Avoid any actions that could generate dust.[5]

    • Carefully weigh the desired amount of the compound on anti-static weigh paper or in a tared container.

    • Transfer the solid to the reaction vessel or dissolve it in the appropriate solvent.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate any non-disposable equipment (like spatulas) that came into contact with the chemical.

    • Wipe down the work surface inside the fume hood with an appropriate solvent and absorbent pads.

    • Wash hands and any exposed skin thoroughly after completing the work and removing PPE.[5][16]

Emergency Procedures & Decontamination

Accidents must be planned for. Immediate and correct action can significantly mitigate the consequences of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate personnel from the immediate area.

    • Ensure proper PPE is worn before attempting cleanup.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

    • Prevent the spilled chemical from entering drains or waterways.[1][5]

    • All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal Plan

Proper segregation and disposal of waste are critical for safety and environmental compliance.[17]

  • Solid Waste: All unused or waste solid tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate, along with any contaminated disposable materials (e.g., gloves, weigh paper, absorbent pads), must be collected in a clearly labeled, sealed hazardous waste container designated for halogenated organic waste .[17]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.

  • Regulatory Compliance: Do not dispose of this chemical down the drain or in the regular trash.[1][17] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[5][17]

References

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Restek. (2024-08-23). [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. HALYARD. [Link]

  • Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. PubChem. [Link]

  • Safe handling of chemotherapy drugs. American Animal Hospital Association (AAHA). (2019-06-06). [Link]

  • Safe handling of hazardous drugs. PubMed Central. [Link]

  • SAFETY DATA SHEET. RBNAinfo. (2018-11-20). [Link]

  • Personal Protective Equipment. POGO Satellite Manual. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. (2021-04-06). [Link]

  • 1-(Bromomethyl)-4-tert-butylcyclohexane. PubChem. [Link]

  • Carbamate Testing. Indiana Department of Health. [Link]

  • tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate. PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate
© Copyright 2026 BenchChem. All Rights Reserved.